molecular formula C15H23N3O3 B1429121 4-Pentynoyl-Val-Ala-PAB CAS No. 1343476-44-7

4-Pentynoyl-Val-Ala-PAB

カタログ番号: B1429121
CAS番号: 1343476-44-7
分子量: 293.36 g/mol
InChIキー: NNWYWNRCBPYLML-GWCFXTLKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Val-Ala-PAB is a dipeptide-based linker designed for the synthesis of Antibody-Drug Conjugates (ADCs). This cleavable linker is a crucial component in targeted cancer therapies, connecting a monoclonal antibody to a potent cytotoxic payload. Its core value lies in its ability to remain highly stable in human plasma during systemic circulation, thereby minimizing off-target toxicity, while being efficiently cleaved within target cells to release the active drug. [1] [4] The mechanism of action for Val-Ala-PAB is protease-mediated cleavage. The valine-alanine (Val-Ala) sequence is a substrate for lysosomal proteolytic enzymes, most notably cathepsin B, which is often overexpressed in tumor cells. Upon internalization of the ADC into the cancer cell's lysosome, the linker is cleaved. This triggers a 1,6-elimination from the para-aminobenzylcarbamoyl (PAB) group, leading to the traceless release of the active cytotoxic payload. [1] This specific mechanism ensures targeted drug delivery and enhances the therapeutic window of ADC candidates. From a research and development perspective, the Val-Ala dipeptide offers significant advantages. Studies comparing it to the commonly used Val-Cit linker have shown that ADCs conjugated via Val-Ala can exhibit less aggregation in high drug-to-antibody ratio (DAR) structures while maintaining similar stability, cathepsin B release efficiency, and potency in cellular viability assays. [3] Its application extends to advanced linker-payload constructs, where it is used with hydrophilic spacers to manage hydrophobicity and generate ADCs with robust, target-specific anti-tumor potency, as demonstrated in research for novel therapeutics. [6] Val-Ala-PAB is an essential tool for researchers developing the next generation of targeted oncology treatments.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-amino-N-[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]-3-methylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3/c1-9(2)13(16)15(21)17-10(3)14(20)18-12-6-4-11(8-19)5-7-12/h4-7,9-10,13,19H,8,16H2,1-3H3,(H,17,21)(H,18,20)/t10-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWYWNRCBPYLML-GWCFXTLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401235155
Record name L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343476-44-7
Record name L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1343476-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Valyl-N-[4-(hydroxymethyl)phenyl]-L-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401235155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Pentynoyl-Val-Ala-PAB: A Dual-Functionality ADC Linker and Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pentynoyl-Val-Ala-PAB is a highly versatile molecule at the forefront of bioconjugation and targeted therapeutics. It serves as a cleavable linker in Antibody-Drug Conjugates (ADCs), facilitating the controlled release of cytotoxic payloads within tumor cells. Concurrently, its terminal alkyne group enables its use as a chemical probe for bioorthogonal "click" chemistry applications, such as target identification and visualization in chemical proteomics. This technical guide provides a comprehensive overview of its core properties, mechanism of action, synthesis, and key experimental protocols relevant to its application in drug development and research.

Introduction to this compound

This compound is a chemical entity composed of three key functional components: a 4-pentynoyl group, a dipeptide sequence (Valine-Alanine), and a p-aminobenzyl alcohol (PAB) self-immolative spacer. This strategic design imparts dual functionality:

  • As an ADC Linker: It connects a monoclonal antibody to a potent cytotoxic drug. The Val-Ala dipeptide is specifically designed to be cleaved by cathepsin B, an enzyme highly expressed in the lysosomal compartment of cancer cells, ensuring targeted drug release.[]

  • As a Chemical Probe: The terminal alkyne of the 4-pentynoyl group serves as a handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[2][3] This allows for the attachment of reporter molecules (e.g., fluorophores, biotin) for visualization or enrichment of target proteins.

Core Components and Their Functions

The functionality of this compound is derived from its distinct molecular components:

  • 4-Pentynoyl Group: This N-terminal cap provides a bioorthogonal handle for click chemistry. Its terminal alkyne is highly reactive with azide-containing molecules in the presence of a copper(I) catalyst, enabling efficient and specific conjugation without interfering with biological processes.[2][3]

  • Valine-Alanine (Val-Ala) Dipeptide: This sequence is a substrate for the lysosomal protease cathepsin B.[] Compared to the more common Val-Cit linker, the Val-Ala linker has been reported to be less hydrophobic, which can lead to reduced aggregation of the final ADC product—a critical parameter for manufacturing and clinical viability.[][4]

  • p-Aminobenzyl Alcohol (PAB) Spacer: The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the attached payload in its unmodified, active form.

Mechanism of Action in Antibody-Drug Conjugates

The targeted delivery and controlled release of a cytotoxic payload by an ADC utilizing the this compound linker is a multi-step process.

ADC_Mechanism_of_Action cluster_bloodstream Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell A ADC Circulating in Bloodstream (Linker is Stable) B 1. ADC Binds to Target Antigen A->B Targeting C 2. Internalization via Endocytosis B->C D 3. Trafficking to Lysosome (Acidic Environment) C->D E 4. Cathepsin B Cleavage of Val-Ala Linker D->E F 5. PAB Spacer Self-Immolation E->F G 6. Active Payload Released into Cytosol F->G H 7. Payload Induces Apoptosis G->H

Caption: ADC mechanism of action from circulation to apoptosis.

Application in Chemical Proteomics

The 4-pentynoyl group enables the use of this molecule, or a derivative, as a probe for activity-based protein profiling (ABPP) or target identification studies.

Proteomics_Workflow A 1. Incubate Cells/Lysate with 4-Pentynoyl Probe B 2. Probe Covalently Binds to Target Proteins A->B C 3. Cell Lysis and Protein Extraction B->C D 4. Click Chemistry: Add Azide-Biotin Tag + Cu(I) Catalyst C->D E 5. Biotinylated Proteins Enriched with Streptavidin Beads D->E F 6. On-Bead Digestion (e.g., Trypsin) E->F G 7. Elute Peptides and Analyze by LC-MS/MS F->G H 8. Identify and Quantify Target Proteins G->H

Caption: Workflow for proteomics using an alkyne-tagged probe.

Data Presentation

While specific quantitative data for this compound is not extensively available in the public domain, the properties of the core Val-Ala-PAB linker have been compared to the more common Val-Cit-PAB linker.

PropertyVal-Ala-PAB LinkerVal-Cit-PAB LinkerReference
Relative Hydrophobicity LowerHigher[4]
ADC Aggregation Less prone to aggregation at high Drug-to-Antibody Ratios (DARs)More prone to aggregation at high DARs[]
Plasma Stability Generally stable in human plasma; susceptible to cleavage by mouse carboxylesterase Ces1C.Generally stable in human plasma; also susceptible to cleavage by mouse carboxylesterase Ces1C.[4]
Cathepsin B Cleavage Efficiently cleaved. Some studies suggest a slower cleavage rate compared to Val-Cit.Efficiently cleaved.[5]

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of this compound and ADCs derived from it.

Synthesis of this compound

The synthesis is typically achieved through solid-phase peptide synthesis (SPPS) followed by N-terminal acylation.

Materials:

  • Fmoc-Ala-Wang resin

  • Fmoc-Val-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine

  • 4-Pentynoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • p-Aminobenzyl alcohol

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • DMF (Dimethylformamide)

Protocol:

  • Fmoc-Valine Coupling: Swell Fmoc-Ala-Wang resin in DMF. In a separate vessel, activate Fmoc-Val-OH with HBTU and DIPEA in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from Valine. Wash the resin with DMF and DCM.

  • 4-Pentynoic Acid Coupling: Activate 4-pentynoic acid with HBTU and DIPEA in DMF. Add the activated acid to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.

  • Cleavage from Resin: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • PAB Moiety Addition: The cleaved 4-Pentynoyl-Val-Ala carboxylic acid is then coupled to p-aminobenzyl alcohol using a coupling agent such as HATU in the presence of DIPEA in DMF.

  • Purification: The crude product is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase HPLC. The final product is characterized by LC-MS and NMR.

In Vitro Cathepsin B Cleavage Assay

This assay quantifies the rate of payload release from an ADC in the presence of cathepsin B.

Materials:

  • ADC conjugated with this compound-Payload

  • Recombinant human cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

  • Quenching Solution: Acetonitrile with an internal standard

  • HPLC-MS system

Protocol:

  • Enzyme Activation: Pre-incubate recombinant human cathepsin B in the assay buffer at 37°C for 15 minutes.

  • Reaction Initiation: Add the ADC to the activated enzyme solution to a final concentration of ~10 µM. The final enzyme concentration is typically in the nanomolar range (e.g., 50 nM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction and immediately quench it by adding 3 volumes of cold quenching solution.

  • Sample Preparation: Centrifuge the quenched samples to precipitate the protein.

  • Analysis: Analyze the supernatant by HPLC-MS to quantify the amount of released payload relative to the intact ADC-linker-payload.

  • Data Analysis: Plot the percentage of released payload against time to determine the cleavage kinetics.

Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, monitoring for premature payload release.

Materials:

  • ADC conjugated with this compound-Payload

  • Human plasma (or other species of interest)

  • PBS (Phosphate-buffered saline)

  • Quenching Solution: Acetonitrile with an internal standard

  • LC-MS system

Protocol:

  • Sample Preparation: Dilute the ADC into pre-warmed (37°C) plasma to a final concentration of ~100 µg/mL.

  • Incubation: Incubate the plasma samples at 37°C.

  • Time Points: At specified time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours), withdraw an aliquot of the plasma sample.

  • Quenching and Extraction: Add 3 volumes of cold acetonitrile with an internal standard to the plasma aliquot to precipitate plasma proteins and extract the ADC and any released payload.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant using an appropriate LC-MS method (e.g., size-exclusion chromatography or reverse-phase chromatography coupled to a mass spectrometer) to quantify the amount of intact ADC remaining.

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point and determine the half-life (t½) of the ADC in plasma.

Conclusion

This compound is a sophisticated chemical tool with significant applications in the development of next-generation ADCs and in the field of chemical biology. Its cathepsin B-cleavable dipeptide offers a reliable mechanism for targeted drug release, while the Val-Ala sequence may provide advantages in reducing ADC aggregation. The integrated alkyne handle extends its utility beyond drug delivery, enabling its use as a probe for target discovery and validation. Further research providing detailed quantitative analysis of its cleavage kinetics and in vivo performance will be invaluable for optimizing its application in future therapeutic and research endeavors.

References

An In-depth Technical Guide to 4-Pentynoyl-Val-Ala-PAB: A Key Linker for Advanced Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and applications of the 4-Pentynoyl-Val-Ala-PAB linker, a critical component in the development of next-generation antibody-drug conjugates (ADCs). This document details the synthesis, mechanism of action, and relevant experimental protocols for the characterization and utilization of this versatile linker.

Introduction

This compound is a protease-cleavable linker designed for the targeted delivery of cytotoxic payloads to cancer cells. It incorporates three key functional components: a 4-pentynoyl group for bioorthogonal conjugation, a Valine-Alanine (Val-Ala) dipeptide as a substrate for lysosomal proteases, and a p-aminobenzyl alcohol (PAB) self-immolative spacer. This combination allows for stable drug conjugation, high plasma stability, and specific intracellular release of the payload, thereby enhancing the therapeutic window of ADCs. The presence of the terminal alkyne in the 4-pentynoyl group makes it particularly suitable for "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling a precise and efficient attachment of azide-modified payloads.

Structure and Properties

The chemical structure of this compound is characterized by its distinct functional moieties. The Val-Ala dipeptide is specifically recognized and cleaved by lysosomal enzymes like cathepsin B, which are often overexpressed in the tumor microenvironment. Following enzymatic cleavage, the PAB spacer undergoes a 1,6-elimination reaction to release the conjugated drug in its active form.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₂₀H₂₇N₃O₄[1]
Molecular Weight 373.45 g/mol [2]
CAS Number 1956294-75-9[1]
Appearance White to off-white solidGeneric supplier data
Purity >95%[1]
Solubility Soluble in DMSO and DMFGeneric supplier data
Storage -20°C, under dry conditions[3]

Synthesis and Characterization

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), followed by the coupling of the 4-pentynoyl group.

Synthetic Workflow

Synthesis_Workflow Resin Rink Amide Resin Fmoc_Ala Fmoc-Ala-OH Coupling Resin->Fmoc_Ala DIC, Oxyma Deprotection1 Fmoc Deprotection Fmoc_Ala->Deprotection1 Piperidine/DMF Fmoc_Val Fmoc-Val-OH Coupling Deprotection1->Fmoc_Val DIC, Oxyma Deprotection2 Fmoc Deprotection Fmoc_Val->Deprotection2 Piperidine/DMF Pentynoyl_Coupling 4-Pentynoic Acid Coupling Deprotection2->Pentynoyl_Coupling HATU, DIPEA Cleavage Cleavage from Resin Pentynoyl_Coupling->Cleavage TFA Cocktail Purification Purification (HPLC) Cleavage->Purification Final_Product This compound Purification->Final_Product

A representative workflow for the solid-phase synthesis of this compound.
Experimental Protocol: Synthesis

A representative protocol for the synthesis of this compound is as follows, adapted from general solid-phase peptide synthesis methodologies and patent literature for similar compounds[4]:

  • Resin Swelling: Rink amide resin is swelled in dimethylformamide (DMF).

  • Fmoc-Alanine Coupling: The resin is treated with a solution of Fmoc-Ala-OH, diisopropylcarbodiimide (DIC), and Oxyma in DMF. The coupling reaction is monitored for completion (e.g., using a Kaiser test).

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of 20% piperidine in DMF.

  • Fmoc-Valine Coupling: A solution of Fmoc-Val-OH, DIC, and Oxyma in DMF is added to the deprotected resin.

  • Fmoc Deprotection: The Fmoc group is removed as described in step 3.

  • 4-Pentynoic Acid Coupling: The deprotected dipeptide on the resin is coupled with 4-pentynoic acid using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and diisopropylethylamine (DIPEA) in DMF[4].

  • Cleavage and Deprotection: The final compound is cleaved from the resin and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).

  • Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

Characterization Data
Analysis MethodExpected Results
LC-MS A major peak corresponding to the expected mass-to-charge ratio (m/z) of [M+H]⁺.
¹H NMR Characteristic peaks corresponding to the protons of the valine, alanine, p-aminobenzyl, and 4-pentynoyl moieties.
¹³C NMR Resonances consistent with the carbon skeleton of the molecule.

Mechanism of Action in Antibody-Drug Conjugates

The utility of this compound in an ADC is realized through a multi-step intracellular process.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC ADC in Circulation Receptor Antigen Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Cathepsin B Cleavage Lysosome->Cleavage Self_Immolation Self-Immolation Cleavage->Self_Immolation PAB Spacer Drug_Release Payload Release Self_Immolation->Drug_Release Apoptosis Apoptosis Drug_Release->Apoptosis

The intracellular trafficking and payload release mechanism of an ADC with a cleavable linker.

Experimental Protocols for Evaluation

Protocol for ADC Conjugation via Click Chemistry (CuAAC)

This protocol describes the conjugation of an azide-containing payload to an antibody functionalized with the this compound linker.

  • Reagent Preparation:

    • Prepare a stock solution of the this compound functionalized antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve the azide-modified cytotoxic payload in an organic solvent like DMSO.

    • Prepare stock solutions of copper(II) sulfate (CuSO₄), a copper-coordinating ligand (e.g., THPTA), and a reducing agent (e.g., sodium ascorbate) in water[3][5][6].

  • Conjugation Reaction:

    • In a reaction vessel, combine the antibody-linker conjugate and the azide-payload (typically at a molar excess of the payload).

    • Add the copper-ligand complex to the mixture.

    • Initiate the reaction by adding the reducing agent.

    • Incubate the reaction at room temperature for 1-2 hours, protected from light.

  • Purification:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or affinity chromatography to remove unreacted payload and other reagents.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or LC-MS.

Protocol for In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in human plasma.

  • Incubation:

    • Incubate the ADC (at a final concentration of, for example, 1 µM) in human plasma at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Sample Preparation:

    • At each time point, precipitate the plasma proteins by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the amount of intact ADC or released payload.

    • The stability is often reported as the percentage of intact ADC remaining over time or the half-life (t₁/₂) of the ADC in plasma[7][8][9].

Protocol for Cathepsin B Cleavage Assay

This assay confirms the specific enzymatic cleavage of the Val-Ala linker.

  • Reaction Setup:

    • Prepare a reaction buffer (e.g., 100 mM sodium acetate, pH 5.5) containing a reducing agent (e.g., DTT) to activate cathepsin B.

    • Add the ADC to the reaction buffer.

    • Initiate the reaction by adding a known amount of purified human cathepsin B.

    • Incubate the reaction at 37°C.

  • Time Points and Quenching:

    • Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction by adding a strong acid (e.g., trifluoroacetic acid) or an organic solvent.

  • Analysis:

    • Analyze the samples by RP-HPLC or LC-MS to monitor the disappearance of the intact ADC and the appearance of the cleaved payload.

    • The cleavage kinetics can be determined by plotting the concentration of the released payload over time[10][11].

Applications and Significance in Drug Development

The this compound linker is a valuable tool for the development of next-generation ADCs with improved therapeutic indices. Its key features offer several advantages:

  • High Plasma Stability: The Val-Ala dipeptide is relatively stable in circulation, minimizing premature drug release and off-target toxicity[3][12].

  • Specific Intracellular Cleavage: Efficient cleavage by lysosomal proteases ensures targeted payload release within cancer cells.

  • Versatile Conjugation: The 4-pentynoyl group allows for precise and efficient drug conjugation via click chemistry, leading to more homogeneous ADC products[3].

  • Improved Hydrophilicity: Compared to the more commonly used Val-Cit linker, the Val-Ala linker can offer improved hydrophilicity, which may reduce ADC aggregation[12].

These properties make this compound a linker of choice for conjugating a wide range of cytotoxic payloads, including auristatins and maytansinoids, to monoclonal antibodies for the treatment of various cancers[3].

Conclusion

This compound is a well-designed ADC linker that combines the benefits of enzymatic cleavability with the precision of bioorthogonal conjugation. Its favorable properties of high plasma stability and specific intracellular payload release make it a critical component in the ongoing efforts to develop safer and more effective antibody-drug conjugates for targeted cancer therapy. The experimental protocols outlined in this guide provide a framework for the synthesis, conjugation, and evaluation of ADCs incorporating this advanced linker technology.

References

An In-Depth Technical Guide to the Synthesis of 4-Pentynoyl-Val-Ala-PAB Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the 4-Pentynoyl-Val-Ala-PAB (4-pentynoyl-L-valyl-L-alanyl-p-aminobenzyl alcohol) linker, a critical component in the development of antibody-drug conjugates (ADCs). This linker system incorporates a terminal alkyne group for bioorthogonal conjugation, a cathepsin B-cleavable valine-alanine dipeptide, and a self-immolative p-aminobenzyl alcohol (PAB) spacer, facilitating the targeted release of cytotoxic payloads within cancer cells. This document outlines a detailed, multi-step solution-phase synthesis protocol, presents quantitative data in structured tables, and includes visualizations of the synthetic pathway and experimental workflow.

Introduction

The this compound linker is an advanced, cleavable linker designed for ADCs. Its modular design allows for the stable attachment of a potent drug payload to a monoclonal antibody. The valine-alanine dipeptide sequence is specifically recognized and cleaved by cathepsin B, an enzyme often overexpressed in the lysosomal compartments of tumor cells.[1][2] Following enzymatic cleavage, the PAB spacer undergoes a 1,6-elimination reaction, releasing the unmodified active drug.[3] The terminal 4-pentynoyl group provides a handle for "click chemistry," enabling a highly efficient and specific conjugation to an azide-modified antibody.[4][5]

Synthetic Pathway Overview

The synthesis of this compound is accomplished through a four-step solution-phase synthesis. The general workflow involves the sequential coupling of the amino acid and linker components, with appropriate protection and deprotection steps.

Synthesis_Workflow A Coupling of Boc-Ala-OH and PAB B Boc Deprotection A->B Boc-Ala-PAB-OH C Coupling of Boc-Val-OH B->C H-Ala-PAB-OH D Boc Deprotection C->D Boc-Val-Ala-PAB-OH E Coupling of 4-Pentynoic Acid D->E H-Val-Ala-PAB-OH F Final Product: This compound E->F Purification

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Boc-Ala-PAB-OH (Intermediate 1)

This initial step involves the coupling of Boc-protected L-alanine (Boc-Ala-OH) with p-aminobenzyl alcohol (PAB).

Diagram of Step 1:

Step1_Synthesis reagents Boc-Ala-OH | p-Aminobenzyl Alcohol | HATU | DIPEA reaction Amide Bond Formation (Solution Phase) reagents->reaction product Boc-Ala-PAB-OH (Intermediate 1) reaction->product purification Flash Chromatography product->purification

Caption: Synthesis of Intermediate 1, Boc-Ala-PAB-OH.

Methodology:

  • To a solution of Boc-Ala-OH (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add p-aminobenzyl alcohol (1.0 eq), HATU (1.1 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Boc-Ala-PAB-OH as a solid.

Step 2: Synthesis of Boc-Val-Ala-PAB-OH (Intermediate 2)

This step involves the deprotection of the Boc group from Intermediate 1, followed by coupling with Boc-protected L-valine (Boc-Val-OH).

Diagram of Step 2:

Step2_Synthesis start Boc-Ala-PAB-OH deprotection Boc Deprotection (TFA in DCM) start->deprotection intermediate H-Ala-PAB-OH deprotection->intermediate coupling Coupling with Boc-Val-OH (HATU, DIPEA) intermediate->coupling product Boc-Val-Ala-PAB-OH (Intermediate 2) coupling->product purification Flash Chromatography product->purification

Caption: Synthesis of Intermediate 2, Boc-Val-Ala-PAB-OH.

Methodology:

  • Boc Deprotection: Dissolve Boc-Ala-PAB-OH (1.0 eq) in a solution of 20-40% trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to ensure complete removal of TFA.

  • Coupling: Dissolve the resulting crude H-Ala-PAB-OH TFA salt in anhydrous DMF. Add Boc-Val-OH (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours.

  • Monitor the reaction by TLC.

  • Work-up the reaction as described in Step 1.

  • Purify the crude product by flash column chromatography on silica gel to yield Boc-Val-Ala-PAB-OH.

Step 3: Synthesis of H-Val-Ala-PAB-OH (Intermediate 3)

This step involves the final Boc deprotection to yield the free amine of the dipeptide linker.

Diagram of Step 3:

Step3_Synthesis start Boc-Val-Ala-PAB-OH deprotection Boc Deprotection (TFA in DCM) start->deprotection product H-Val-Ala-PAB-OH (Intermediate 3) deprotection->product

Caption: Synthesis of Intermediate 3, H-Val-Ala-PAB-OH.

Methodology:

  • Dissolve Boc-Val-Ala-PAB-OH (1.0 eq) in a solution of 20-40% TFA in DCM.

  • Stir the solution at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene.

  • The resulting crude H-Val-Ala-PAB-OH TFA salt is typically used in the next step without further purification.

Step 4: Synthesis of this compound (Final Product)

The final step is the acylation of the free amine of the dipeptide with 4-pentynoic acid.

Diagram of Step 4:

Step4_Synthesis start H-Val-Ala-PAB-OH coupling Coupling with 4-Pentynoic Acid (HATU, DIPEA) start->coupling product This compound coupling->product purification RP-HPLC product->purification

Caption: Synthesis of the final product, this compound.

Methodology:

  • Dissolve the crude H-Val-Ala-PAB-OH TFA salt (1.0 eq) in anhydrous DMF.

  • Add 4-pentynoic acid (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain this compound as a pure solid.

Data Presentation

The following tables summarize the expected materials and representative quantitative data for the synthesis of this compound.

Table 1: Key Reagents and Materials

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Supplier (Example)
Boc-L-AlanineC₈H₁₅NO₄189.21Sigma-Aldrich
p-Aminobenzyl alcoholC₇H₉NO123.15Sigma-Aldrich
Boc-L-ValineC₁₀H₁₉NO₄217.26Sigma-Aldrich
4-Pentynoic acidC₅H₆O₂98.10Sigma-Aldrich
HATUC₁₀H₁₅F₆N₆OP380.23Sigma-Aldrich
DIPEAC₈H₁₉N129.24Sigma-Aldrich
Trifluoroacetic acidC₂HF₃O₂114.02Sigma-Aldrich
DichloromethaneCH₂Cl₂84.93Fisher Scientific
N,N-DimethylformamideC₃H₇NO73.09Fisher Scientific
Ethyl acetateC₄H₈O₂88.11Fisher Scientific
HexanesC₆H₁₄86.18Fisher Scientific
Silica Gel (for flash chromatography)SiO₂60.08Sorbent Technologies

Table 2: Summary of Synthetic Steps and Expected Yields

StepProductStarting MaterialKey ReagentsTypical Yield (%)
1Boc-Ala-PAB-OHBoc-Ala-OH, PABHATU, DIPEA85-95
2Boc-Val-Ala-PAB-OHBoc-Ala-PAB-OH, Boc-Val-OHTFA, HATU, DIPEA80-90
3H-Val-Ala-PAB-OHBoc-Val-Ala-PAB-OHTFA>95 (crude)
4This compoundH-Val-Ala-PAB-OH, 4-Pentynoic acidHATU, DIPEA70-85 (after HPLC)

Table 3: Characterization Data for this compound

AnalysisExpected Results
Molecular Formula C₂₀H₂₇N₃O₄
Molecular Weight 373.45 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~10.0 (s, 1H, NH-PAB), ~8.2 (d, 1H, NH-Ala), ~8.0 (d, 1H, NH-Val), 7.5 (d, 2H, Ar-H), 7.2 (d, 2H, Ar-H), 5.1 (t, 1H, CH₂OH), 4.4 (m, 1H, Ala-αH), 4.3 (m, 2H, CH₂OH), 4.1 (m, 1H, Val-αH), 2.8 (t, 1H, C≡CH), 2.4 (m, 2H, CH₂C≡C), 2.2 (m, 2H, CH₂CO), 2.0 (m, 1H, Val-βH), 1.3 (d, 3H, Ala-CH₃), 0.9 (dd, 6H, Val-γCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~172, ~171, ~170 (C=O), ~138, ~137, ~128, ~120 (Ar-C), ~84 (C≡CH), ~71 (C≡CH), ~63 (CH₂OH), ~59 (Val-αC), ~49 (Ala-αC), ~35 (CH₂CO), ~30 (Val-βC), ~19, ~18 (Val-γC), ~18 (Ala-βC), ~15 (CH₂C≡C)
Mass Spectrometry (ESI+) m/z: 374.2 [M+H]⁺, 396.2 [M+Na]⁺
Purity (HPLC) >95%

Conclusion

This technical guide provides a detailed and structured approach to the synthesis of the this compound linker. The described solution-phase methodology, utilizing standard peptide coupling and deprotection techniques, offers a reliable route to this important ADC component. The provided data and visualizations are intended to assist researchers in the successful synthesis and characterization of this linker for applications in targeted drug delivery and ADC development. Adherence to standard laboratory safety practices and the use of high-purity reagents are essential for achieving the desired outcomes.

References

An In-depth Technical Guide to the Mechanism of Action of 4-Pentynoyl-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-Pentynoyl-Val-Ala-PAB moiety is a sophisticated, cleavable linker system integral to the design of advanced Antibody-Drug Conjugates (ADCs). This technical guide delineates the core mechanism of action of this linker, detailing the synergistic functions of its three key components: the bioorthogonal 4-pentynoyl group, the protease-sensitive Val-Ala dipeptide, and the self-immolative para-aminobenzyl (PAB) spacer. This document provides a comprehensive overview of the intracellular payload release mechanism, comparative quantitative data, detailed experimental protocols for assessing linker performance, and visualizations of the critical pathways and workflows involved in its function and evaluation.

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The linker, which connects the monoclonal antibody to the cytotoxic payload, is a critical determinant of an ADC's therapeutic index. The this compound linker is an exemplary cleavable linker system, engineered for stability in circulation and efficient, specific payload release within the target cancer cell.

This linker's architecture is tripartite:

  • 4-Pentynoyl Group: An alkyne-containing chemical handle that facilitates bioorthogonal conjugation to an azide-modified antibody or payload via click chemistry. This allows for precise and stable attachment.[][2]

  • Valine-Alanine (Val-Ala) Dipeptide: A specific substrate for lysosomal proteases, particularly Cathepsin B, which is often overexpressed in the tumor microenvironment.[]

  • para-Aminobenzyl (PAB) Spacer: A self-immolative unit that, upon cleavage of the Val-Ala dipeptide, undergoes a rapid 1,6-elimination reaction to release the unmodified cytotoxic payload.[]

This guide will provide an in-depth exploration of the mechanism of action of this linker system, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers in the field of drug development.

Core Mechanism of Action: Intracellular Payload Release

The therapeutic efficacy of an ADC utilizing the this compound linker is contingent upon a multi-step intracellular process that ensures the targeted release of the cytotoxic payload.

  • Circulation and Tumor Targeting: The ADC circulates systemically, with the linker designed to be stable at physiological pH, preventing premature drug release. The monoclonal antibody component of the ADC directs it to specific antigens overexpressed on the surface of tumor cells.

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[4] The complex is then trafficked through the endosomal-lysosomal pathway.

  • Lysosomal Cleavage: Within the acidic and enzyme-rich environment of the lysosome, proteases, most notably Cathepsin B, recognize and cleave the amide bond of the Val-Ala dipeptide.[] While Cathepsin B is the primary enzyme, other lysosomal proteases can also contribute to this cleavage.[5]

  • Self-Immolation of the PAB Spacer: The enzymatic cleavage of the Val-Ala dipeptide unmasks an aniline nitrogen on the PAB spacer. This initiates a spontaneous and rapid electronic cascade, known as 1,6-elimination.

  • Payload Release: The 1,6-elimination results in the fragmentation of the PAB spacer into carbon dioxide and aza-quinone methide, thereby liberating the active, unmodified cytotoxic payload into the cytoplasm of the cancer cell.[]

  • Induction of Cytotoxicity: The released payload can then exert its cytotoxic effect, for instance, by binding to tubulin and disrupting microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis. The specific signaling pathways affected are dependent on the nature of the released payload.

dot

ADC Mechanism of Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC ADC in Circulation (Linker Stable) Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Targeting & Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Cleavage Cathepsin B-mediated Cleavage of Val-Ala Lysosome->Cleavage 4. Enzymatic Cleavage SelfImmolation PAB Spacer Self-Immolation (1,6-Elimination) Cleavage->SelfImmolation 5. Triggering Payload Active Cytotoxic Payload SelfImmolation->Payload 6. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 7. Cytotoxicity

Figure 1: General mechanism of action of an ADC with a this compound linker.

Quantitative Data and Comparative Analysis

While specific quantitative data for the this compound linker is not extensively available in the public domain, valuable insights can be drawn from studies on the closely related Val-Ala-PAB linker and its comparison with the more conventional Val-Cit-PAB linker.

Table 1: Comparative Properties of Val-Ala vs. Val-Cit Linkers
ParameterVal-Ala LinkerVal-Cit LinkerReference(s)
Relative Cathepsin B Cleavage Rate Slower (approximately 50% of Val-Cit rate in one study)Faster[6]
Plasma Stability (Mouse Serum Half-life) More stable (t1/2 ≈ 23 hours)Less stable (t1/2 ≈ 11.2 hours)[7]
Hydrophobicity LowerHigher[8][]
ADC Aggregation at High DAR Less prone to aggregation (DAR up to 7.4 with <10% aggregation)More prone to aggregation[7][8][]
In Vitro Cytotoxicity (with MMAE) Comparable to Val-CitComparable to Val-Ala[]
In Vivo Efficacy Can be superior due to better stability and PK profileEffective, but can be limited by instability in some models[7]

Note: DAR = Drug-to-Antibody Ratio; MMAE = Monomethyl auristatin E; PBD = Pyrrolobenzodiazepine.

The lower hydrophobicity of the Val-Ala linker is a significant advantage, particularly when conjugating lipophilic payloads like PBD dimers, as it reduces the propensity for ADC aggregation, which can lead to faster clearance and reduced efficacy.[8][]

Experimental Protocols

The following are generalized protocols for key experiments to characterize the functionality of ADCs with a this compound linker.

In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate of payload release from the ADC upon incubation with Cathepsin B.

Materials:

  • ADC with this compound linker

  • Recombinant human Cathepsin B

  • Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5)

  • Activation Solution (e.g., 10 mM DTT in assay buffer)

  • Quenching Solution (e.g., 10% trifluoroacetic acid)

  • HPLC system with a reverse-phase column

Procedure:

  • Enzyme Activation: Pre-incubate Cathepsin B in activation solution for 15 minutes at 37°C.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., final concentration 10 µM) with pre-warmed assay buffer.

  • Initiate Reaction: Add the activated Cathepsin B (e.g., final concentration 100 nM) to the ADC solution to start the reaction. Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to the quenching solution.

  • Analysis: Analyze the samples by HPLC to quantify the amount of released payload and remaining intact ADC.

  • Data Analysis: Plot the concentration of the released payload against time to determine the cleavage rate.

dot

Cathepsin_Cleavage_Workflow start Start activate Activate Cathepsin B (with DTT) start->activate react Incubate ADC with activated Cathepsin B at 37°C activate->react sample Take aliquots at various time points react->sample quench Quench reaction (e.g., with TFA) sample->quench analyze Analyze by HPLC quench->analyze end End analyze->end

Figure 2: Workflow for an in vitro Cathepsin B cleavage assay.

Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.

Materials:

  • ADC with this compound linker

  • Human plasma (or other species of interest)

  • Phosphate-buffered saline (PBS)

  • Protein A/G affinity chromatography beads

  • LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC (e.g., final concentration 100 µg/mL) in plasma at 37°C.

  • Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma-ADC mixture.

  • ADC Capture: Add the aliquot to Protein A/G beads to capture the ADC and any antibody-containing fragments.

  • Wash: Wash the beads with PBS to remove unbound plasma proteins.

  • Elution and Analysis: Elute the captured species and analyze by LC-MS/MS to determine the average drug-to-antibody ratio (DAR) and quantify any released payload.

  • Data Analysis: Plot the average DAR over time to determine the plasma half-life of the conjugate.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Objective: To determine the potency (e.g., IC50 value) of the ADC against target and non-target cancer cell lines.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cell lines

  • Complete cell culture medium

  • ADC, control antibody, and free payload

  • MTT or XTT reagent

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, control antibody, and free payload. Include untreated cells as a control.

  • Incubation: Incubate the plates for a period that allows for ADC internalization, payload release, and cell death (typically 72-120 hours).

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate for 2-4 hours.

  • Measurement: If using MTT, add solubilization solution. Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

Signaling Pathways and Downstream Effects

The ultimate mechanism of action of the ADC is dictated by the cytotoxic payload released from the this compound linker. The payload's interaction with its intracellular target initiates signaling cascades that lead to cell death.

For instance, if the payload is an auristatin such as MMAE, it will bind to tubulin, inhibiting microtubule polymerization. This disruption of the microtubule network leads to:

  • G2/M Phase Cell Cycle Arrest: The cell is unable to form a proper mitotic spindle, preventing progression through mitosis.

  • Activation of Apoptotic Pathways: The prolonged cell cycle arrest triggers intrinsic and/or extrinsic apoptotic pathways, culminating in the activation of caspases and programmed cell death.

dot

Payload_Signaling_Pathway ReleasedPayload Released Payload (e.g., MMAE) Tubulin Tubulin ReleasedPayload->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization MitoticSpindle Mitotic Spindle Dysfunction Microtubule->MitoticSpindle CellCycleArrest G2/M Cell Cycle Arrest MitoticSpindle->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Triggers

Figure 3: Example signaling pathway for an auristatin payload released from the linker.

Conclusion

The this compound linker is a highly engineered system that exemplifies the principles of modern ADC design: stability in circulation, specific and efficient intracellular cleavage, and traceless release of the active payload. The Val-Ala dipeptide offers advantages in terms of reduced hydrophobicity and lower ADC aggregation compared to the traditional Val-Cit linker, while the 4-pentynoyl group provides a versatile handle for bioorthogonal conjugation. A thorough understanding of its multi-step mechanism of action, supported by robust quantitative analysis and well-defined experimental protocols, is essential for the successful development of next-generation ADCs with improved therapeutic windows.

References

The Linchpin of Targeted Therapy: An In-depth Technical Guide to the Discovery and Development of PAB-based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in precision oncology. Central to the success of these targeted therapies is the linker, a critical component that bridges the antibody to the potent cytotoxic payload. Among the most pivotal innovations in this field is the development of linkers based on a para-aminobenzyl (PAB) group. These linkers are ingeniously designed to be stable in systemic circulation and to undergo a two-stage cleavage process within the target cancer cell, ensuring the specific release of the unmodified, active drug.

This technical guide provides a comprehensive overview of the discovery, development, and core mechanics of PAB-based linkers. It delves into their mechanism of action, details key experimental protocols for their evaluation, and presents a quantitative comparison of different PAB-linker strategies.

The Core Mechanism: A Symphony of Enzymatic Cleavage and Self-Immolation

The most prevalent PAB-based linkers, such as the well-established valine-citrulline PAB (Val-Cit-PAB) system, operate on a sophisticated two-step release mechanism. This process is initiated following the internalization of the ADC into the target cancer cell and its trafficking to the lysosome.

  • Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, specific proteases, most notably Cathepsin B, recognize and cleave the dipeptide sequence (e.g., Val-Cit) of the linker.[1][2][3] This enzymatic cleavage is the crucial first step that unmasks the PAB group.

  • Self-Immolation: The cleavage of the dipeptide triggers a spontaneous, intramolecular 1,6-elimination reaction within the PAB spacer.[4] This "self-immolative" cascade results in the release of the cytotoxic payload in its original, unmodified, and fully active form, along with the formation of benign byproducts like carbon dioxide and an aza-quinone methide.[4]

This elegant mechanism ensures that the highly potent payload remains inactive and safely attached to the antibody while in circulation, minimizing off-target toxicity. The drug is only unleashed upon reaching the intended cellular compartment of the cancer cell.

Diagram of the PAB-based Linker Cleavage and Self-Immolation Pathway

G cluster_0 ADC in Circulation (Stable) cluster_1 Internalization & Lysosomal Trafficking cluster_2 Payload Release Cascade ADC Antibody-Linker-Payload Internalization Receptor-Mediated Endocytosis ADC->Internalization Binding to Tumor Antigen Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Enzymatic Cleavage (Cathepsin B) Lysosome->Cleavage ADC Degradation SelfImmolation 1,6-Self-Immolation of PAB Spacer Cleavage->SelfImmolation Unmasks PAB group Payload Active Payload SelfImmolation->Payload Byproducts CO2 + Aza-quinone methide SelfImmolation->Byproducts

Caption: General mechanism of action for PAB-based linkers in ADCs.

Quantitative Comparison of PAB-based Linker Properties

The efficacy and safety of an ADC are profoundly influenced by the properties of its linker. Key parameters include its stability in plasma, the rate of enzymatic cleavage, and its hydrophobicity, which can impact aggregation and pharmacokinetic properties. The following tables summarize available quantitative data for different PAB-based linker strategies.

Linker TypeDipeptide SequenceRelative Cleavage Rate (vs. Val-Cit)Plasma Half-Life (Human)Plasma Half-Life (Mouse)Key Characteristics
Standard Val-Cit1.0~230 hours[5]~80 hours[5]Benchmark linker, well-characterized. Susceptible to premature cleavage in mouse plasma by carboxylesterase 1c (Ces1c).[2][5]
Alternative Dipeptide Val-Ala~0.5[]StableMore stable than Val-Cit[]Lower hydrophobicity than Val-Cit, potentially reducing aggregation.[]
Alternative Dipeptide Phe-Lys~30 (isolated enzyme)[7]~30 hours[5]~12.5 hours[5]Rapid cleavage by isolated cathepsin B, but less stable in plasma.[5][7]
Hydrophilic Modified Glu-Val-Cit (EVC)-StableSignificantly more stable than Val-Cit[8]Increased hydrophilicity to mitigate aggregation and improve pharmacokinetics.[8]
Exo-Cleavable Exo-EVC-PAB-StableHighly stable[2][9]Peptide linker attached at the "exo" position of the PAB group to enhance stability and reduce hydrophobicity-induced aggregation.[2][9]
Linker ModificationHIC Retention Time (Relative)Purpose of Modification
Standard Val-Cit-PAB HighBaseline hydrophobicity.
PEGylated PAB LowerTo increase hydrophilicity, reduce aggregation, and improve pharmacokinetics.[10]
Exo-Linker LowerTo mask the hydrophobicity of the payload and improve stability.[2][9]

Note: The quantitative data presented are compiled from various sources and should be considered as representative values. Direct comparison between studies may be challenging due to differing experimental conditions.

Detailed Experimental Protocols

The development and characterization of PAB-based linkers and their corresponding ADCs involve a series of critical in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Protocol 1: Synthesis of a Val-Cit-PAB-Payload Construct

This protocol outlines the general steps for the synthesis of a maleimide-functionalized Val-Cit-PAB linker conjugated to a payload, such as MMAE.

Workflow for Val-Cit-PAB-MMAE Synthesis

G Start Fmoc-Cit-OH Step1 Couple with p-Aminobenzyl Alcohol (PAB-OH) Start->Step1 Intermediate1 Fmoc-Cit-PAB-OH Step1->Intermediate1 Step2 Fmoc Deprotection (Piperidine) Intermediate1->Step2 Intermediate2 H-Cit-PAB-OH Step2->Intermediate2 Step3 Couple with Fmoc-Val-OSu Intermediate2->Step3 Intermediate3 Fmoc-Val-Cit-PAB-OH Step3->Intermediate3 Step4 Couple with Payload (e.g., MMAE) and Maleimide Moiety Intermediate3->Step4 FinalProduct Maleimide-Val-Cit-PAB-Payload Step4->FinalProduct G ADC_Sample ADC Sample Reduction Reduction of Interchain Disulfide Bonds (e.g., DTT) ADC_Sample->Reduction LC_Separation Reversed-Phase HPLC Separation of Light and Heavy Chains Reduction->LC_Separation MS_Analysis High-Resolution Mass Spectrometry (e.g., Q-TOF) LC_Separation->MS_Analysis Data_Processing Deconvolution of Mass Spectra MS_Analysis->Data_Processing DAR_Calculation Calculation of Average DAR and Drug Distribution Data_Processing->DAR_Calculation Result DAR Profile DAR_Calculation->Result G CoCulture Co-culture of Antigen-Positive (Ag+) and Antigen-Negative (Ag-) (e.g., GFP-labeled) cells ADC_Treatment Treatment with ADC CoCulture->ADC_Treatment Incubation Incubate for 48-72 hours ADC_Treatment->Incubation Viability_Assay Assess Viability of Ag- cells (e.g., by flow cytometry or imaging) Incubation->Viability_Assay Analysis Quantify Bystander Killing Viability_Assay->Analysis Result Bystander Effect Potency Analysis->Result

References

An In-depth Technical Guide to 4-Pentynoyl-Val-Ala-PAB: A Cathepsin B-Cleavable Linker for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentynoyl-Val-Ala-PAB is a highly specialized, enzyme-cleavable linker used in the development of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapeutics that deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The linker component of an ADC is critical to its success, requiring a balance of stability in circulation and efficient cleavage at the target site. The this compound linker is designed to meet these requirements through its unique chemical structure, which incorporates a cathepsin B-cleavable dipeptide, a self-immolative spacer, and a bioorthogonal handle for site-specific conjugation.

The core of this linker is the Valine-Alanine (Val-Ala) dipeptide, which is a substrate for the lysosomal protease cathepsin B.[] Cathepsin B is often overexpressed in the tumor microenvironment, making it an attractive target for selective drug release. Upon internalization of the ADC into a cancer cell, the Val-Ala linker is cleaved by cathepsin B within the lysosome. This cleavage event initiates the release of the cytotoxic payload via a self-immolative p-aminobenzyl carbamate (PABC) spacer.[2]

A key feature of the this compound linker is the terminal 4-pentynoyl group. This alkyne moiety serves as a bioorthogonal handle, allowing for precise, site-specific attachment of the linker-payload to an azide-modified antibody through copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry). This approach enables the generation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for optimizing their therapeutic index.

This technical guide provides a comprehensive overview of the this compound linker, including its synthesis, mechanism of action, and application in ADC development. It also presents a compilation of relevant quantitative data, detailed experimental protocols, and visual diagrams of key pathways and workflows.

Quantitative Data

Antibody-Drug Conjugate (ADC) Characteristics
PropertyVal-Ala-MMAE ADCVal-Cit-MMAE ADCReference
Aggregation (DAR ≈ 7)No obvious increase in dimeric peak1.80%[2][3]
Antibody Recovery RateIncreased by 8.4%Baseline[2][3]
In Vitro Cytotoxicity of Val-Ala-MMAE ADC
Cell LineTargetIC50Reference
SK-BR-3HER2+~10 ng/mL[2]
BT-474HER2+~10 ng/mL[2]
NCI-N87HER2+~10 ng/mL[2]
SK-OV-3HER2+~10 ng/mL[2]
MCF-7HER2->1000 ng/mL[2]
MDA-MB-468HER2->1000 ng/mL[2]
Cathepsin B Cleavage Kinetics
LinkerRelative Cleavage RateReference
Val-Ala~50% of Val-Cit rate[4]
Val-CitBaseline[4]

Experimental Protocols

Synthesis of a Val-Ala-PABC-Based Linker-Payload

The following protocol is adapted from the synthesis of a maleimido-functionalized Val-Ala-PABC-MMAE and can be modified for the synthesis of this compound by substituting the maleimidocaproyl (MC) group with a 4-pentynoyl group at the N-terminus of the dipeptide.

Materials:

  • Fmoc-Val-Ala-OH

  • p-Aminobenzyl alcohol (PABA)

  • Monomethyl auristatin E (MMAE)

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Triphosgene

  • Pyridine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Piperidine

  • 4-Pentynoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

Procedure:

  • Synthesis of PABC-MMAE:

    • Dissolve MMAE in anhydrous DCM and cool to 0°C.

    • Add pyridine, followed by a solution of triphosgene in DCM, and stir for 1 hour at 0°C.

    • Add a solution of p-aminobenzyl alcohol in DCM and stir for 2 hours at room temperature.

    • Purify the product by silica gel chromatography to obtain PABC-MMAE.

  • Synthesis of Fmoc-Val-Ala-PABC-MMAE:

    • Dissolve Fmoc-Val-Ala-OH, PABC-MMAE, and HATU in anhydrous DMF.

    • Add DIPEA and stir the mixture at room temperature for 4 hours.

    • Purify the product by silica gel chromatography to obtain Fmoc-Val-Ala-PABC-MMAE.

  • Fmoc Deprotection:

    • Dissolve Fmoc-Val-Ala-PABC-MMAE in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 1 hour.

    • Remove the solvent under reduced pressure to obtain H2N-Val-Ala-PABC-MMAE.

  • Coupling of 4-Pentynoic Acid:

    • Dissolve H2N-Val-Ala-PABC-MMAE, 4-pentynoic acid, and HATU in anhydrous DMF.

    • Add DIPEA and stir the mixture at room temperature for 4 hours.

    • Purify the final product, 4-Pentynoyl-Val-Ala-PABC-MMAE, by preparative HPLC.

In Vitro Cathepsin B Cleavage Assay

This protocol describes a typical experiment to measure the release of a payload from an ADC in the presence of purified cathepsin B.[5]

Materials:

  • ADC with this compound linker

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., 10% trifluoroacetic acid in acetonitrile)

  • HPLC system with a C18 column and UV or mass spectrometry detector

Procedure:

  • Activate Cathepsin B: Pre-incubate recombinant human cathepsin B in the assay buffer at 37°C for 15 minutes.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

  • Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. A typical final concentration is 20 nM enzyme and 1 µM ADC.[5]

  • Incubation: Incubate the reaction at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction by adding the quenching solution.

  • Analysis: Analyze the samples by HPLC to separate and quantify the released payload from the intact ADC.

Bioorthogonal Conjugation (Click Chemistry)

This protocol provides a general workflow for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the 4-pentynoyl-functionalized linker-payload to an azide-modified antibody.

Materials:

  • Azide-modified monoclonal antibody

  • This compound-payload

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare Antibody Solution: Prepare a solution of the azide-modified antibody in PBS.

  • Prepare Linker-Payload Solution: Prepare a stock solution of the this compound-payload in a compatible solvent (e.g., DMSO).

  • Prepare Copper Catalyst Solution: Prepare a fresh solution of CuSO4 and THPTA in water.

  • Prepare Reducing Agent Solution: Prepare a fresh solution of sodium ascorbate in water.

  • Conjugation Reaction:

    • To the antibody solution, add the linker-payload solution.

    • Add the copper catalyst solution.

    • Initiate the reaction by adding the sodium ascorbate solution.

    • Gently mix and incubate at room temperature for 1-4 hours.

  • Purification: Purify the resulting ADC using size-exclusion chromatography to remove excess linker-payload and catalyst.

  • Characterization: Characterize the ADC by methods such as hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) and size-exclusion chromatography (SEC) to assess aggregation.

Visualizations

ADC Internalization and Payload Release

ADC_Internalization cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking CathepsinB Cathepsin B Payload Released Payload (MMAE) CathepsinB->Payload 4. Linker Cleavage & Payload Release

Caption: Mechanism of ADC internalization and payload release.

Payload (MMAE) Mechanism of Action

MMAE_Pathway MMAE MMAE Tubulin Tubulin Dimers MMAE->Tubulin Inhibits Microtubules Microtubule Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Caspase9 Caspase-9 Cleavage Apoptosis->Caspase9 Caspase3 Caspase-3 Cleavage Apoptosis->Caspase3 CellDeath Cell Death Apoptosis->CellDeath PARP PARP Cleavage Caspase3->PARP

Caption: Downstream signaling pathway of MMAE-induced apoptosis.

Experimental Workflow for ADC Preparation and Characterization

ADC_Workflow cluster_synthesis Synthesis cluster_conjugation Conjugation cluster_characterization Characterization Linker_Payload 1. Synthesize This compound-Payload Click_Chem 3. Bioorthogonal Ligation (Click Chemistry) Linker_Payload->Click_Chem Antibody_Mod 2. Prepare Azide-Modified Antibody Antibody_Mod->Click_Chem Purification 4. ADC Purification (SEC) Click_Chem->Purification DAR_Analysis 5. DAR Analysis (HIC) Purification->DAR_Analysis Aggregation_Analysis 6. Aggregation Analysis (SEC) Purification->Aggregation_Analysis In_Vitro_Assay 7. In Vitro Cytotoxicity & Cleavage Assays DAR_Analysis->In_Vitro_Assay Aggregation_Analysis->In_Vitro_Assay

Caption: Experimental workflow for ADC preparation and characterization.

Conclusion

The this compound linker represents a sophisticated and highly versatile tool in the field of antibody-drug conjugate development. Its design thoughtfully addresses the critical requirements for a successful ADC linker: stability in systemic circulation, selective cleavage by a tumor-associated protease, and the ability to be conjugated to an antibody with a high degree of precision and control. The Val-Ala dipeptide offers an effective substrate for cathepsin B-mediated cleavage, while the PABC spacer ensures efficient and traceless release of the cytotoxic payload. Furthermore, the inclusion of a 4-pentynoyl group facilitates the use of bioorthogonal click chemistry, enabling the production of homogeneous ADCs with optimized pharmacological properties. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to advance the next generation of targeted cancer therapies. As our understanding of the tumor microenvironment and the nuances of ADC design continues to evolve, linkers such as this compound will undoubtedly play a pivotal role in the creation of more effective and safer anticancer drugs.

References

A Technical Guide to the 4-Pentynoyl Group in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bioconjugation, the science of covalently linking biomolecules to other molecules, is a cornerstone of modern biotechnology, enabling advancements from targeted therapeutics to advanced diagnostics.[1][2] Central to this field is the need for chemical reactions that are highly specific, efficient, and operate under physiological conditions without interfering with native biological processes—a concept known as bioorthogonality.[2][3] The 4-pentynoyl group, a small chemical moiety containing a terminal alkyne, has emerged as a powerful tool in the bioconjugation toolkit. Its primary function is to serve as a bioorthogonal handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5][6] This guide provides an in-depth technical overview of the 4-pentynoyl group, detailing its mechanism, applications, and the experimental protocols that leverage its unique reactivity for protein analysis, drug development, and cellular imaging.

Core Functionality: A Bioorthogonal Handle for Click Chemistry

The utility of the 4-pentynoyl group is rooted in its terminal alkyne functionality.[7][8] This carbon-carbon triple bond is largely inert to the functional groups typically found in biological systems, making it an ideal bioorthogonal "handle."[3][9] It can be selectively introduced into biomolecules either through metabolic labeling or enzymatic transfer and later "clicked" to a molecule of interest that bears a complementary azide group.

The premier reaction involving the 4-pentynoyl group is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) . This reaction is renowned for its efficiency and specificity, forming a stable, covalent 1,2,3-triazole ring that links the two molecules.[5][6]

Key Characteristics of the CuAAC Reaction:

  • High Yield & Efficiency: The reaction proceeds rapidly and with high conversion rates.[6]

  • Stereospecificity: It selectively produces the 1,4-disubstituted triazole isomer.[6]

  • Biocompatibility: The reaction can be performed in aqueous buffers across a wide pH range (4 to 12), making it suitable for complex biological samples.[3][6]

  • Bioorthogonality: The alkyne and azide groups do not cross-react with other functional groups present in proteins, nucleic acids, or lipids.

Diagram 1: The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Introduction and Mechanism of Action in Biological Systems

The 4-pentynoyl group can be incorporated into biomolecules, particularly proteins, using two primary strategies:

3.1 Metabolic Labeling Cells can be cultured with 4-pentynoate, an alkynyl-acetate analog.[10] This small molecule is taken up by cells and converted by cellular machinery into its coenzyme A (CoA) derivative, 4-pentynoyl-CoA .[4][10] This analog can then be utilized by enzymes that naturally use acetyl-CoA. For example, lysine acetyltransferases (KATs) can transfer the 4-pentynoyl group onto lysine residues of proteins, effectively mimicking native protein acetylation.[10][11] This process allows for the global labeling of acetylated proteins in living cells for subsequent analysis.[10]

3.2 In Vitro Enzymatic Labeling For more targeted studies, purified enzymes can be used to label specific substrates in vitro. A prominent example involves the lysine acetyltransferase p300.[4][12] By incubating a protein mixture (such as a cell lysate) with purified p300 and a supply of 4-pentynoyl-CoA, researchers can specifically label the substrates of this enzyme.[4][11] This method is instrumental in identifying the direct targets of a particular enzyme within a complex proteome.[12]

Metabolic_Labeling Pentynoate 4-Pentynoate (Cellular Uptake) PentynoylCoA 4-Pentynoyl-CoA Pentynoate->PentynoylCoA Cellular Enzymes KAT Lysine Acetyltransferase (e.g., p300) PentynoylCoA->KAT LabeledProtein Labeled Protein (4-Pentynoyl-Lysine) KAT->LabeledProtein Transfers Group Protein Substrate Protein (with Lysine residue) Protein->KAT

Diagram 2: Metabolic and enzymatic labeling pathway using 4-pentynoyl-CoA.

Applications in Research and Drug Development

The ability to specifically tag biomolecules with the 4-pentynoyl handle opens up numerous applications.

  • Proteomic Substrate Identification: This is a primary application. After labeling proteins with the 4-pentynoyl group, an azide-linked biotin tag can be attached via CuAAC. The biotinylated proteins can then be enriched from the complex mixture using streptavidin beads, digested, and identified by mass spectrometry. This workflow has been successfully used to discover novel substrates for enzymes like p300.[4][11][12]

  • Fluorescent Profiling: Instead of biotin, an azide-functionalized fluorophore can be attached. This allows for the visualization of labeled proteins via in-gel fluorescence scanning after SDS-PAGE, providing a rapid profile of enzyme activity or the extent of metabolic labeling.[4][11]

  • Drug Discovery: In drug development, the 4-pentynoyl group can be used to create antibody-drug conjugates (ADCs) or other targeted therapies.[2] Its small size and specific reactivity allow for precise drug attachment without significantly perturbing the biomolecule's function.

  • Material Science: The alkyne functionality can serve as a crosslinking agent in polymer synthesis, leading to materials with enhanced mechanical or thermal properties.[13]

Quantitative Data Summary

While specific kinetic data can vary significantly with experimental conditions, the following table summarizes the key characteristics and outcomes of using 4-pentynoyl derivatives in bioconjugation experiments as described in the literature.

ParameterDescriptionTypical Value / ObservationReference
Metabolic Labeling Concentration Optimal concentration of 4-pentynoate for labeling in cell culture.2.5 - 10 mM[10]
Metabolic Labeling Time Optimal duration for significant protein labeling in cells.6 - 8 hours[10]
In Vitro Labeling Concentration Concentration of 4-pentynoyl-CoA used for p300-mediated labeling in cell extracts.50 µM[4]
Proteomic Identification Percentage of 4-pentynoate-labeled proteins previously identified as acetylated.~86%[10]
Reaction Type Primary bioorthogonal reaction for the 4-pentynoyl group.Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[4][6]
Reaction Rate Acceleration (CuAAC) Increase in reaction rate compared to the uncatalyzed thermal reaction.10⁷ to 10⁸ fold[6]

Experimental Protocols

Protocol: In Vitro p300 Substrate Labeling and Fluorescent Detection

This protocol outlines a general method for identifying substrates of the lysine acetyltransferase p300 in a nuclear cell extract using 4-pentynoyl-CoA and subsequent fluorescent tagging via CuAAC.[4][11]

A. Materials and Reagents

  • HeLa cell nuclear extract

  • Recombinant p300 enzyme

  • 4-pentynoyl-CoA

  • Azide-functionalized fluorophore (e.g., Azido-Rhodamine)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Copper(II) sulfate (CuSO₄)

  • SDS-PAGE loading buffer

B. Enzymatic Labeling Procedure

  • Prepare the labeling reaction mixture in a microcentrifuge tube:

    • 50 µg HeLa nuclear extract

    • 250 ng purified p300

    • 50 µM 4-pentynoyl-CoA

    • Reaction Buffer (e.g., 50 mM HEPES, pH 8.0, 10% glycerol, 1 mM DTT)

  • For a negative control, prepare an identical reaction mixture lacking the p300 enzyme.

  • Incubate both reactions at 30°C for 2 hours.

  • Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

C. CuAAC "Click" Reaction Procedure

  • To the ~20 µL stopped reaction from the previous step, add the following "click" reagents in order:

    • 1 µL of 1 mM Azido-Rhodamine

    • 1 µL of 1 mM TCEP (freshly prepared)

    • 1 µL of 1 mM TBTA in DMSO/t-butanol

    • 1 µL of 1 mM CuSO₄

  • Vortex the mixture gently and incubate at room temperature for 1 hour, protected from light.

  • The samples are now ready for analysis.

D. Analysis

  • Load the samples onto a polyacrylamide gel (e.g., 4-20% Tris-Glycine).

  • Perform SDS-PAGE to separate the proteins by molecular weight.

  • Scan the gel using a fluorescence gel scanner at the appropriate excitation/emission wavelengths for the chosen fluorophore (e.g., Rhodamine).

  • Compare the fluorescent signal in the p300-treated sample to the negative control. Bands appearing only in the presence of p300 represent potential substrates.

Diagram 3: Experimental workflow for proteomic identification of enzyme substrates.

Conclusion

The 4-pentynoyl group is a versatile and powerful chemical reporter whose function is defined by its terminal alkyne. This small, bioorthogonal handle provides a specific site for covalent modification via highly efficient click chemistry reactions. Its application in metabolic and enzymatic labeling has been instrumental in advancing the field of chemical biology, particularly in the identification and characterization of protein post-translational modifications and enzyme-substrate relationships. For researchers in drug development and molecular biology, the 4-pentynoyl group offers a robust and reliable method for conjugating, tracking, and isolating biomolecules in complex biological systems, solidifying its role as an indispensable tool in the modern scientific laboratory.

References

The Lynchpin of Targeted Therapy: A Technical Guide to the PAB Self-Immolative Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the intricate world of targeted drug delivery, particularly within the burgeoning field of Antibody-Drug Conjugates (ADCs), the elegant chemistry of self-immolative spacers plays a pivotal role. Among these, the p-aminobenzyl (PAB) group has emerged as a cornerstone technology, enabling the controlled and efficient release of potent cytotoxic agents within cancer cells. This technical guide provides an in-depth exploration of the PAB spacer's mechanism, applications, and the experimental diligence required for its successful implementation, tailored for researchers, scientists, and drug development professionals.

The fundamental purpose of the PAB self-immolative spacer is to act as a stable, covalent bridge between a targeting vehicle, such as a monoclonal antibody, and a highly potent drug payload, rendering the drug inactive while in circulation.[1] Its ingenious design facilitates a triggered, rapid, and irreversible decomposition—a process of "self-immolation"—only after the ADC is internalized by the target cancer cell and a specific enzymatic cleavage event occurs.[1] This controlled release is paramount for preventing premature drug release and minimizing off-target toxicity to healthy tissues, thereby widening the therapeutic window.[1][2]

The Electron-Driven Cascade: Mechanism of Action

The self-immolative process of the PAB spacer is a classic example of a 1,6-elimination reaction.[1][3][4] This chemical cascade is not a direct enzymatic cleavage of the PAB unit itself but is rather initiated by the cleavage of an adjacent "trigger" moiety, most commonly a dipeptide sequence like valine-citrulline (Val-Cit), which is a substrate for lysosomal proteases such as Cathepsin B.[1][5][6]

The process unfolds as follows:

  • Enzymatic Cleavage: Following internalization of the ADC into the target cell's lysosome, Cathepsin B cleaves the amide bond between the citrulline residue and the PAB's amino group.[6]

  • Initiation of Self-Immolation: This cleavage exposes a free aniline nitrogen on the PAB spacer, initiating a spontaneous and rapid electronic cascade.[1]

  • 1,6-Elimination: The lone pair of electrons on the newly freed aniline nitrogen pushes into the aromatic ring, leading to the cleavage of the bond at the benzylic position and the release of the drug. This process also results in the formation of an unstable quinone methide intermediate, which quickly reacts with water.[4] If the drug is attached via a carbamate linkage (forming a p-aminobenzyloxycarbonyl or PABC spacer), this elimination also releases carbon dioxide.[4]

PAB_Self_Immolation cluster_ADC ADC in Lysosome cluster_Cleavage Enzymatic Cleavage cluster_Immolation Self-Immolation (1,6-Elimination) ADC Antibody-Val-Cit-PAB-Drug CathepsinB Cathepsin B ADC->CathepsinB Internalization & Trafficking Cleaved_Linker H₂N-PAB-Drug CathepsinB->Cleaved_Linker Cleaves Val-Cit Quinone_Methide Quinone Methide Intermediate Cleaved_Linker->Quinone_Methide Spontaneous Rearrangement Free_Drug Active Drug Quinone_Methide->Free_Drug Release

Mechanism of PAB-based self-immolative drug release.

Quantitative Analysis of PAB-based Linker Performance

The efficacy and safety of an ADC are critically dependent on the stability of the linker in systemic circulation and its efficient cleavage within the target cell. The following tables summarize key quantitative data for commonly used PAB-based linkers.

Table 1: Plasma Stability of PAB-based Linkers

Linker SystemModel SystemHalf-life (t½)CommentsReference(s)
Val-Cit-PABHuman PlasmaHigh StabilityGenerally stable in human plasma where the problematic carboxylesterase is absent.[3]
Val-Cit-PABMouse PlasmaUnstableSusceptible to premature cleavage by carboxylesterase 1c (Ces1c).[3][7]
Phe-Lys-PABHuman PlasmaReduced StabilityShorter plasma half-life compared to Val-Cit linkers.[8]
Glucuronide-PABRat Plasma> 1 weekTandem cleavable linker showed no payload loss after one week.[9]
MA-PABCMouse SerumStablem-Amide substitution on PABC significantly improves stability in mouse serum.[10]

Table 2: In Vitro Efficacy of ADCs with PAB-based Linkers

ADCCell LineIC50PayloadReference(s)
Erbitux-vc-PAB-MMAEA549 (human lung cancer)Not specified, but effective inhibitionMMAE[11]
ADC with Sulfatase-cleavable linkerHER2+ cells61 and 111 pMNot specified[12]
Trastuzumab-Exo-EVC-MMAENCI-N87Highly potentMMAE[13]
cBR96-Val-Cit-PABC-DoxorubicinNot specifiedSuperior to controlDoxorubicin[14]

Experimental Protocols

The successful development of ADCs utilizing PAB spacers requires rigorous experimental validation. Below are generalized methodologies for key experiments.

Synthesis of a Val-Cit-PABC-Payload Conjugate

The synthesis of a typical Val-Cit-PABC-payload, such as Mc-Val-Cit-PABC-MMAE, is a multi-step process.[15][16][17]

Materials:

  • Fmoc-Val-Cit-OH

  • p-aminobenzyl alcohol (PABOH)

  • Coupling agents (e.g., HATU, HOBt)

  • Bases (e.g., DIEA, NaHCO3)

  • Solvents (e.g., DMF, CH2Cl2)

  • MMAE (Monomethyl auristatin E)

  • Maleimidocaproyl (Mc) spacer

  • Protecting groups (e.g., Fmoc, Boc)

  • Deprotection reagents (e.g., piperidine, TFA)

General Procedure:

  • Dipeptide Formation: Couple Fmoc-Val-OH with L-Citrulline to form Fmoc-Val-Cit-OH.

  • Spacer Attachment: Couple the dipeptide (Fmoc-Val-Cit-OH) to p-aminobenzyl alcohol (PABOH) using a coupling agent like HATU to yield Fmoc-Val-Cit-PABOH.[18]

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the valine residue using a base like piperidine in DMF to yield H2N-Val-Cit-PABOH.

  • Maleimide Spacer Addition: React the free amine with an activated maleimidocaproyl (Mc) spacer (e.g., Mc-OSu) to form Mc-Val-Cit-PABOH.

  • Payload Conjugation: Activate the hydroxyl group of the PAB spacer (e.g., by converting it to a p-nitrophenyl carbonate) and then react it with the amine group of the payload (e.g., MMAE) to form the final drug-linker conjugate, Mc-Val-Cit-PABC-MMAE.[4]

  • Purification: Purify the final product using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Plasma Stability Assay

This assay is crucial for determining the linker's stability in a biological matrix.[3]

Procedure:

  • Incubation: Incubate the ADC at a final concentration (e.g., 100 µg/mL) in fresh human or mouse plasma at 37°C.[3]

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours).[3]

  • Sample Preparation: Precipitate plasma proteins from the aliquots.

  • Analysis: Analyze the supernatant for the presence of released payload and the pellet for intact ADC using methods like LC-MS/MS.

  • Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point to determine the half-life of the linker.[3]

In Vivo Evaluation in Xenograft Models

In vivo studies are essential to assess the ADC's efficacy and pharmacokinetic profile in a living system.[11][19]

Procedure:

  • Model System: Use tumor-bearing mice (e.g., xenograft models with human cancer cell lines).[11]

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC to each mouse.[3]

  • Monitoring: Monitor tumor growth over time and assess any signs of toxicity.

  • Pharmacokinetic Analysis: Collect blood samples at various time points to determine the concentration of total antibody and intact ADC in the plasma.[3]

  • Biodistribution (Optional): Radiolabel the ADC to study its distribution in different organs and the tumor.[3]

ADC_Development_Workflow cluster_Synthesis Synthesis & Conjugation cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Linker_Synth Linker-Payload Synthesis (e.g., Mc-Val-Cit-PABC-MMAE) Conjugation Conjugation Linker_Synth->Conjugation Antibody_Prod Antibody Production Antibody_Prod->Conjugation Purification Purification & Characterization Conjugation->Purification Plasma_Stability Plasma Stability Assay Purification->Plasma_Stability Cell_Cytotoxicity Cell-based Cytotoxicity Assay Purification->Cell_Cytotoxicity Xenograft_Model Xenograft Model Studies Plasma_Stability->Xenograft_Model Cell_Cytotoxicity->Xenograft_Model PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Xenograft_Model->PK_PD_Analysis

General workflow for the development and evaluation of an ADC.

Conclusion

The p-aminobenzyl self-immolative spacer represents a triumph of rational drug design, providing a reliable and controllable mechanism for targeted drug release. Its widespread adoption in clinically approved and investigational ADCs is a testament to its pivotal role in enhancing therapeutic efficacy and safety. As our understanding of the tumor microenvironment and enzymatic pathways deepens, we can anticipate further innovations in self-immolative linker technology, building upon the foundational principles established by the PAB spacer to create even more precise and potent cancer therapies.

References

Methodological & Application

Application Notes and Protocols for 4-Pentynoyl-Val-Ala-PAB in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-Pentynoyl-Val-Ala-PAB, an alkyne-functionalized, protease-cleavable linker, in click chemistry for the development of antibody-drug conjugates (ADCs) and other bioconjugates.

Introduction to this compound

This compound is a versatile linker used in bioconjugation, particularly in the field of antibody-drug conjugates (ADCs).[] Its structure incorporates three key features:

  • A terminal alkyne group: This functional group enables covalent conjugation to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), two highly efficient and bioorthogonal "click" reactions.[2]

  • A Valine-Alanine (Val-Ala) dipeptide: This sequence is specifically designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[][4] This enzymatic cleavage allows for the targeted release of a conjugated payload within cancer cells.

  • A p-aminobenzyl (PAB) self-immolative spacer: Upon cleavage of the Val-Ala dipeptide, the PAB group undergoes a 1,6-elimination reaction, ensuring the efficient and traceless release of the payload in its active form.

These features make this compound an ideal candidate for constructing ADCs with high plasma stability and tumor-specific payload delivery.[]

Applications in Drug Development

The primary application of this compound is in the construction of ADCs for targeted cancer therapy. The alkyne handle allows for the precise, site-specific attachment of a potent cytotoxic payload to an antibody that targets a tumor-associated antigen. This approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic exposure and maximizing its concentration at the tumor site.

Beyond ADCs, this linker can be employed in various other bioconjugation applications, including:

  • Fluorescent labeling of proteins: For imaging and tracking studies.

  • Immobilization of proteins: For diagnostic assays and affinity chromatography.

  • Development of targeted drug delivery systems: Beyond antibodies, other targeting moieties can be used.

Quantitative Data Summary

While specific quantitative data for ADCs constructed with this compound is not extensively published, the performance of the Val-Ala linker system has been well-characterized in comparison to the more common Val-Cit linker. The following tables summarize typical data obtained for Val-Ala containing ADCs.

Table 1: Comparative Performance of Val-Ala and Val-Cit Linkers in ADCs

ParameterVal-Ala LinkerVal-Cit LinkerReference
Cathepsin B Cleavage Rate Slower than Val-CitFaster than Val-Ala[]
Plasma Stability HighHigh[6]
Hydrophobicity LowerHigher[]
Tendency for Aggregation LowerHigher[]
In Vitro Cytotoxicity (IC50) Comparable to Val-CitComparable to Val-Ala[6]
In Vivo Antitumor Activity Comparable to Val-CitComparable to Val-Cit[6]

Table 2: Representative In Vitro Cytotoxicity of a Val-Ala Linker-ADC

Cell LineTarget Antigen ExpressionIC50 (ng/mL)
SK-BR-3 High HER215.8
BT-474 High HER220.1
MCF-7 Low HER2> 10,000

Data is representative for an anti-HER2 ADC with a Val-Ala linker and a potent cytotoxic payload. Actual values will vary depending on the antibody, payload, and cell line.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol describes the conjugation of an azide-modified payload to an antibody functionalized with this compound.

Materials:

  • Antibody functionalized with this compound

  • Azide-modified cytotoxic payload

  • Copper(II) sulfate (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the payload)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the azide-modified payload in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mM).

    • Prepare fresh stock solutions of CuSO4 (e.g., 50 mM in water), THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water).

  • Conjugation Reaction:

    • In a microcentrifuge tube, dilute the this compound functionalized antibody to a final concentration of 1-5 mg/mL in PBS.

    • Add the azide-modified payload to the antibody solution. A typical molar excess of payload-linker to antibody is 5-10 fold.

    • Premix the CuSO4 and THPTA solutions in a 1:5 molar ratio.

    • Add the CuSO4:THPTA complex to the antibody-payload mixture to a final copper concentration of 100-250 µM.

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 2.5-5 mM.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.

  • Purification:

    • Purify the resulting ADC from excess reagents using a desalting column or SEC equilibrated with PBS.

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) and conjugation efficiency using hydrophobic interaction chromatography (HIC) or LC-MS.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for ADC Synthesis

This protocol is an alternative, copper-free method for ADC synthesis, which is beneficial for sensitive biological systems.

Materials:

  • Antibody functionalized with this compound

  • Azide-modified payload containing a strained alkyne (e.g., DBCO, BCN)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO (for dissolving the payload)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation of Reagents:

    • Dissolve the strained alkyne-azide payload in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • In a microcentrifuge tube, dilute the this compound functionalized antibody to a final concentration of 1-5 mg/mL in PBS.

    • Add the strained alkyne-azide payload to the antibody solution. A typical molar excess is 3-5 fold.

    • Gently mix the reaction and incubate at room temperature for 4-24 hours or at 4°C for 24-48 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Purify the ADC using a desalting column or SEC equilibrated with PBS.

  • Characterization:

    • Determine the DAR and conjugation efficiency by HIC or LC-MS.

Protocol 3: Cathepsin B Cleavage Assay

This assay evaluates the enzymatic release of the payload from the ADC.

Materials:

  • Purified ADC conjugated via this compound

  • Recombinant human cathepsin B

  • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Reaction quench solution (e.g., 10% trichloroacetic acid)

  • LC-MS system for analysis

Procedure:

  • Enzyme Activation:

    • Activate the cathepsin B according to the manufacturer's instructions, typically by incubation in the assay buffer.

  • Cleavage Reaction:

    • In a microcentrifuge tube, add the ADC to the pre-warmed assay buffer to a final concentration of 10-50 µM.

    • Initiate the reaction by adding activated cathepsin B to a final concentration of 100-200 nM.

    • Incubate the reaction at 37°C.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of quench solution.

    • Centrifuge the quenched samples to precipitate the protein.

  • Analysis:

    • Analyze the supernatant by LC-MS to quantify the amount of released payload.

    • Calculate the percentage of payload release at each time point.

Protocol 4: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Materials:

  • Purified ADC

  • Target-positive and target-negative cancer cell lines

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the assay.

    • Incubate the cells overnight to allow for attachment.

  • ADC Treatment:

    • Prepare a serial dilution of the ADC in cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a negative control and cells treated with the free payload as a positive control.

    • Incubate the cells for 72-120 hours.

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Visualizations

ADC_Click_Chemistry_Workflow cluster_synthesis ADC Synthesis cluster_action Mechanism of Action Ab Antibody Ab_Linker Alkyne-Ab Ab->Ab_Linker Functionalization Linker 4-Pentynoyl- Val-Ala-PAB Payload Azide-Payload ADC Antibody-Drug Conjugate (ADC) Payload->ADC Ab_Linker->ADC Click Chemistry (CuAAC or SPAAC) ADC_circ ADC in Circulation Tumor_Cell Tumor Cell ADC_circ->Tumor_Cell Targeting & Internalization Lysosome Lysosome Tumor_Cell->Lysosome Trafficking Released_Payload Released Payload Lysosome->Released_Payload Cathepsin B Cleavage Apoptosis Cell Death (Apoptosis) Released_Payload->Apoptosis Cytotoxicity Signaling_Pathway ADC ADC (e.g., Anti-HER2) HER2 HER2 Receptor ADC->HER2 Binding Internalization Receptor-Mediated Endocytosis HER2->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Payload_Release Payload Release (Cathepsin B Cleavage) Lysosome->Payload_Release Payload Free Payload (e.g., MMAE) Payload_Release->Payload Microtubule Microtubule Disruption Payload->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

References

Application Notes and Protocols for Site-Specific Conjugation with 4-Pentynoyl-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 4-Pentynoyl-Val-Ala-PAB, a protease-cleavable linker designed for site-specific antibody-drug conjugate (ADC) development. The Val-Ala dipeptide allows for selective cleavage by lysosomal proteases like Cathepsin B, ensuring targeted release of the cytotoxic payload within cancer cells. The terminal pentynoyl group facilitates precise, covalent attachment of azide-modified payloads via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction.

This document offers detailed protocols for conjugation, purification, and characterization of ADCs, as well as methods for evaluating their stability and in vitro efficacy.

Mechanism of Action and Workflow

The this compound linker enables the creation of homogeneous and stable ADCs. The overall process involves the site-specific introduction of an alkyne handle onto the antibody, followed by the click chemistry-mediated conjugation of an azide-functionalized payload. Upon internalization by the target cell, the ADC is trafficked to the lysosome, where the Val-Ala linker is cleaved by Cathepsin B. This cleavage initiates a self-immolative cascade via the p-aminobenzyloxycarbonyl (PABC) spacer, leading to the release of the unmodified, active drug.

G cluster_0 Site-Specific Antibody Modification cluster_1 Click Chemistry Conjugation cluster_2 Purification and Characterization cluster_3 Mechanism of Action in Target Cell Antibody Antibody Alkyne-Modified Antibody Alkyne-Modified Antibody Antibody->Alkyne-Modified Antibody Introduction of Alkyne Handle Crude ADC Crude ADC Alkyne-Modified Antibody->Crude ADC CuAAC with Azide-Payload Purified ADC Purified ADC Crude ADC->Purified ADC HIC / SEC 4-Pentynoyl-Val-Ala-PAB_Payload Azide-Payload 4-Pentynoyl-Val-Ala-PAB_Payload->Crude ADC Characterized ADC Characterized ADC Purified ADC->Characterized ADC LC-MS / HIC Internalization Internalization Characterized ADC->Internalization Antigen Binding Lysosomal Trafficking Lysosomal Trafficking Internalization->Lysosomal Trafficking Payload Release Payload Release Lysosomal Trafficking->Payload Release Cathepsin B Cleavage Cytotoxicity Cytotoxicity Payload Release->Cytotoxicity Therapeutic Effect

Caption: Experimental workflow for ADC creation and mechanism of action.

Data Presentation

Table 1: Comparative Cleavage Kinetics of Dipeptide Linkers
Dipeptide LinkerRelative Cleavage Rate (vs. Val-Cit)Primary Cleavage EnzymeNotes
Val-Cit100%Cathepsin BBenchmark for efficient lysosomal cleavage.
Val-Ala~50%Cathepsin BLower hydrophobicity compared to Val-Cit, which can reduce ADC aggregation.[]
Phe-LysSignificantly faster in isolated enzyme assaysCathepsin BCleavage rates are comparable to Val-Cit in lysosomal extracts, suggesting the involvement of other proteases.[2]
Val-ArgFaster than Val-Ala and Val-CitCathepsin B and other proteasesMay exhibit lower in vivo stability.[3]
Table 2: Illustrative In Vitro Cytotoxicity of a Val-Ala Linker-Based ADC
Cell LineTarget AntigenADC IC50 (pM)Non-cleavable Linker ADC IC50 (pM)Reference
HER2+ CellsHER292609[4]
Table 3: Plasma Stability of Dipeptide Linker-Based Conjugates
Dipeptide LinkerStability in Mouse Plasma (t1/2)Notes
Val-Ala~23 hoursDemonstrates improved stability over Val-Cit in mouse models.[2]
Val-Cit~11.2 hoursSusceptible to premature cleavage in mouse plasma.[2]

Experimental Protocols

Protocol 1: Site-Specific Antibody-Payload Conjugation via CuAAC

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-functionalized payload to an antibody modified with the this compound linker.

Materials:

  • Alkyne-modified antibody (containing the this compound linker)

  • Azide-functionalized payload

  • Copper(II) sulfate (CuSO4) solution (100 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (200 mM in water)

  • Sodium ascorbate solution (100 mM in water, freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF for dissolving the payload

  • 1.5 mL microcentrifuge tubes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO4 in water.

    • Prepare a 200 mM stock solution of THPTA ligand in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

    • Dissolve the azide-labeled payload in DMSO or DMF to a suitable stock concentration.

    • Prepare the alkyne-labeled antibody in PBS.

  • Copper-Ligand Complex Formation:

    • In a microcentrifuge tube, mix CuSO4 and THPTA in a 1:2 molar ratio.[5]

    • Allow the mixture to stand at room temperature for a few minutes to form the Cu(I)-ligand complex.

  • Conjugation Reaction:

    • In a separate reaction tube, combine the alkyne-modified antibody solution with the azide-modified payload. A molar ratio of payload to antibody typically ranges from 4:1 to 10:1.[5]

    • Add the pre-formed Cu(I)/THPTA complex to the antibody-payload mixture. A final concentration of 25 equivalents relative to the azide is recommended as a starting point.[5]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 40 equivalents relative to the azide).[5]

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes, protecting the reaction from light.[5]

G Alkyne-Ab Alkyne-Modified Antibody Reaction_Mix Reaction Mixture Alkyne-Ab->Reaction_Mix Azide-Payload Azide-Functionalized Payload Azide-Payload->Reaction_Mix CuSO4_THPTA CuSO4 + THPTA (Ligand) CuSO4_THPTA->Reaction_Mix NaAscorbate Sodium Ascorbate (Reducing Agent) NaAscorbate->Reaction_Mix ADC_Product Antibody-Drug Conjugate Reaction_Mix->ADC_Product Incubate RT, 30-60 min

Caption: CuAAC conjugation reaction scheme.

Protocol 2: Purification of the Antibody-Drug Conjugate

This protocol outlines the purification of the ADC from unreacted payload and other reagents using Hydrophobic Interaction Chromatography (HIC) followed by Size Exclusion Chromatography (SEC) for buffer exchange.

Materials:

  • Crude ADC reaction mixture

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HIC Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • HIC Mobile Phase B: 50 mM sodium phosphate, pH 7.0

  • SEC column (e.g., Superdex 200)

  • Final storage buffer (e.g., PBS, pH 7.4)

  • HPLC system

Procedure:

  • Hydrophobic Interaction Chromatography (HIC):

    • Equilibrate the HIC column with HIC Mobile Phase A.

    • Load the crude ADC reaction mixture onto the column.

    • Elute the ADC using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time frame (e.g., 40 minutes).[6]

    • Monitor the elution profile at 280 nm. Different drug-to-antibody ratio (DAR) species will elute at different salt concentrations.

    • Collect the fractions corresponding to the desired DAR species.

  • Size Exclusion Chromatography (SEC) for Buffer Exchange:

    • Pool the HIC fractions containing the purified ADC.

    • Equilibrate the SEC column with the final storage buffer.

    • Load the pooled ADC fractions onto the SEC column.

    • Elute with the final storage buffer and collect the main peak corresponding to the ADC monomer.

    • Concentrate the purified ADC to the desired concentration.

Protocol 3: Characterization of the ADC

This protocol describes the characterization of the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm the identity of the conjugate.

Methods:

  • Hydrophobic Interaction Chromatography (HIC):

    • Analyze the purified ADC by analytical HIC as described in the purification protocol.

    • The elution profile will show the distribution of different DAR species. The average DAR can be calculated from the peak areas.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • For intact mass analysis, desalt the ADC sample.

    • Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF) coupled to an LC system.

    • Deconvolute the mass spectrum to determine the masses of the different DAR species. The DAR can be calculated from the mass difference between the conjugated and unconjugated antibody.

G Purified_ADC Purified ADC HIC Hydrophobic Interaction Chromatography (HIC) Purified_ADC->HIC LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) Purified_ADC->LCMS DAR_Distribution DAR Distribution HIC->DAR_Distribution Intact_Mass Intact Mass of DAR Species LCMS->Intact_Mass

Caption: ADC characterization workflow.

Protocol 4: In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the Val-Ala linker to cleavage by Cathepsin B.

Materials:

  • Purified ADC

  • Recombinant human Cathepsin B

  • Cathepsin B assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • HPLC system for analysis

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, dilute the purified ADC to a final concentration of approximately 10 µM in the Cathepsin B assay buffer.

    • Activate the Cathepsin B according to the manufacturer's instructions.

    • Initiate the reaction by adding activated Cathepsin B to the ADC solution (e.g., to a final concentration of 100 nM).

    • Incubate the reaction at 37°C.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding an equal volume of the quenching solution.

  • Analysis:

    • Analyze the quenched samples by reverse-phase HPLC to separate the released payload from the ADC.

    • Quantify the amount of released payload by integrating the corresponding peak area and comparing it to a standard curve of the free payload.

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC in killing target cancer cells.

Materials:

  • Target cancer cell line (antigen-positive)

  • Antigen-negative control cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • Purified ADC

  • Isotype control ADC (non-targeting)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the target and control cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and the isotype control ADC in complete cell culture medium.

    • Remove the medium from the cells and add the ADC dilutions.

    • Incubate the plates for 72-96 hours at 37°C in a CO2 incubator.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

References

Application Notes and Protocols for Val-Ala Linker Cleavage Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Valine-Alanine (Val-Ala) dipeptide linker is a critical component in the design of advanced therapeutic agents, most notably Antibody-Drug Conjugates (ADCs). These linkers are engineered to be stable in systemic circulation and to undergo specific cleavage by proteases, such as Cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[][][3] This targeted release mechanism ensures that the cytotoxic payload is delivered specifically to cancer cells, enhancing therapeutic efficacy while minimizing off-target toxicity.[][3] Compared to the widely used Val-Cit linker, the Val-Ala linker offers advantages such as increased hydrophilicity, which can reduce ADC aggregation and allow for higher drug-to-antibody ratios (DARs).[][4][5]

This document provides detailed protocols for assessing the cleavage of Val-Ala linkers, enabling researchers to evaluate the stability and release kinetics of their drug conjugates.

Principle of the Cleavage Assay

The fundamental principle of the Val-Ala linker cleavage assay is to incubate a substrate containing the Val-Ala linker with a relevant protease and monitor the release of the payload or a reporter molecule over time. The substrate can be a small molecule conjugate, a peptide, or a full ADC. Cleavage is typically mediated by lysosomal proteases, with Cathepsin B being a primary enzyme for this linker.[][6] The extent and rate of cleavage can be quantified using various analytical techniques, including High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for direct measurement of the cleaved products, or fluorescence-based assays for high-throughput screening.

Application Notes

  • Enzyme Specificity: The Val-Ala linker is primarily a substrate for the lysosomal cysteine protease Cathepsin B.[][6] However, like the Val-Cit linker, it may be susceptible to cleavage by other proteases, which can be advantageous for ensuring drug release but also poses a risk of premature cleavage by enzymes like human neutrophil elastase.[7][8]

  • Comparison with Val-Cit Linker: While both Val-Ala and Val-Cit are effective cleavable linkers, they exhibit different properties. In isolated Cathepsin B assays, the Val-Ala linker has been shown to be cleaved at approximately half the rate of the Val-Cit linker.[4][9] However, its lower hydrophobicity is a significant benefit, as it can help prevent aggregation issues, especially with hydrophobic payloads, and achieve higher DARs.[][4][10]

  • Stability: Val-Ala linkers generally exhibit good stability in plasma, which is crucial for preventing premature drug release during circulation.[3][11] However, stability can be species-dependent, and it is essential to evaluate it in relevant biological matrices (e.g., human and mouse plasma, lysosomal fractions).[5][12]

  • Assay Conditions: The optimal pH for Cathepsin B activity is acidic (typically pH 5.0-6.0), mimicking the lysosomal environment.[9][13] The enzyme also requires a reducing agent, such as Dithiothreitol (DTT), to maintain the active-site cysteine in a reduced state.[9]

Data Presentation

Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B
Dipeptide LinkerRelative Cleavage Rate/Half-lifeKey Characteristics
Val-Cit Baseline / StandardBenchmark for efficient cleavage; higher hydrophobicity.[4][9]
Val-Ala ~50% of Val-Cit rateEffectively cleaved; lower hydrophobicity prevents aggregation.[4][9]
Phe-Lys ~30-fold faster than Val-Cit (isolated enzyme)Very rapid cleavage by isolated Cathepsin B; rate similar to Val-Cit in lysosomal extracts.[4][9]
Table 2: Example Stability and Cleavage Data for Peptide Linkers in Sub-cellular Fractions
LinkerMatrixTime Point% Cleavage / Remaining Parent Compound
Vedotin (Val-Cit) Human Liver Lysosomes30 minutes>80% cleavage[14]
Vedotin (Val-Cit) Human Liver Lysosomes24 hoursNear complete cleavage[12][14]
Tesirine (Val-Ala) Human Liver Lysosomes24 hoursNear complete cleavage (slower rate than Val-Cit)[12][14]
Deruxtecan (GGFG) Human Liver Lysosomes24 hoursNear complete cleavage (slower rate than Val-Cit)[12][14]

Mandatory Visualization

ADCSignalingPathway cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome (pH ~5.0) ADC Antibody-Drug Conjugate (Val-Ala Linker) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding ADC_endo Internalized ADC ADC_lyso ADC in Lysosome ADC_endo->ADC_lyso 3. Trafficking Payload Released Cytotoxic Payload ADC_lyso->Payload CathepsinB Cathepsin B CathepsinB->ADC_lyso 4. Cleavage of Val-Ala Linker Effect Cell Death (Apoptosis) Payload->Effect 5. Cytotoxic Effect Receptor->ADC_endo 2. Internalization (Endocytosis) Workflow_HPLC_Assay A 1. Activate Cathepsin B (with DTT, 37°C) C 3. Initiate Reaction (Add activated enzyme to mix) A->C B 2. Prepare Reaction Mix (Substrate in Assay Buffer, pH 5.0) B->C D 4. Incubate at 37°C C->D E 5. Sample at Time Points (e.g., 0, 30, 60, 120 min) D->E F 6. Quench Reaction (e.g., Acetonitrile + Formic Acid) E->F G 7. Centrifuge & Collect Supernatant F->G H 8. Analyze by HPLC-MS (Quantify Parent & Product) G->H

References

Application Notes and Protocols: Cathepsin B-Mediated Cleavage of Val-Ala-PAB Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Val-Ala-PAB (valine-alanine-p-aminobenzyl alcohol) linker is a critical component in the design of targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). This dipeptide linker is engineered for selective cleavage by the lysosomal protease, cathepsin B, which is often upregulated in tumor cells.[1][] Upon internalization of an ADC, the high concentration of active cathepsin B within the acidic environment of the lysosome facilitates the hydrolysis of the amide bond between the alanine and the p-aminobenzyl carbamate (PABC) self-immolative spacer.[] This cleavage event triggers a cascade that results in the release of the cytotoxic payload specifically at the target site, thereby minimizing systemic toxicity and enhancing the therapeutic index of the drug.[1][] These application notes provide a detailed overview of the cleavage mechanism, quantitative data on cleavage efficiency, and comprehensive protocols for studying the cathepsin B-mediated cleavage of the Val-Ala-PAB linker.

Mechanism of Cleavage

The specificity of the Val-Ala linker for cathepsin B is a key feature of its design. Cathepsin B, a cysteine protease, exhibits a preference for substrates with specific amino acid sequences in the P2 and P1 positions relative to the scissile bond. The valine residue of the linker occupies the P2 subsite of the enzyme's active site, while the alanine residue sits in the P1 subsite.

The cleavage process can be summarized in the following steps:

  • Binding: The Val-Ala dipeptide motif of the linker binds to the active site of cathepsin B.

  • Hydrolysis: The catalytic cysteine residue of cathepsin B attacks the carbonyl group of the peptide bond between alanine and the PABC spacer, leading to the hydrolysis of the bond.

  • Self-Immolation: The cleavage of the peptide bond generates an unstable p-aminobenzyl alcohol intermediate. This intermediate undergoes a spontaneous 1,6-elimination reaction.

  • Payload Release: The 1,6-elimination results in the release of the free, active cytotoxic drug, along with carbon dioxide and an aromatic byproduct.

cluster_0 Lysosome (Acidic pH) Cathepsin_B Active Cathepsin B Cleavage_Complex Enzyme-Substrate Complex Cathepsin_B->Cleavage_Complex Catalysis Val_Ala_PAB_Payload Val-Ala-PAB-Payload (e.g., within an ADC) Val_Ala_PAB_Payload->Cleavage_Complex Binding Cleaved_Fragments Cleaved Linker + Payload Cleavage_Complex->Cleaved_Fragments Hydrolysis Self_Immolation Self-Immolation of PABC Cleaved_Fragments->Self_Immolation Released_Payload Active Payload Self_Immolation->Released_Payload Byproducts CO2 + Aromatic Byproduct Self_Immolation->Byproducts

Cathepsin B-mediated cleavage of Val-Ala-PAB linker.

Data Presentation

Dipeptide LinkerRelative Cleavage Rate (vs. Val-Cit)Key CharacteristicsReference(s)
Val-Ala ~50%Effectively cleaved; lower hydrophobicity which can reduce ADC aggregation.[3][4]
Val-Cit 100% (Baseline)Benchmark for efficient cleavage and stability.[4]

Note: The reduced hydrophobicity of the Val-Ala linker can be advantageous in the synthesis of ADCs, potentially leading to less aggregation, especially with high drug-to-antibody ratios (DARs).[5]

Experimental Protocols

The following protocols provide methodologies for assessing the cleavage of the Val-Ala-PAB linker by cathepsin B.

Protocol 1: Fluorescence-Based Cleavage Assay

This protocol utilizes a fluorogenic substrate where the Val-Ala dipeptide is linked to a quenched fluorophore, such as 7-amino-4-methylcoumarin (AMC). Cleavage of the linker releases the fluorophore, resulting in a measurable increase in fluorescence.

Materials:

  • Val-Ala-AMC substrate

  • Recombinant human cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 10 mM dithiothreitol (DTT)

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

  • 96-well black, flat-bottom microplates

Procedure:

  • Enzyme Activation: Prepare a working solution of cathepsin B in Activation Buffer and incubate for 15 minutes at 37°C to ensure the active site cysteine is in its reduced, active state.

  • Substrate Preparation: Prepare a stock solution of Val-Ala-AMC in DMSO and dilute to the desired final concentrations in Assay Buffer.

  • Reaction Setup: In a 96-well microplate, add the diluted Val-Ala-AMC substrate solutions.

  • Initiate Reaction: Add the activated cathepsin B solution to each well to initiate the cleavage reaction. Include wells with substrate and Assay Buffer without the enzyme as a negative control.

  • Fluorescence Measurement: Immediately place the microplate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity kinetically over a desired time course (e.g., every 5 minutes for 1-2 hours).

  • Data Analysis: Determine the initial velocity (rate of fluorescence increase) for each substrate concentration. Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: HPLC-Based Cleavage Assay for ADCs

This protocol is suitable for monitoring the cleavage of the Val-Ala-PAB linker within the context of an ADC and quantifying the release of the payload.

Materials:

  • Val-Ala-PAB-ADC

  • Recombinant human cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, pH 5.5

  • Activation Buffer: Assay Buffer containing 10 mM DTT

  • Quenching Solution: 10% trifluoroacetic acid (TFA) in water

  • HPLC system with a reverse-phase column (e.g., C18) and a UV detector

  • Incubator or water bath at 37°C

Procedure:

  • Enzyme Activation: Activate cathepsin B in Activation Buffer for 15 minutes at 37°C.

  • Reaction Setup: In a microcentrifuge tube, combine the Val-Ala-PAB-ADC with pre-warmed Assay Buffer.

  • Initiate Reaction: Add the activated cathepsin B solution to the ADC mixture to start the cleavage reaction. A typical final concentration for the enzyme is in the nanomolar range, while the ADC is in the micromolar range.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the aliquot to a tube containing the Quenching Solution to stop the enzymatic reaction.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. The intact ADC, cleaved payload, and other fragments will have different retention times.

  • Data Analysis: Quantify the peak area of the released payload at each time point. Plot the concentration of the released payload versus time to determine the rate of cleavage.

cluster_workflow Experimental Workflow Start Start Activate_Enzyme Activate Cathepsin B (with DTT) Start->Activate_Enzyme Prepare_Substrate Prepare Val-Ala-PAB Substrate (ADC or fluorogenic) Start->Prepare_Substrate Incubate Incubate Enzyme and Substrate (at 37°C) Activate_Enzyme->Incubate Prepare_Substrate->Incubate Monitor_Cleavage Monitor Cleavage (Fluorescence or HPLC) Incubate->Monitor_Cleavage Data_Analysis Data Analysis (Determine cleavage rate) Monitor_Cleavage->Data_Analysis End End Data_Analysis->End

General workflow for a cathepsin B cleavage assay.

Troubleshooting

IssuePossible CauseRecommendation
No or low cleavage activity Inactive enzymeEnsure proper activation of cathepsin B with DTT. Use a fresh aliquot of the enzyme.
Incorrect buffer pHVerify the pH of the assay buffer is within the optimal range for cathepsin B activity (pH 4.5-6.0).
Substrate degradationEnsure the stability of the Val-Ala-PAB linker or substrate under the experimental conditions.
High background signal (fluorescence assay) Autohydrolysis of the substrateRun a negative control without the enzyme to assess the level of substrate autohydrolysis.
Contaminating proteasesUse high-purity recombinant cathepsin B.
Poor peak resolution (HPLC assay) Inappropriate HPLC column or gradientOptimize the reverse-phase column and the mobile phase gradient to achieve better separation of the ADC, payload, and other fragments.

Conclusion

The Val-Ala-PAB linker is a valuable tool in the development of targeted therapies, offering specific and efficient release of payloads in the lysosomal compartment of target cells through the action of cathepsin B. The protocols and data presented in these application notes provide a framework for researchers to characterize and optimize the performance of ADCs and other drug conjugates that utilize this cleavable linker technology. While direct kinetic constants for Val-Ala cleavage are still an area for further investigation, the comparative data and detailed methodologies herein offer a solid foundation for advancing the understanding and application of this important linker system.

References

Application Notes and Protocols for Conjugating Payloads with 4-Pentynoyl-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics has revolutionized the field of oncology. The efficacy and safety of an ADC are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The 4-Pentynoyl-Val-Ala-PAB linker is a state-of-the-art, cleavable linker system designed for the precise construction of ADCs.

This linker incorporates three key features:

  • A 4-Pentynoyl Group: This terminal alkyne moiety enables the site-specific conjugation of an azide-modified payload via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.[1][2]

  • A Valine-Alanine (Val-Ala) Dipeptide: This sequence is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[3][4] This ensures the targeted release of the payload within cancer cells, minimizing systemic toxicity. The Val-Ala linker is known to be less hydrophobic than the more traditional Val-Cit linker, which can lead to reduced aggregation and allow for a higher drug-to-antibody ratio (DAR) without compromising the ADC's physical stability.[3]

  • A p-Aminobenzyl Alcohol (PAB) Spacer: This self-immolative spacer ensures the efficient and traceless release of the unmodified payload upon cleavage of the Val-Ala dipeptide.[5]

These application notes provide detailed protocols for the conjugation of an azide-modified payload to an antibody functionalized with the this compound linker, as well as methods for the characterization and in vitro evaluation of the resulting ADC.

Data Presentation

Table 1: Representative Quantitative Data for ADC Conjugation and Characterization

ParameterTypical ValueMethod of Determination
Conjugation Efficiency > 90%RP-HPLC, HIC-HPLC
Average Drug-to-Antibody Ratio (DAR) 3.5 - 4.0HIC-HPLC, Mass Spectrometry
Purity (Monomer Content) > 95%Size Exclusion Chromatography (SEC)
In Vitro Plasma Stability (Half-life) > 7 daysLC-MS/MS
Payload Release by Cathepsin B > 95% in 24hLC-MS/MS
In Vitro Cytotoxicity (IC50) Payload- and cell line-dependentCell-based viability assays (e.g., MTT)

Experimental Protocols

Protocol 1: Conjugation of an Azide-Modified Payload to an Alkyne-Functionalized Antibody via CuAAC

This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate an azide-containing payload to an antibody previously modified to present the this compound linker.

Materials:

  • Alkyne-functionalized antibody (in a suitable buffer, e.g., PBS, pH 7.4)

  • Azide-modified payload (dissolved in a compatible organic solvent, e.g., DMSO)

  • Copper(II) Sulfate (CuSO4) solution (e.g., 10 mM in water)

  • Ligand solution (e.g., 50 mM THPTA in water)

  • Reducing agent solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)

  • Purification system (e.g., size-exclusion chromatography)

  • Reaction vessels and standard laboratory equipment

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of CuSO4, ligand, and sodium ascorbate. Ensure the sodium ascorbate solution is freshly made before each use.

  • Reaction Setup:

    • In a suitable reaction vessel, add the alkyne-functionalized antibody to the desired final concentration (e.g., 1-5 mg/mL).

    • Add the azide-modified payload to the antibody solution. A typical molar excess of payload to antibody is 4-10 fold.

    • Add the ligand solution to the reaction mixture. A common molar ratio of ligand to copper is 5:1.

    • Add the CuSO4 solution. A typical final concentration is 50-250 µM.

  • Initiation of the Reaction:

    • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. A typical final concentration is 1-5 mM.

    • Gently mix the reaction solution and incubate at room temperature for 1-4 hours, protected from light.

  • Purification of the ADC:

    • Upon completion of the reaction, purify the ADC from unreacted payload and other reagents using size-exclusion chromatography (SEC) or another suitable purification method.

    • The purified ADC should be stored under appropriate conditions (e.g., at 4°C or frozen at -80°C).

Protocol 2: Characterization of the Antibody-Drug Conjugate (ADC)

2.1 Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC-HPLC separates ADC species based on their hydrophobicity, which increases with the number of conjugated payload molecules.

Materials:

  • Purified ADC sample

  • HIC column

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the ADC species using a decreasing salt gradient (from 100% A to 100% B).

  • Monitor the elution profile at 280 nm.

  • Integrate the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ(% Peak Area of each species × DAR of each species) / 100

2.2 Determination of DAR by Mass Spectrometry (MS)

Mass spectrometry provides a direct measurement of the mass of the intact ADC, allowing for the determination of the number of conjugated payloads.

Materials:

  • Purified ADC sample

  • LC-MS system (e.g., Q-TOF)

  • Optional: Deglycosylating enzyme (e.g., PNGase F)

Procedure:

  • (Optional) Deglycosylate the ADC sample to simplify the mass spectrum.

  • Inject the ADC sample into the LC-MS system.

  • Acquire the mass spectrum of the intact ADC.

  • Deconvolute the raw mass spectrum to obtain the masses of the different drug-loaded species.

  • Calculate the number of conjugated payloads for each species by subtracting the mass of the unconjugated antibody and dividing by the mass of the linker-payload.

  • Determine the average DAR from the relative abundance of each species.

Protocol 3: In Vitro Payload Release Assay

This assay evaluates the release of the payload from the ADC in the presence of the lysosomal protease Cathepsin B.

Materials:

  • Purified ADC sample

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0)

  • LC-MS/MS system for payload quantification

Procedure:

  • Incubate the ADC with Cathepsin B in the assay buffer at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Quench the enzymatic reaction (e.g., by adding a protease inhibitor or by protein precipitation).

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Plot the percentage of released payload over time.

Protocol 4: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC in killing cancer cells that express the target antigen.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Cell culture medium and supplements

  • Purified ADC and unconjugated antibody (as a control)

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, unconjugated antibody, and a relevant payload control.

  • Incubate the cells for a specified period (e.g., 72-96 hours).

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting cell viability against ADC concentration and fitting the data to a dose-response curve.

Visualizations

Conjugation_Workflow cluster_payload Payload Preparation cluster_antibody Antibody Functionalization cluster_conjugation CuAAC Conjugation cluster_purification Purification & Characterization Payload Payload Azide_Modification Azide Modification Payload->Azide_Modification Azide_Payload Azide-Modified Payload Azide_Modification->Azide_Payload CuAAC Copper-Catalyzed Azide-Alkyne Cycloaddition Azide_Payload->CuAAC Antibody Antibody Linker_Attachment Attachment of This compound Antibody->Linker_Attachment Alkyne_Antibody Alkyne-Functionalized Antibody Linker_Attachment->Alkyne_Antibody Alkyne_Antibody->CuAAC ADC_Crude Crude ADC CuAAC->ADC_Crude Purification Purification (SEC) ADC_Crude->Purification Final_ADC Purified ADC Purification->Final_ADC Characterization Characterization (HIC, MS) Final_ADC->Characterization ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments cluster_release Payload Release & Action ADC Antibody-Drug Conjugate Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding to Target Antigen Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Linker_Cleavage Linker Cleavage (Cathepsin B) Lysosome->Linker_Cleavage Payload_Release Payload Release Linker_Cleavage->Payload_Release Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death

References

Application Notes and Protocols for 4-Pentynoyl-Val-Ala-PAB in In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro experimental applications of 4-Pentynoyl-Val-Ala-PAB, a versatile linker used in the development of Antibody-Drug Conjugates (ADCs). This document details its mechanism of action, key applications, and protocols for its use in protease cleavage assays, cytotoxicity assessments, and bioorthogonal conjugation.

Introduction

This compound is a protease-cleavable linker that plays a crucial role in the targeted delivery of cytotoxic payloads to cancer cells. Its design incorporates three key features:

  • A Valine-Alanine (Val-Ala) dipeptide: This sequence is specifically recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells. This ensures the targeted release of the payload within the cancer cell, minimizing systemic toxicity.[]

  • A p-aminobenzyl (PAB) spacer: Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB spacer undergoes self-immolation, ensuring the efficient release of the unmodified active drug.

  • A 4-Pentynoyl group: This terminal alkyne moiety serves as a handle for bioorthogonal "click chemistry," allowing for the precise and stable conjugation of the linker to a payload molecule containing an azide group.[][3][4]

The combination of these features makes this compound a valuable tool in the construction of homogenous and effective ADCs. It is compatible with a range of cytotoxic payloads, including auristatins and maytansinoids.[]

Key In Vitro Applications

The primary in vitro applications of this compound revolve around the characterization and validation of ADCs. These include:

  • Protease Cleavage Assays: To confirm the specific cleavage of the Val-Ala linker by target proteases like Cathepsin B.

  • In Vitro Cytotoxicity Assays: To determine the potency and specificity of the ADC in killing cancer cells.

  • Plasma Stability Assays: To assess the stability of the linker and the ADC in human plasma, ensuring minimal premature drug release.

  • Click Chemistry Conjugation: To construct the ADC by linking the this compound to a payload molecule.

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs featuring Val-Ala linkers. It is important to note that specific values can vary depending on the antibody, payload, and experimental conditions.

Table 1: In Vitro Cytotoxicity of ADCs with Val-Ala Linkers

Cell LineTarget AntigenPayloadIC50 (ng/mL)Reference
KPL-4HER2MMAE10 - 50[5]
BT-474HER2MMAE10 - 50[5]
NCI-N87HER2MMAE10 - 50[5]
MDA-MB-361HER2MMAE100 - 500[5]

Table 2: Comparative In Vitro Plasma Stability of ADC Linkers

Linker TypePlasma SourceIncubation Time% Intact ADCReference
Val-AlaHuman7 days>95%[6][7]
Val-CitHuman7 days>95%[6][7]
Val-AlaMouse7 days<10% (unstable)[6][7]
Val-CitMouse7 days<5% (unstable)[6][7]

Note: The instability of Val-Ala and Val-Cit linkers in mouse plasma is due to the activity of carboxylesterase 1c (Ces1c) and should be considered when designing in vivo studies in murine models.[7]

Experimental Protocols

Protocol 1: In Vitro Cathepsin B Cleavage Assay

This protocol outlines a method to assess the cleavage of the Val-Ala linker by Cathepsin B, leading to the release of the payload.

Materials:

  • ADC conjugated with this compound-Payload

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

  • Quenching solution: Acetonitrile with an internal standard

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

  • In a microcentrifuge tube, combine the ADC with the assay buffer.

  • Initiate the reaction by adding pre-activated Cathepsin B to a final concentration of 100 nM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

  • Immediately quench the reaction by adding 3 volumes of cold quenching solution.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the released payload.

  • Calculate the percentage of payload release at each time point relative to a fully cleaved control.

Diagram: Cathepsin B Cleavage Assay Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis ADC ADC Stock Solution Incubation Incubate at 37°C ADC->Incubation AssayBuffer Assay Buffer AssayBuffer->Incubation CathepsinB Activated Cathepsin B CathepsinB->Incubation Sampling Aliquots at Time Points Incubation->Sampling Quench Quench Reaction Sampling->Quench Centrifuge Precipitate Protein Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Quantification Quantify Released Payload LCMS->Quantification

Caption: Workflow for the in vitro Cathepsin B cleavage assay.

Protocol 2: In Vitro Cytotoxicity (MTT) Assay

This protocol determines the IC50 value of an ADC in a cancer cell line.

Materials:

  • Target cancer cell line (e.g., HER2-positive SK-BR-3)

  • Complete cell culture medium

  • ADC conjugated with this compound-Payload

  • Isotype control ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and the isotype control ADC in complete medium.

  • Remove the medium from the cells and add the ADC dilutions.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Diagram: ADC Internalization and Payload Release Signaling Pathway

cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Tumor Antigen Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Cathepsin B Cleavage Apoptosis Apoptosis Payload->Apoptosis Induces ADC ADC ADC->Antigen Binding

Caption: Mechanism of ADC action leading to apoptosis.

Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the this compound linker to an azide-containing payload.

Materials:

  • This compound

  • Azide-modified payload

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • DMSO

  • Size-exclusion chromatography (SEC) column

Procedure:

  • Prepare stock solutions of this compound and the azide-modified payload in DMSO.

  • Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA in water.

  • In a reaction tube, combine the this compound and the azide-modified payload in the reaction buffer.

  • Add CuSO4 and THPTA to the reaction mixture.

  • Initiate the reaction by adding sodium ascorbate.

  • Incubate the reaction at room temperature for 1-4 hours, protected from light.

  • Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, purify the conjugated product using an SEC column to remove unreacted components and the catalyst.

Diagram: Click Chemistry Conjugation Workflow

cluster_reactants Reactants cluster_catalyst Catalyst System Linker This compound Reaction CuAAC Reaction (Click Chemistry) Linker->Reaction Payload Azide-Payload Payload->Reaction CuSO4 CuSO4 CuSO4->Reaction Ascorbate Sodium Ascorbate Ascorbate->Reaction THPTA THPTA THPTA->Reaction Purification Purification (SEC) Reaction->Purification FinalProduct Linker-Payload Conjugate Purification->FinalProduct

Caption: Workflow for CuAAC (Click Chemistry) conjugation.

Conclusion

This compound is a highly effective and versatile linker for the development of ADCs. Its protease-cleavable Val-Ala sequence allows for targeted drug release in the lysosomal compartment of cancer cells, while the terminal alkyne group enables precise and efficient conjugation to payloads via click chemistry. The protocols and data presented in these application notes provide a framework for the successful in vitro characterization and application of this important ADC component.

References

Application Notes and Protocols for In Vivo Studies of 4-Pentynoyl-Val-Ala-PAB ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. The 4-Pentynoyl-Val-Ala-PAB linker is a sophisticated, cleavable linker system designed for site-specific conjugation. Its key features include:

  • Site-Specific Conjugation: The 4-pentynoyl group provides a bioorthogonal handle for "click chemistry," allowing for precise control over the drug-to-antibody ratio (DAR) and resulting in a homogeneous ADC product.

  • Enzymatic Cleavage: The dipeptide Valine-Alanine (Val-Ala) sequence is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[] This ensures that the cytotoxic payload is released preferentially inside the target cancer cells, minimizing off-target toxicity.

  • Self-Immolative Spacer: The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified, active payload upon cleavage of the Val-Ala linker.

This document provides a detailed overview of the application of this compound ADCs in preclinical in vivo studies, including hypothetical but representative data, detailed experimental protocols, and diagrams illustrating key concepts.

General Mechanism of Action

The mechanism of action for an ADC utilizing a this compound linker with a tubulin-inhibiting payload is a multi-step process.

ADC_MOA cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable) Receptor Tumor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Payload (e.g., MMAE) Lysosome->Payload 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: General mechanism of action for a this compound ADC.

Preclinical In Vivo Study Design: A Representative Example

This section outlines a typical preclinical study to evaluate the efficacy, pharmacokinetics, and tolerability of a hypothetical ADC, "hAb-4P-VA-PAB-MMAE," targeting HER2 in a breast cancer xenograft model.

Experimental Workflow

experimental_workflow cluster_setup Study Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis cell_culture HER2+ Cell Culture (e.g., NCI-N87) implantation Tumor Cell Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth to ~100-150 mm³ implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization dosing ADC Administration (e.g., IV, QW x 3) randomization->dosing monitoring Monitor Tumor Volume & Body Weight (2x/week) dosing->monitoring pk_sampling Pharmacokinetic Blood Sampling dosing->pk_sampling biodistribution Biodistribution at Terminal Timepoint dosing->biodistribution efficacy Efficacy Analysis (TGI, Survival) monitoring->efficacy tolerability Tolerability Assessment (Body Weight, Clinical Signs) monitoring->tolerability

References

Application Notes and Protocols for the Characterization of 4-Pentynoyl-Val-Ala-PAB Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the analytical characterization of drug conjugates utilizing the 4-Pentynoyl-Val-Ala-PAB (4-Pentynoyl-L-valyl-L-alanyl-p-aminobenzyl alcohol) linker. This cleavable linker system is designed for targeted drug delivery, and its thorough characterization is critical for ensuring product quality, stability, and efficacy.

Introduction to this compound Conjugates

The this compound linker is a protease-sensitive linker used in the development of antibody-drug conjugates (ADCs) and other targeted therapies. The valine-alanine dipeptide sequence is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted cleavage facilitates the release of the conjugated payload at the site of action, minimizing systemic toxicity.[1][2][3] The 4-pentynoyl group provides a terminal alkyne handle for the conjugation of a payload via click chemistry, a highly efficient and specific bioorthogonal reaction.[3][4]

The complete characterization of these conjugates involves a suite of analytical techniques to determine the structure, purity, drug-to-antibody ratio (DAR), and stability of the final product.

Analytical Techniques and Data Presentation

A multi-faceted analytical approach is required to fully characterize this compound conjugates. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Vis Spectroscopy.

Purity and Heterogeneity Analysis by HPLC and LC-MS

Reversed-phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) are powerful techniques for assessing the purity and heterogeneity of the conjugate. LC-MS combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, providing detailed information on the conjugate's identity and the presence of any impurities.[]

Data Presentation:

Table 1: RP-HPLC Purity Analysis of a this compound-Payload Conjugate

Peak No.Retention Time (min)Peak Area (%)Identification
115.296.5Main Product
212.81.8Unconjugated Linker
318.51.2Aggregated Species
420.10.5Unknown Impurity

Table 2: LC-MS Molecular Weight Confirmation

SpeciesExpected Mass (Da)Observed Mass (Da)
Main Conjugate150,500.0150,501.2
Unconjugated Antibody148,000.0148,000.8
Drug-to-Antibody Ratio (DAR) Determination

The DAR is a critical quality attribute that significantly impacts the efficacy and safety of an ADC. HIC is a standard method for determining the DAR of cysteine-linked conjugates, as the addition of the hydrophobic drug-linker increases the retention time on the HIC column.[6][7][8] UV-Vis spectroscopy can also be used to determine the average DAR.[]

Data Presentation:

Table 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)

DAR SpeciesRetention Time (min)Peak Area (%)
DAR 0 (Unconjugated)10.55.2
DAR 212.825.8
DAR 415.155.3
DAR 617.410.1
DAR 819.73.6
Average DAR 3.9
Structural Characterization by NMR Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural characterization of the linker and the confirmation of successful conjugation. 1H and 13C NMR can be used to verify the structure of the this compound linker itself, while 2D NMR techniques can provide information on the conformation of the peptide portion.[9][10]

Data Presentation:

Table 4: Key 1H NMR Chemical Shifts for the 4-Pentynoyl Moiety

ProtonChemical Shift (ppm)Multiplicity
Alkyne-H~2.0 - 2.5t
CH2-C≡CH~2.4 - 2.6m
CO-CH2~2.6 - 2.8t
Stability Assessment

Forced degradation studies are performed to identify potential degradation pathways and to develop stability-indicating methods.[11][12] The stability of the conjugate is assessed under various stress conditions, such as elevated temperature, extreme pH, and oxidation. The stability in plasma is also a critical parameter to evaluate premature drug release.[13][14]

Data Presentation:

Table 5: Forced Degradation Study of a this compound Conjugate

Stress ConditionMain Peak Area (%)Major Degradant(s)
Control (T=0)99.5-
40°C, 2 weeks95.2Aggregates, Free Payload
pH 3, 24h92.1Linker Cleavage Products
pH 9, 24h96.8Deamidation Products
0.1% H2O2, 24h90.5Oxidized Species

Experimental Protocols

Protocol for RP-HPLC Purity Analysis

Objective: To determine the purity of the this compound conjugate and to separate it from potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

Reagents:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Sample Diluent: 50:50 Water:Acetonitrile

Procedure:

  • Prepare the mobile phases and degas them.

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 1.0 mL/min.

  • Dissolve the conjugate sample in the sample diluent to a concentration of 1 mg/mL.

  • Inject 10 µL of the sample.

  • Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Monitor the elution at 220 nm and 280 nm.

  • Integrate the peaks and calculate the percentage peak area for the main product and any impurities.

Protocol for LC-MS Molecular Weight Confirmation

Objective: To confirm the molecular weight of the intact conjugate.

Instrumentation:

  • LC-MS system (e.g., Q-TOF or Orbitrap)

  • Reversed-phase or size-exclusion column suitable for large molecules

Reagents:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

Procedure:

  • Follow the sample preparation and HPLC conditions as described in the RP-HPLC protocol, adjusting the gradient and flow rate as necessary for the specific column and instrument.

  • Set the mass spectrometer to acquire data in the positive ion mode over a mass range appropriate for the expected molecular weight of the conjugate.

  • Deconvolute the resulting mass spectrum to determine the observed molecular weight of the intact conjugate.

Protocol for DAR Determination by HIC

Objective: To determine the average drug-to-antibody ratio of the conjugate.

Instrumentation:

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR)

Reagents:

  • Mobile Phase A: 1.5 M Ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM Sodium phosphate, pH 7.0

  • Sample Diluent: Mobile Phase A

Procedure:

  • Equilibrate the column with 100% Mobile Phase A for at least 30 minutes at a flow rate of 0.8 mL/min.

  • Dilute the conjugate sample to 1 mg/mL in Mobile Phase A.

  • Inject 20 µL of the sample.

  • Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20 minutes.

  • Monitor the elution at 280 nm.

  • Integrate the peaks corresponding to the different DAR species.

  • Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Area of each DAR species × DAR value) / 100

Protocol for UV-Vis Spectroscopy for Drug Loading

Objective: To estimate the average drug loading of the conjugate.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Measure the absorbance of the conjugate solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload.

  • Measure the absorbance of the unconjugated antibody at the same concentration at 280 nm.

  • Calculate the drug-to-antibody ratio using the Beer-Lambert law and the known extinction coefficients of the antibody and the payload.

Visualizations

Experimental_Workflow cluster_synthesis Conjugate Synthesis cluster_purification Purification cluster_characterization Characterization Antibody Antibody Conjugation Conjugation Antibody->Conjugation This compound-Payload Crude Conjugate Crude Conjugate Conjugation->Crude Conjugate SEC SEC Crude Conjugate->SEC Size Exclusion Chromatography Purified Conjugate Purified Conjugate SEC->Purified Conjugate HPLC HPLC Purified Conjugate->HPLC Purity LCMS LCMS Purified Conjugate->LCMS Identity HIC HIC Purified Conjugate->HIC DAR Stability Stability Purified Conjugate->Stability Stability Purity Data Purity Data HPLC->Purity Data MW Data MW Data LCMS->MW Data DAR Data DAR Data HIC->DAR Data Degradation Profile Degradation Profile Stability->Degradation Profile

Caption: Workflow for the synthesis and characterization of conjugates.

Signaling_Pathway ADC This compound Conjugate Receptor Target Cell Receptor ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage Payload Released Payload Cleavage->Payload Effect Cellular Effect (e.g., Apoptosis) Payload->Effect

Caption: Mechanism of action for a protease-cleavable ADC.

Analytical_Techniques 1 Conjugate 2 Purity 1->2 assesses 3 Identity 1->3 confirms 4 DAR 1->4 determines 5 Stability 1->5 evaluates 6 HPLC 2->6 via 7 LC-MS 3->7 via 8 HIC 4->8 via 9 Forced Degradation 5->9 via

References

Application Notes and Protocols for 4-Pentynoyl-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Pentynoyl-Val-Ala-PAB is a versatile, cleavable linker used in the development of antibody-drug conjugates (ADCs). It features a dipeptide sequence (Val-Ala) that is selectively cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells. This targeted cleavage mechanism ensures the controlled release of a cytotoxic payload within the target cells, minimizing systemic toxicity. The linker also incorporates a p-aminobenzyl (PAB) self-immolative spacer, which upon cleavage of the dipeptide, undergoes a 1,6-elimination to release the attached drug in its active form[1][2][3][4][5]. The terminal pentynoyl group provides a reactive handle for bioorthogonal "click" chemistry, allowing for the efficient and site-specific conjugation of the linker to azide-modified antibodies or payloads.

These application notes provide detailed protocols for assessing the solubility and stability of this compound, crucial parameters for its successful application in ADC development.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₂₀H₂₇N₃O₄[6]
Molecular Weight 373.5 g/mol [6]
CAS Number 1956294-75-9[6]
Appearance White to light yellow solid[7]
Storage Store at -20°C, protect from light[8]

Solubility Profile

The solubility of peptide-based linkers is critical for their handling, conjugation, and the overall physicochemical properties of the resulting ADC. The Val-Ala dipeptide generally imparts lower hydrophobicity compared to the more common Val-Cit linker, which can lead to reduced aggregation and allow for higher drug-to-antibody ratios (DARs)[6][9][10].

While specific quantitative solubility data for this compound is not extensively published, the following table provides solubility information for structurally similar Val-Ala-PAB derivatives and general guidelines for dissolving hydrophobic peptides.

SolventSolubility (mc-Val-Ala-PAB-PNP)Solubility (Val-Ala-PAB)General Recommendation for this compound
DMSO 50 mg/mL (76.73 mM)[8]116.67 mg/mL (397.69 mM)[7]Primary recommended solvent. Use of ultrasonic treatment is advised to aid dissolution.[7][8]
DMF Data not availableData not availableRecommended for hydrophobic peptides; can be used as an alternative to DMSO.[11][12]
Acetonitrile (ACN) Data not availableData not availableCan be used for initial dissolution of hydrophobic peptides before dilution in aqueous buffers.[11][12]
Water/Aqueous Buffers (e.g., PBS) Poorly solublePoorly solubleNot recommended for initial dissolution due to the hydrophobic nature of the peptide linker.[11][12][13]
Protocol for Solubility Testing

This protocol outlines a general procedure for determining the solubility of this compound in various solvents.

Materials:

  • This compound

  • Solvents: DMSO, DMF, Acetonitrile, Ethanol, PBS (pH 7.4)

  • Vortex mixer

  • Sonicator bath

  • Microcentrifuge

  • Analytical balance

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh a small amount of this compound (e.g., 1 mg) into a microcentrifuge tube.

    • Add a small, precise volume of the test solvent (e.g., 100 µL of DMSO) to achieve a high initial concentration.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Sonicate the mixture for 10-15 minutes to aid dissolution.

    • Visually inspect the solution for any undissolved particles. If the solution is clear, proceed to the next step. If not, the compound may be insoluble at this concentration.

  • Serial Dilutions:

    • Prepare a series of dilutions from the stock solution using the same solvent.

  • Equilibration (for thermodynamic solubility):

    • Incubate the solutions at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any undissolved material.

  • Quantification:

    • Carefully take an aliquot from the supernatant of each tube.

    • Analyze the concentration of the dissolved this compound in the supernatant using a validated HPLC method.

    • The highest concentration at which the compound remains in solution is determined as its solubility in that solvent.

Below is a diagram illustrating the experimental workflow for solubility testing.

Solubility_Workflow cluster_prep Preparation cluster_analysis Analysis weigh Weigh Compound add_solvent Add Solvent weigh->add_solvent dissolve Vortex & Sonicate add_solvent->dissolve equilibrate Equilibrate (24h) dissolve->equilibrate Incubate centrifuge Centrifuge equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Analysis supernatant->hplc end Solubility Data hplc->end Determine Solubility

Solubility Testing Workflow

Stability Profile

The stability of the this compound linker is paramount to the efficacy and safety of an ADC. The linker must remain stable in systemic circulation to prevent premature drug release and off-target toxicity, while being readily cleaved in the lysosomal environment of target cells.

Key Stability Considerations:

  • Plasma Stability: The Val-Ala linker has been shown to be highly stable in human plasma, with one study reporting no significant degradation of a Val-Ala-containing ADC over 28 days[14]. In mouse serum, a Val-Ala-MMAE conjugate demonstrated a half-life of 23 hours, which was superior to Val-Cit, Val-Lys, and Val-Arg linkers.

  • pH Stability: The linker should be stable at physiological pH (7.4) and labile at the acidic pH of lysosomes (pH 4.5-5.5) in the presence of cathepsins.

  • Enzymatic Stability (Cathepsin B Cleavage): The Val-Ala dipeptide is a known substrate for Cathepsin B, although it is cleaved at approximately half the rate of the Val-Cit linker. This cleavage is essential for the intended mechanism of action[].

ConditionStability MetricObservationReference
Human Plasma (37°C) Half-life (t½)>28 days (for a Val-Ala ADC)[14]
Mouse Serum (37°C) Half-life (t½)23 hours (for a Val-Ala conjugate)
PBS (pH 7.4, 37°C) Half-life (t½)Expected to be highly stable[]
Lysosomal Extract / Cathepsin B (pH 5.0, 37°C) Cleavage RateEfficiently cleaved[]
Protocol for In Vitro Plasma Stability Assay

This protocol describes a method to assess the stability of this compound in human plasma.

Materials:

  • This compound

  • Pooled human plasma (heparinized)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% formic acid (for protein precipitation)

  • Internal standard (a structurally similar, stable compound)

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.

  • Incubation:

    • Pre-warm the human plasma to 37°C.

    • Spike the plasma with the this compound stock solution to a final concentration of 1-10 µM. The final DMSO concentration should be less than 1%.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time Points:

    • At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the plasma mixture.

  • Quenching and Protein Precipitation:

    • Immediately add the aliquot to a tube containing 3-4 volumes of ice-cold acetonitrile with the internal standard to stop the enzymatic reaction and precipitate plasma proteins.

    • Vortex the mixture and incubate at -20°C for at least 20 minutes.

  • Sample Processing:

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the remaining this compound in the supernatant by LC-MS/MS.

    • The percentage of the compound remaining at each time point is calculated relative to the 0-hour time point.

    • The half-life (t½) is determined by plotting the natural logarithm of the percentage remaining versus time and fitting the data to a first-order decay model.

Protocol for Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the Val-Ala linker to cleavage by Cathepsin B.

Materials:

  • This compound

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0)

  • Quenching solution (e.g., acetonitrile with 0.1% formic acid)

  • Incubator at 37°C

  • HPLC system with UV or MS detector

Procedure:

  • Enzyme Activation: Activate the Cathepsin B according to the manufacturer's instructions, typically by pre-incubation in the assay buffer containing a reducing agent like DTT.

  • Reaction Mixture:

    • In a microcentrifuge tube, combine the this compound (at a final concentration of e.g., 10 µM) with the pre-warmed assay buffer.

    • Initiate the reaction by adding the activated Cathepsin B (at a final concentration of e.g., 50 nM).

  • Incubation and Time Points:

    • Incubate the reaction at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching:

    • Stop the reaction by adding the aliquot to a quenching solution.

  • HPLC Analysis:

    • Analyze the samples by HPLC to monitor the decrease of the parent compound and the appearance of the cleavage product.

    • The rate of cleavage can be determined from the change in peak areas over time.

Below is a diagram illustrating the stability testing workflow.

Stability_Workflow cluster_plasma Plasma Stability cluster_cathepsin Cathepsin B Cleavage cluster_analysis Analysis incubate_plasma Incubate with Plasma (37°C) sample_plasma Sample at Time Points incubate_plasma->sample_plasma quench_plasma Quench & Precipitate Proteins sample_plasma->quench_plasma lcms LC-MS/MS Analysis quench_plasma->lcms incubate_cathepsin Incubate with Cathepsin B (pH 5.0, 37°C) sample_cathepsin Sample at Time Points incubate_cathepsin->sample_cathepsin quench_cathepsin Quench Reaction sample_cathepsin->quench_cathepsin hplc HPLC Analysis quench_cathepsin->hplc end_plasma Plasma Stability Data lcms->end_plasma Determine Half-life end_cathepsin Cleavage Data hplc->end_cathepsin Determine Cleavage Rate

Stability Testing Workflow

Mechanism of Action: Cathepsin B Cleavage and Payload Release

The targeted drug release mechanism of a Val-Ala-PAB linker-based ADC involves several steps following administration.

  • Circulation: The ADC circulates in the bloodstream, where the linker remains stable at physiological pH.

  • Targeting: The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell via endocytosis.

  • Lysosomal Trafficking: The endosome containing the ADC matures and fuses with a lysosome.

  • Enzymatic Cleavage: Inside the acidic environment of the lysosome, Cathepsin B recognizes and cleaves the amide bond between the valine and alanine residues of the linker.

  • Self-Immolation: The cleavage of the dipeptide exposes a free amine on the p-aminobenzyl group. This triggers a spontaneous 1,6-elimination reaction, leading to the release of the cytotoxic drug, carbon dioxide, and aza-quinone methide[1][4][5].

  • Drug Action: The released drug can then exert its cytotoxic effect on the cancer cell.

The following diagram illustrates the Cathepsin B-mediated cleavage and self-immolation pathway.

Cleavage_Mechanism cluster_process Intracellular Processing ADC Antibody-Drug Conjugate (with this compound-Drug) Internalization Internalization via Endocytosis ADC->Internalization Binds to Cell Surface Antigen Lysosome Fusion with Lysosome (Acidic pH) Internalization->Lysosome CathepsinB Cathepsin B Lysosome->CathepsinB Cleavage Dipeptide Cleavage CathepsinB->Cleavage Cleaves Val-Ala bond SelfImmolation 1,6-Elimination of PAB Spacer Cleavage->SelfImmolation DrugRelease Active Drug Release SelfImmolation->DrugRelease

Cathepsin B Cleavage Pathway

References

Troubleshooting & Optimization

Technical Support Center: 4-Pentynoyl-Val-Ala-PAB Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Pentynoyl-Val-Ala-PAB conjugation reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the conjugation of this compound to azide-modified molecules, typically antibodies or other biologics, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".

Issue 1: Low or No Conjugation Yield

Question: I am observing a low yield or no formation of my desired antibody-drug conjugate (ADC). What are the potential causes and how can I troubleshoot this?

Answer:

Low conjugation yield is a common issue that can stem from several factors related to the reagents, reaction conditions, or the antibody itself.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Inactive or Degraded this compound Linker Verify the integrity of the linker using LC-MS or HPLC.Store the linker at -20°C under dry conditions.[] Avoid repeated freeze-thaw cycles. If degradation is confirmed, use a fresh batch of the linker.
Inefficient Copper(I) Catalyst The Cu(I) catalyst is prone to oxidation to Cu(II), which is inactive in CuAAC.Use a freshly prepared solution of a Cu(I) source (e.g., CuBr, CuI) or generate Cu(I) in situ from a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate.[2] Ensure all buffers are deoxygenated.
Insufficient Reducing Agent The reducing agent (e.g., sodium ascorbate) is consumed by dissolved oxygen and can be depleted over time.Use a molar excess of the reducing agent to the copper catalyst (typically 5-10 fold). Prepare the reducing agent solution fresh before each reaction.
Suboptimal pH The optimal pH for CuAAC is typically between 7 and 8.5. Deviations can slow down the reaction rate.Screen a range of pH values for your specific antibody-azide conjugate. Ensure the buffer has sufficient capacity to maintain the pH throughout the reaction.
Presence of Copper-Chelating Agents Buffers containing chelating agents (e.g., EDTA, citrate) or certain amino acid side chains (e.g., histidine) can sequester the copper catalyst.Perform buffer exchange to a non-chelating buffer such as HEPES or PBS prior to conjugation.
Steric Hindrance The azide group on the antibody may be in a sterically hindered location, preventing efficient access for the linker.If using site-specific conjugation, consider alternative conjugation sites. For stochastic conjugation, this may be an inherent limitation.

Experimental Protocol: Small-Scale Test Reaction for Troubleshooting Low Yield

  • Prepare Antibody: Thaw the azide-modified antibody on ice. If necessary, perform a buffer exchange into a deoxygenated, non-chelating buffer (e.g., 100 mM HEPES, pH 7.5). Adjust the antibody concentration to 1-5 mg/mL.

  • Prepare Reagents:

    • This compound: Prepare a 10 mM stock solution in a compatible organic solvent like DMSO.

    • Copper(II) Sulfate: Prepare a 50 mM stock solution in deoxygenated water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deoxygenated water immediately before use.

  • Reaction Setup: In a microcentrifuge tube, add the following in order:

    • Azide-modified antibody (to a final concentration of 1 mg/mL).

    • This compound stock solution (to a final concentration of 10-20 molar equivalents).

    • Sodium Ascorbate stock solution (to a final concentration of 1-2 mM).

    • Copper(II) Sulfate stock solution (to a final concentration of 0.1-0.2 mM).

  • Incubation: Gently mix and incubate at room temperature for 1-2 hours.

  • Analysis: Analyze the reaction mixture by SDS-PAGE or HIC-HPLC to assess the extent of conjugation.

Issue 2: ADC Aggregation

Question: I am observing precipitation or aggregation of my ADC during or after the conjugation reaction. What could be the cause and how can I prevent it?

Answer:

ADC aggregation can be triggered by the conjugation of hydrophobic linker-payloads, suboptimal buffer conditions, or exposure to elevated temperatures.

Possible Causes and Solutions:

Potential Cause Troubleshooting Steps Recommended Action
Increased Hydrophobicity The this compound linker and its payload can increase the overall hydrophobicity of the antibody, leading to aggregation.Include a solubility-enhancing excipient such as polysorbate 20 (0.01-0.1%) or sucrose (5-10%) in the conjugation buffer. Consider using a more hydrophilic variant of the linker if available.
Suboptimal Buffer Conditions pH and ionic strength can influence protein stability.Screen different buffers and pH values to find the optimal conditions for your specific ADC. A buffer with a pH slightly away from the antibody's isoelectric point (pI) can help minimize aggregation.
High Drug-to-Antibody Ratio (DAR) Higher DAR values lead to increased hydrophobicity and a greater propensity for aggregation.Optimize the reaction stoichiometry (linker and catalyst concentration) and reaction time to target a lower average DAR.
Local High Concentrations of Reagents Adding concentrated organic solutions of the linker-payload directly to the antibody solution can cause localized precipitation.Add the linker-payload solution dropwise while gently stirring the antibody solution.
Issue 3: Side Reactions and Impurities

Question: I am observing unexpected side products or impurities in my final ADC preparation. What are the likely side reactions and how can I minimize them?

Answer:

Side reactions in CuAAC can include oxidation of the antibody, disulfide bond scrambling, and reactions with free thiols.

Possible Causes and Solutions:

Side Reaction/Impurity Cause Mitigation Strategy Analytical Detection
Oxidation of Amino Acids Reactive oxygen species (ROS) can be generated by the copper catalyst, leading to oxidation of methionine, tryptophan, and histidine residues.Deoxygenate all buffers and perform the reaction under an inert atmosphere (e.g., argon or nitrogen). Use a copper-chelating ligand like THPTA to stabilize the Cu(I) oxidation state and reduce ROS formation.Reversed-Phase HPLC (RP-HPLC), Peptide Mapping
Disulfide Bond Scrambling The reducing agent (e.g., sodium ascorbate) can potentially reduce inter-chain disulfide bonds in the antibody, leading to fragmentation or scrambling.Use the minimum effective concentration of the reducing agent. Maintain a controlled temperature (room temperature or below).Non-reducing SDS-PAGE, Size Exclusion Chromatography (SEC)
Reaction with Free Thiols If the antibody has free cysteine residues, the alkyne group of the linker can potentially react with the thiol group.[3]Cap any free thiols on the antibody with a reagent like N-ethylmaleimide (NEM) prior to the click chemistry reaction.Mass Spectrometry (MS)
Residual Copper Copper ions can remain bound to the ADC, potentially affecting its stability and biological activity.After the reaction, add a chelating agent like EDTA to sequester the copper. Purify the ADC using methods like SEC or Tangential Flow Filtration (TFF).Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound linker?

  • 4-Pentynoyl group: This is the terminal alkyne functional group that participates in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-modified molecule.

  • Val-Ala (Valine-Alanine) dipeptide: This is a protease-cleavable sequence. It is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are abundant inside cells. This ensures that the payload is released from the antibody once the ADC is internalized by the target cell.

  • PAB (p-aminobenzyl alcohol) spacer: This is a self-immolative spacer. Once the Val-Ala dipeptide is cleaved, the PAB moiety spontaneously decomposes, releasing the attached payload in its unmodified, active form.[4]

Q2: What types of payloads are compatible with the this compound linker?

This linker is compatible with a variety of cytotoxic payloads that have a suitable functional group (e.g., an amine or hydroxyl) for attachment to the PAB spacer. Commonly used payloads include auristatins (like MMAE and MMAF) and maytansinoids (like DM1 and DM4).[]

Q3: What are the recommended storage conditions for the this compound linker?

To maintain its chemical stability and functional performance, the this compound linker should be stored at -20°C in a tightly sealed container under dry conditions.[] Exposure to moisture and elevated temperatures should be avoided. It is recommended to verify the integrity of the linker by LC-MS or HPLC before use, especially if it has been stored for an extended period.[]

Q4: What analytical techniques are recommended for characterizing the final ADC product?

A combination of analytical techniques is necessary to characterize the final ADC:

  • Hydrophobic Interaction Chromatography (HIC): To determine the drug-to-antibody ratio (DAR) distribution and assess the level of unconjugated antibody.

  • Size Exclusion Chromatography (SEC): To quantify the amount of high molecular weight species (aggregates) and fragments.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used with mass spectrometry (LC-MS) to confirm the identity of the conjugated species and to detect side products.

  • SDS-PAGE (reducing and non-reducing): To visualize the integrity of the antibody chains and confirm conjugation.

  • UV-Vis Spectroscopy: To determine the protein concentration and estimate the average DAR.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis antibody Azide-Modified Antibody buffer_exchange Buffer Exchange (non-chelating, deoxygenated) antibody->buffer_exchange mix_reagents Combine Antibody, Linker, Reducing Agent, and Copper buffer_exchange->mix_reagents linker_prep Prepare Linker, Copper, and Reducing Agent Solutions linker_prep->mix_reagents incubation Incubate (RT, 1-2 hours) mix_reagents->incubation quench Quench Reaction (e.g., with EDTA) incubation->quench purify Purify ADC (SEC, TFF) quench->purify formulate Formulate in Final Buffer purify->formulate hic HIC-HPLC (DAR) formulate->hic sec SEC-HPLC (Aggregation) formulate->sec lcms LC-MS (Identity) formulate->lcms sds_page SDS-PAGE (Integrity) formulate->sds_page

Caption: Experimental workflow for this compound conjugation.

troubleshooting_logic start Low Conjugation Yield? check_reagents Check Reagent Integrity (Linker, Copper, Reductant) start->check_reagents Yes aggregation Aggregation Observed? start->aggregation No optimize_conditions Optimize Reaction Conditions (pH, Temp, Stoichiometry) check_reagents->optimize_conditions check_buffer Check for Chelating Agents in Buffer optimize_conditions->check_buffer check_buffer->aggregation add_excipients Add Solubility Enhancers (Polysorbate, Sucrose) aggregation->add_excipients Yes side_products Side Products Observed? aggregation->side_products No optimize_dar Optimize for Lower DAR add_excipients->optimize_dar optimize_dar->side_products deoxygenate Deoxygenate Buffers & Use Inert Atmosphere side_products->deoxygenate Yes success Successful Conjugation side_products->success No use_ligand Use Copper Ligand (THPTA) deoxygenate->use_ligand use_ligand->success

Caption: Troubleshooting decision tree for conjugation issues.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Pentynoyl-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Pentynoyl-Val-Ala-PAB.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a peptide-based linker used in the development of Antibody-Drug Conjugates (ADCs).[] Its core structure consists of a dipeptide (Val-Ala) linked to a p-aminobenzyl (PAB) group, with a 4-pentynoyl group at the N-terminus. The Val-Ala sequence is designed to be selectively cleaved by lysosomal enzymes, such as Cathepsin B, enabling the controlled release of a conjugated cytotoxic payload inside target cells.[] The terminal alkyne group of the 4-pentynoyl moiety allows for the attachment of payloads via click chemistry.[][2]

Q2: What is the general synthetic strategy for this compound?

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS).[] The process involves the sequential coupling of the Val-Ala dipeptide onto a solid support, followed by the attachment of the 4-pentynoyl functional group to the N-terminus of the dipeptide.[]

Q3: What are the recommended storage conditions for this compound?

To maintain its chemical stability and functional performance, this compound should be stored at -20°C in a tightly sealed container under dry conditions.[] Exposure to moisture and elevated temperatures should be avoided to prevent degradation.[]

Q4: How can I verify the integrity of my this compound sample?

Periodic verification of the linker's integrity is recommended, especially before its use in conjugation reactions. Analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) are suitable for confirming the purity and identity of the compound.[]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Coupling Efficiency During Peptide Synthesis

Symptoms:

  • Incomplete reaction as indicated by a positive ninhydrin test (for primary amines) or chloranil test (for secondary amines) after a coupling step.

  • Presence of deletion sequences (e.g., PAB missing Val-Ala) in the final product as observed by LC-MS.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Steric Hindrance: The Valine residue can be sterically hindered, leading to slower coupling kinetics.1. Optimize Coupling Reagent: Switch to more potent activating reagents like HATU, HCTU, or COMU, which are generally more effective for hindered couplings. 2. Increase Reaction Time and Equivalents: Extend the coupling reaction time (e.g., from 1-2 hours to 4-24 hours) and increase the equivalents of the amino acid and coupling reagent (from 3-5 equivalents to 5-10 equivalents). 3. Perform Double Coupling: Repeat the coupling step with a fresh portion of activated amino acid before proceeding to the next deprotection step.
Peptide Aggregation: The growing peptide chain on the solid support may aggregate, limiting reagent accessibility.1. Solvent Choice: Use N-methyl-2-pyrrolidone (NMP) instead of or in combination with Dimethylformamide (DMF) due to its superior solvating properties. 2. Incorporate Chaotropic Salts: Add a low concentration of a chaotropic salt (e.g., LiCl) to the coupling and deprotection solutions to disrupt secondary structures.
Insufficient Activation: The carboxylic acid of the incoming amino acid may not be fully activated.1. Check Reagent Quality: Ensure that coupling reagents and solvents are fresh and anhydrous. 2. Optimize Base: Use a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or 2,4,6-Collidine at the appropriate concentration to ensure efficient activation without causing side reactions.
Issue 2: Side Reactions During Synthesis

Symptoms:

  • Presence of unexpected masses in the LC-MS analysis of the crude product.

  • Difficulty in purifying the final product.

Possible Causes and Solutions:

Side Reaction Prevention Strategy
Diketopiperazine Formation: Cyclization of the dipeptide (Val-Ala) after the removal of the N-terminal protecting group can occur, leading to cleavage from the resin.1. Use 2-Chlorotrityl Chloride Resin: This resin is sterically bulky and can mitigate diketopiperazine formation. 2. Immediate Coupling: Proceed with the next coupling step immediately after the deprotection of the second amino acid.
Racemization: The stereochemistry of the amino acids can be compromised during activation.1. Use Additives: Add racemization-suppressing additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) to the coupling reaction. 2. Control Temperature: Avoid excessive heating during the coupling steps, as higher temperatures can increase the rate of racemization.
Aspartimide Formation (if Asp is present): If the sequence contains an Aspartic acid residue, it can be prone to aspartimide formation.While not present in the core this compound structure, if modifications including Asp are made, use protecting groups on the Asp side chain that minimize this side reaction, such as 3-tert-butyl-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-oxobutanoic acid (Fmoc-Asp(OMpe)-OH).
Issue 3: Inefficient 4-Pentynoyl Group Acylation

Symptoms:

  • A significant amount of Val-Ala-PAB starting material remains after the acylation step.

  • Low yield of the final product.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Low Reactivity of 4-Pentynoic Acid: The carboxylic acid of 4-pentynoic acid may not be sufficiently activated.1. Use a Stronger Coupling Reagent: Employ a highly efficient coupling reagent such as HATU or PyBOP in the presence of a non-nucleophilic base like DIPEA. 2. Pre-activation: Pre-activate the 4-pentynoic acid with the coupling reagent for a short period before adding it to the resin-bound peptide.
Steric Hindrance at N-terminus: The N-terminal amine of the Val-Ala dipeptide may be sterically hindered.1. Increase Reaction Time and Temperature: Extend the reaction time and, if necessary, carefully increase the temperature (e.g., to 40°C) to improve the reaction rate. Monitor for potential side reactions.

Experimental Protocols

Below are representative protocols for the key steps in the synthesis of this compound. These should be considered as starting points and may require optimization based on specific laboratory conditions and available instrumentation.

Protocol 1: Solid-Phase Synthesis of H-Val-Ala-PAB-Resin

This protocol describes the synthesis of the dipeptide on a solid support using Fmoc-based chemistry.

Materials and Reagents:

ReagentTypical Quantity (for 0.1 mmol scale)
2-Chlorotrityl chloride resin200 mg (0.5 mmol/g loading)
Fmoc-Ala-OH0.5 mmol (5 eq)
Fmoc-Val-OH0.5 mmol (5 eq)
HBTU0.45 mmol (4.5 eq)
HOBt0.5 mmol (5 eq)
DIPEA1.0 mmol (10 eq)
DMF (Peptide synthesis grade)As required
20% Piperidine in DMFAs required
Dichloromethane (DCM)As required

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Loading (Fmoc-Ala-OH):

    • Dissolve Fmoc-Ala-OH (5 eq) and DIPEA (10 eq) in DCM.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • Cap any unreacted sites with a solution of DCM/Methanol/DIPEA (80:15:5) for 30 minutes.

    • Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Second Amino Acid Coupling (Fmoc-Val-OH):

    • In a separate vial, dissolve Fmoc-Val-OH (5 eq), HBTU (4.5 eq), HOBt (5 eq), and DIPEA (10 eq) in DMF.

    • Add the activation solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a ninhydrin test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step as described in step 3 to yield H-Val-Ala-PAB-Resin.

Protocol 2: Acylation with 4-Pentynoic Acid

Materials and Reagents:

ReagentTypical Quantity (for 0.1 mmol scale)
H-Val-Ala-PAB-Resin0.1 mmol
4-Pentynoic acid0.5 mmol (5 eq)
HATU0.45 mmol (4.5 eq)
DIPEA1.0 mmol (10 eq)
DMF (Peptide synthesis grade)As required

Procedure:

  • Activation of 4-Pentynoic Acid:

    • In a separate vial, dissolve 4-pentynoic acid (5 eq), HATU (4.5 eq), and DIPEA (10 eq) in DMF.

    • Allow the solution to pre-activate for 5 minutes.

  • Acylation:

    • Add the activated 4-pentynoic acid solution to the H-Val-Ala-PAB-Resin.

    • Agitate the reaction mixture for 4 hours at room temperature.

    • Monitor the reaction completion using a chloranil test.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Cleavage and Purification:

    • Cleave the peptide from the resin using a cleavage cocktail appropriate for the resin and protecting groups (e.g., a solution containing trifluoroacetic acid).

    • Precipitate the crude peptide in cold diethyl ether.

    • Purify the crude product by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by LC-MS.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the solid-phase synthesis of this compound.

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_purification Purification & Analysis start Start: 2-Chlorotrityl Resin load_ala Load Fmoc-Ala-OH start->load_ala 1. Loading deprotect1 Fmoc Deprotection load_ala->deprotect1 2. Deprotection couple_val Couple Fmoc-Val-OH deprotect1->couple_val 3. Coupling deprotect2 Fmoc Deprotection couple_val->deprotect2 4. Deprotection acylate Acylate with 4-Pentynoic Acid deprotect2->acylate 5. Acylation cleave Cleavage from Resin acylate->cleave 6. Cleavage purify RP-HPLC Purification cleave->purify Crude Product analyze LC-MS Analysis purify->analyze Characterization final_product Final Product: this compound analyze->final_product

Caption: General workflow for the synthesis of this compound.

Logical Relationship: Troubleshooting Low Coupling Efficiency

This diagram outlines the decision-making process for troubleshooting low coupling efficiency.

troubleshooting_coupling start Low Coupling Efficiency Detected (e.g., Positive Ninhydrin Test) check_reagents Check Reagent Quality (Fresh, Anhydrous) start->check_reagents increase_time Increase Reaction Time & Equivalents check_reagents->increase_time If reagents are good double_couple Perform Double Coupling increase_time->double_couple success Coupling Successful increase_time->success If successful change_reagent Switch to a More Potent Coupling Reagent (e.g., HATU) double_couple->change_reagent double_couple->success If successful change_solvent Change Solvent to NMP change_reagent->change_solvent change_reagent->success If successful change_solvent->success If successful

Caption: Troubleshooting guide for low peptide coupling efficiency.

References

Technical Support Center: Synthesis of 4-Pentynoyl-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of 4-Pentynoyl-Val-Ala-PAB, a critical linker used in the development of Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The synthesis is typically performed using solid-phase peptide synthesis (SPPS).[] The process involves the sequential coupling of Alanine (Ala) and Valine (Val) to a solid support, followed by the attachment of a p-aminobenzyl alcohol (PAB) spacer. The final step is the acylation of the N-terminus of the Val residue with 4-pentynoic acid.

Q2: What are the most common challenges encountered during the synthesis of this compound?

A2: Due to the hydrophobic nature of the Val-Ala dipeptide, common challenges include poor resin swelling, peptide aggregation on the solid support, incomplete coupling reactions, and difficulties during purification. These issues can lead to low yields and the formation of deletion or truncated peptide impurities.

Q3: How can I monitor the progress of the coupling and deprotection steps?

A3: The ninhydrin (Kaiser) test is a widely used qualitative method to detect the presence of free primary amines on the resin. A positive test (blue/purple color) after a coupling step indicates an incomplete reaction, while a positive test after a deprotection step confirms the removal of the Fmoc protecting group. For more quantitative analysis, a small aliquot of the resin can be cleaved and analyzed by HPLC and mass spectrometry at various stages of the synthesis.

Q4: What are the recommended storage conditions for the final this compound product?

A4: To ensure stability, the lyophilized product should be stored at -20°C in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[]

Troubleshooting Guides

Issue 1: Low Coupling Efficiency and Yield

Question: I am observing a low yield of my final product, and the ninhydrin test remains positive after the coupling steps. What could be the cause, and how can I improve the coupling efficiency?

Answer: Low coupling efficiency is a frequent issue, particularly with hydrophobic residues like Valine. Several factors can contribute to this problem. Here are some troubleshooting steps:

  • Optimize Coupling Reagents: The choice of coupling reagent significantly impacts the reaction's success. For sterically hindered amino acids like Valine, more potent activating reagents are recommended. Consider using uronium/aminium or phosphonium-based reagents like HATU, HBTU, or PyBOP, which are known for their high reactivity and ability to suppress racemization.

  • Increase Reagent Equivalents: For difficult couplings, increasing the equivalents of the amino acid and coupling reagents (from the standard 3-5 equivalents to 5-10 equivalents) can help drive the reaction to completion.

  • Extend Reaction Time: While standard coupling times are typically 1-2 hours, extending the reaction time to 4-6 hours or even overnight for problematic steps can improve the yield.

  • Double Coupling: If a single coupling reaction is incomplete, as indicated by a positive ninhydrin test, performing a second coupling step with fresh reagents before proceeding to the next deprotection step is highly recommended.

  • Solvent Selection: While DMF is the most common solvent for SPPS, for hydrophobic peptides, N-methyl-2-pyrrolidone (NMP) can be a better choice due to its superior solvating properties, which can help disrupt peptide aggregation.

Issue 2: Peptide Aggregation

Question: My resin is clumping, and I am experiencing poor swelling and flow during washing steps. I suspect peptide aggregation. How can I mitigate this?

Answer: Aggregation of the growing peptide chain on the solid support is a major hurdle in the synthesis of hydrophobic peptides and can lead to incomplete reactions and low yields. Here are some strategies to overcome aggregation:

  • Choice of Resin: Utilizing a resin with a polyethylene glycol (PEG) linker, such as a TentaGel or ChemMatrix® resin, can improve the solvation of the peptide chain and reduce aggregation compared to standard polystyrene resins.

  • "Magic Mixture" Solvent: Employing a "magic mixture" of DCM/DMF/NMP (1:1:1 v/v) as the solvent for coupling reactions can enhance the solvation of the peptide and disrupt the secondary structures that lead to aggregation.

  • Chaotropic Salts: Adding chaotropic salts, such as LiCl or KSCN (at a concentration of ~0.5 M), to the coupling and deprotection solutions can help to break up hydrogen bonds and prevent aggregation.

  • Elevated Temperature: Performing the coupling reactions at an elevated temperature (e.g., 50-60°C) can help to disrupt secondary structures and improve reaction kinetics. However, this should be done with caution as it can also increase the risk of side reactions like racemization.

Issue 3: Difficult Purification

Question: I am having trouble purifying the final this compound product by HPLC. I am observing broad peaks and poor recovery. What can I do?

Answer: The hydrophobicity of the peptide can make purification by reversed-phase HPLC challenging. Here are some tips for optimizing the purification:

  • Optimize Mobile Phase:

    • Organic Modifier: Acetonitrile is the most common organic modifier. If you are experiencing poor solubility or peak shape, consider using a stronger solvent like isopropanol in the mobile phase.

    • Ion-Pairing Agent: Trifluoroacetic acid (TFA) at a concentration of 0.1% is standard. For particularly stubborn peptides, using a different ion-pairing agent like formic acid (if MS compatibility is required) or increasing the TFA concentration slightly may improve peak shape.

  • Gradient Optimization: Start with a broad scouting gradient (e.g., 5-95% acetonitrile over 30 minutes) to determine the approximate elution time of your peptide. Then, run a shallower gradient around that elution point to improve resolution.

  • Column Temperature: Increasing the column temperature (e.g., to 40-60°C) can improve the solubility of the peptide, reduce viscosity of the mobile phase, and lead to sharper peaks and better recovery.

  • Sample Preparation: Ensure your crude peptide is fully dissolved before injection. You may need to use a small amount of a strong organic solvent like DMSO or neat acetonitrile to dissolve the peptide before diluting it with the initial mobile phase.

Data Presentation

Table 1: Comparative Yield of a Model Peptide Synthesis Using Different Coupling Reagents

Coupling ReagentAdditiveBaseSolventReaction Time (min)Approximate Yield (%)
HATU HOAtDIPEADMF30~99
HBTU HOBtDIPEADMF30~95-98
PyBOP HOBtDIPEADMF30~95
DIC HOBt-DCM/DMF60~90

Note: Data is generalized from studies on model peptides and may vary depending on the specific peptide sequence and reaction conditions.[2][3]

Experimental Protocols

Detailed Protocol for Solid-Phase Synthesis of this compound

This protocol is for a standard Fmoc-based solid-phase peptide synthesis.

1. Resin Preparation and First Amino Acid Loading (Fmoc-Ala-OH):

  • Swell Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Drain the DMF.

  • Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin thoroughly with DMF and DCM.

  • In a separate flask, dissolve Fmoc-Ala-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin and shake for 2 hours.

  • Monitor the coupling with the ninhydrin test. If the test is positive, repeat the coupling.

  • Wash the resin with DMF and DCM.

2. Second Amino Acid Coupling (Fmoc-Val-OH):

  • Perform Fmoc deprotection on the Ala-resin as described above.

  • Wash the resin thoroughly.

  • Pre-activate Fmoc-Val-OH (4 eq.) with HBTU/HOBt/DIPEA in DMF as described for Fmoc-Ala-OH.

  • Add the activated Fmoc-Val-OH solution to the resin and shake for 2-4 hours.

  • Monitor the coupling with the ninhydrin test. Due to the steric hindrance of Valine, a double coupling may be necessary.

  • Wash the resin with DMF and DCM.

3. p-Aminobenzyl Alcohol (PAB) Coupling:

  • This step is often performed post-synthesis after cleavage of the dipeptide from the resin. Alternatively, a pre-formed PAB-linker can be attached to the resin. For the purpose of this protocol, we will describe the solution-phase coupling after cleavage.

4. 4-Pentynoic Acid Coupling:

  • Perform Fmoc deprotection on the Val-Ala-resin.

  • Wash the resin thoroughly.

  • In a separate flask, dissolve 4-pentynoic acid (5 eq.), HATU (4.9 eq.), and HOAt (5 eq.) in DMF. Add DIPEA (10 eq.) and pre-activate for 5 minutes.

  • Add the activated 4-pentynoic acid solution to the resin and shake for 2 hours.

  • Wash the resin with DMF and DCM.

5. Cleavage and Deprotection:

  • Wash the final resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

6. Purification:

  • Purify the crude this compound by preparative reversed-phase HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect and pool the fractions containing the pure product.

  • Lyophilize the pure fractions to obtain the final product as a white solid.

Visualizations

Synthesis_Workflow Resin Rink Amide Resin Fmoc_Ala_Resin Fmoc-Ala-Resin Resin->Fmoc_Ala_Resin 1. Fmoc-Ala-OH Coupling Ala_Resin H-Ala-Resin Fmoc_Ala_Resin->Ala_Resin 2. Fmoc Deprotection Fmoc_Val_Ala_Resin Fmoc-Val-Ala-Resin Ala_Resin->Fmoc_Val_Ala_Resin 3. Fmoc-Val-OH Coupling Val_Ala_Resin H-Val-Ala-Resin Fmoc_Val_Ala_Resin->Val_Ala_Resin 4. Fmoc Deprotection Pentynoyl_Val_Ala_Resin 4-Pentynoyl-Val-Ala-Resin Val_Ala_Resin->Pentynoyl_Val_Ala_Resin 5. 4-Pentynoic Acid Coupling Crude_Product Crude Product Pentynoyl_Val_Ala_Resin->Crude_Product 6. Cleavage Pure_Product Pure this compound Crude_Product->Pure_Product 7. HPLC Purification Troubleshooting_Logic Start Low Yield or Incomplete Reaction Check_Coupling Check Coupling Step (Ninhydrin Test) Start->Check_Coupling Check_Aggregation Suspect Aggregation? Check_Coupling->Check_Aggregation Negative Optimize_Coupling Optimize Coupling: - Stronger Reagent (HATU) - Increase Equivalents - Double Couple Check_Coupling->Optimize_Coupling Positive Change_Solvent Change Solvent (NMP) or use 'Magic Mixture' Check_Aggregation->Change_Solvent Yes Add_Chaotropes Add Chaotropic Salts (e.g., LiCl) Check_Aggregation->Add_Chaotropes Yes PEG_Resin Use PEG Resin Check_Aggregation->PEG_Resin Yes

References

Technical Support Center: 4-Pentynoyl-Val-Ala-PAB ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Antibody-Drug Conjugates (ADCs) utilizing the 4-Pentynoyl-Val-Ala-PAB linker.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and how might its components contribute to ADC aggregation?

The this compound is a cleavable linker system used in ADCs. It consists of three main parts, each with distinct properties that can influence ADC stability:

  • 4-Pentynoyl Group : This is a terminal alkyne group used for "click chemistry" conjugation. Its hydrocarbon chain is hydrophobic and can contribute to intermolecular interactions that lead to aggregation, particularly at high drug-to-antibody ratios (DAR).

  • Val-Ala Dipeptide : This dipeptide sequence is designed to be cleaved by lysosomal proteases, such as Cathepsin B, inside the target cell to release the payload. Studies have shown that the Val-Ala linker is less prone to inducing aggregation compared to the more traditional Val-Cit linker.[1][2]

  • PAB (p-aminobenzyl alcohol) Spacer : This is a self-immolative spacer that connects the dipeptide to the cytotoxic payload.

The overall hydrophobicity of the linker-payload combination is a primary driver of aggregation.[3][4][5]

Q2: Why is my this compound ADC aggregating immediately after conjugation?

Immediate aggregation post-conjugation is often related to the conjugation process itself and the increased hydrophobicity of the newly formed ADC.[6] Key factors include:

  • Increased Surface Hydrophobicity : The addition of the hydrophobic this compound linker and its associated payload increases the overall hydrophobicity of the antibody, leading to self-association.[3][5]

  • Conjugation Conditions : The use of organic co-solvents (e.g., DMSO) to dissolve the linker-payload can partially denature the antibody, exposing hydrophobic patches and promoting aggregation.[4]

  • pH of Reaction : If the conjugation buffer pH is near the isoelectric point (pI) of the antibody, the protein's solubility will be at its minimum, increasing the likelihood of aggregation.[3]

Q3: I'm observing a slow increase in aggregation during storage of my purified ADC. What could be the cause?

Gradual aggregation during storage typically points to issues with the formulation or storage conditions.[4][6] Contributing factors can include:

  • Suboptimal Buffer Conditions : The pH, ionic strength, and buffer species can all impact the long-term stability of the ADC.

  • Lack of Stabilizing Excipients : Formulations without appropriate stabilizers, such as surfactants or sugars, may not adequately prevent aggregation over time.

  • Physical Stresses : Freeze-thaw cycles and exposure to light or agitation can induce conformational changes in the antibody, leading to aggregation.[4]

Q4: What analytical techniques are recommended for detecting and quantifying aggregation of my this compound ADC?

A multi-pronged approach using orthogonal techniques is best for characterizing ADC aggregation:

  • Size Exclusion Chromatography (SEC) : This is the most common method for quantifying soluble high molecular weight (HMW) species.

  • Dynamic Light Scattering (DLS) : DLS is highly sensitive for detecting the presence of large aggregates and can provide information on the size distribution of particles in the formulation.

  • Hydrophobic Interaction Chromatography (HIC) : HIC can be used to assess the overall hydrophobicity of the ADC, which is often correlated with its aggregation propensity.[7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving aggregation issues with your this compound ADC.

Problem 1: High Levels of Aggregation Immediately Post-Conjugation
Potential Cause Troubleshooting Action
High concentration of organic co-solvent (e.g., DMSO, DMF) used to dissolve the linker-payload. Keep the final concentration of the co-solvent below 5% (v/v). Perform a titration study to determine the minimum amount of co-solvent required for solubility.
The pH of the conjugation buffer is close to the antibody's isoelectric point (pI). Adjust the conjugation buffer to a pH at least 1-2 units away from the antibody's pI.[3]
High Drug-to-Antibody Ratio (DAR) leading to excessive hydrophobicity. If therapeutically viable, consider reducing the target DAR. A lower DAR generally results in lower hydrophobicity and aggregation.[8]
Intermolecular interactions during the conjugation reaction in solution. Consider immobilizing the antibody on a solid support (e.g., affinity resin) during conjugation to physically separate the molecules and prevent aggregation.[3]
Problem 2: Gradual Aggregation During Storage or After Formulation
Potential Cause Troubleshooting Action
Inadequate formulation buffer. Screen a panel of buffers at different pH values and ionic strengths to identify the optimal conditions for your ADC's stability.
Absence of stabilizing excipients. Incorporate excipients into your formulation. Common stabilizers include surfactants (e.g., Polysorbate 20 or 80) to prevent surface-induced aggregation and sugars (e.g., sucrose, trehalose) as cryoprotectants and stabilizers.
Physical instability from freeze-thaw cycles. Minimize the number of freeze-thaw cycles. If lyophilization is an option, develop a lyophilized formulation for improved long-term stability.
Light-induced degradation. Protect your ADC from light exposure at all times by using amber vials or by covering containers with foil.[4]

Experimental Protocols

Protocol 1: Screening for Optimal Formulation pH

Objective: To determine the pH at which the this compound ADC exhibits the lowest aggregation propensity.

Methodology:

  • Prepare a series of buffers (e.g., citrate, histidine, phosphate) with pH values ranging from 4.0 to 8.0 in 0.5 unit increments.

  • Dialyze or buffer-exchange your purified ADC into each of these buffers.

  • Adjust the final ADC concentration to a standard value (e.g., 1 mg/mL).

  • Take an initial (T=0) sample from each formulation for analysis by Size Exclusion Chromatography (SEC).

  • Incubate the remaining samples under accelerated stress conditions (e.g., 40°C for 2 weeks).

  • At the end of the incubation period, visually inspect for precipitation and analyze each sample by SEC.

  • Compare the percentage of high molecular weight (HMW) species in each formulation to identify the optimal pH.

Protocol 2: Evaluation of Stabilizing Excipients

Objective: To assess the effectiveness of various excipients in preventing the aggregation of the this compound ADC.

Methodology:

  • Prepare stock solutions of various excipients in the optimal buffer determined in Protocol 1.

    • Surfactants : Polysorbate 20 (0.01%, 0.02%, 0.05%), Polysorbate 80 (0.01%, 0.02%, 0.05%)

    • Sugars : Sucrose (5%, 10%), Trehalose (5%, 10%)

    • Amino Acids : Arginine (50 mM, 100 mM), Glycine (50 mM, 100 mM)

  • Add the excipients to your ADC solution to achieve the desired final concentrations. Include a control sample with no added excipients.

  • Subject the samples to a relevant stress condition, such as agitation (e.g., shaking at 200 rpm for 48 hours) or multiple freeze-thaw cycles.

  • Analyze the samples for aggregation using SEC and Dynamic Light Scattering (DLS).

  • Compare the aggregation levels in the samples with excipients to the control to determine the most effective stabilizer(s).

Visualizations

cluster_causes Primary Causes of Aggregation cluster_solutions Mitigation Strategies IncreasedHydrophobicity Increased Surface Hydrophobicity (4-Pentynoyl group, Payload) OptimizeConjugation Optimize Conjugation (Minimize co-solvent, Adjust pH, Solid-phase conjugation) IncreasedHydrophobicity->OptimizeConjugation Address at Source FormulationDevelopment Formulation Development (pH screening, Excipient screening) IncreasedHydrophobicity->FormulationDevelopment Stabilize Final Product ModifyLinker Linker/Payload Modification (e.g., add hydrophilic moieties) IncreasedHydrophobicity->ModifyLinker Advanced Strategy ConjugationStress Conjugation Process Stress (Co-solvents, pH near pI) ConjugationStress->OptimizeConjugation FormulationIssues Suboptimal Formulation (Incorrect pH, Lack of Excipients) FormulationIssues->FormulationDevelopment PhysicalStress Physical Stresses (Freeze-Thaw, Agitation, Light) ControlStorage Controlled Storage (Protect from light, Minimize freeze-thaw) PhysicalStress->ControlStorage Aggregation ADC Aggregation OptimizeConjugation->Aggregation FormulationDevelopment->Aggregation ControlStorage->Aggregation ModifyLinker->Aggregation

Caption: Logical relationship between causes of ADC aggregation and corresponding mitigation strategies.

Start Start: Purified ADC SEC_Initial Initial Analysis: Size Exclusion Chromatography (T=0) Start->SEC_Initial Stress Apply Stress Condition: - Thermal (40°C) - Agitation - Freeze-Thaw SEC_Initial->Stress SEC_Final Final Analysis: Size Exclusion Chromatography (T=final) Stress->SEC_Final Compare Compare % HMW vs. Control SEC_Final->Compare Pass Optimal Condition Identified Compare->Pass Aggregation Minimized Fail Condition Fails: Re-evaluate Compare->Fail High Aggregation

Caption: Experimental workflow for screening ADC formulation stability.

References

identifying side products in 4-Pentynoyl-Val-Ala-PAB reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Pentynoyl-Val-Ala-PAB. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and identify potential side products during the synthesis and application of this ADC linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key components?

A1: this compound is a cleavable linker used in the development of antibody-drug conjugates (ADCs).[][2][3][4][5][6][7] Its structure consists of three key components:

  • 4-Pentynoyl group: This terminal alkyne serves as a reactive handle for "click chemistry," allowing for the efficient and specific conjugation of the linker to a payload or antibody carrying a complementary azide group.[][3][5]

  • Val-Ala dipeptide: This peptide sequence is designed to be selectively cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in tumor cells.[][4][6] This enzymatic cleavage ensures the controlled release of the cytotoxic payload within the target cell.

  • PAB (p-aminobenzyl alcohol) spacer: The PAB group acts as a self-immolative spacer. Once the Val-Ala dipeptide is cleaved, the PAB moiety undergoes spontaneous 1,6-elimination to release the unmodified drug.

Q2: What are the most common side products I might encounter during the synthesis of this compound?

A2: The synthesis of this compound, typically performed via solid-phase peptide synthesis (SPPS), can be accompanied by several side products.[] These can arise from the peptide backbone, the amino acid side chains, or the protecting groups used during synthesis. Common side products include:

  • Deletion sequences: Peptides missing one or more amino acid residues (e.g., 4-Pentynoyl-Ala-PAB).

  • Insertion sequences: Peptides with an extra amino acid residue.

  • Truncated sequences: Peptides that have been prematurely terminated.

  • Racemization/Epimerization: The chiral centers of the amino acids can undergo inversion, leading to diastereomeric impurities.[8]

  • Diketopiperazine formation: Cyclization of the dipeptide, particularly during the early stages of synthesis, can lead to the formation of a stable six-membered ring and cleavage from the resin.[9]

  • Incomplete deprotection: Residual protecting groups on the amino acid side chains or the termini of the peptide.

Q3: Can the 4-pentynoyl group itself lead to side reactions?

A3: While the terminal alkyne of the 4-pentynoyl group is relatively stable under standard SPPS conditions, potential side reactions can occur, although they are less common. These may include reactions with strong nucleophiles or bases used in excess during deprotection steps. It is also crucial to ensure the purity of the 4-pentynoic acid used for coupling, as impurities in this starting material will be carried through the synthesis.

Q4: How can I detect and quantify these side products?

A4: The most effective analytical techniques for identifying and quantifying side products in this compound synthesis are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[][10]

  • HPLC: Provides quantitative information on the purity of the sample by separating the main product from impurities based on their physicochemical properties. The relative peak areas can be used to estimate the percentage of each species.

  • LC-MS and LC-MS/MS: Combines the separation power of HPLC with the mass identification capabilities of mass spectrometry. This allows for the determination of the molecular weights of the impurities, which is crucial for identifying their structures (e.g., deletion, insertion, or modification). Tandem mass spectrometry (MS/MS) can further provide fragmentation data to confirm the sequence of the impurity.[11]

Troubleshooting Guide

This guide provides a structured approach to identifying and mitigating common side products in your this compound reactions.

Observed Issue Potential Cause(s) Recommended Actions
Peak in LC-MS with mass corresponding to a single amino acid deletion (e.g., -87 Da for Ala, -99 Da for Val) Incomplete coupling of the respective amino acid.- Increase coupling time.- Use a more efficient coupling reagent (e.g., HATU, HCTU).- Double couple the problematic amino acid.
Peak in LC-MS with mass corresponding to the desired product + an additional amino acid. Incomplete Fmoc deprotection of the previous amino acid, leading to a double insertion in the next cycle.- Increase Fmoc deprotection time.- Ensure the freshness and concentration of the piperidine solution.
Presence of a peak with the same mass as the product but a different retention time in HPLC. Racemization or epimerization of one of the amino acid residues.- Use a milder base for coupling.- Minimize the time the activated amino acid is in solution before coupling.- Employ racemization-suppressing additives like HOBt or Oxyma Pure.[12]
Low overall yield, especially after the coupling of the second amino acid. Diketopiperazine formation, leading to premature cleavage of the dipeptide from the resin.- Use a 2-chlorotrityl chloride resin, which is more sterically hindered and suppresses diketopiperazine formation.[9]- Couple the first amino acid as a dipeptide to bypass the susceptible linear dipeptide stage on the resin.
Broad peaks or aggregation observed during HPLC analysis. Peptide aggregation on the column.- Modify the HPLC gradient (e.g., slower gradient, different organic modifier).- Add chaotropic agents like guanidinium chloride to the mobile phase.- During synthesis, consider using pseudoproline dipeptides to disrupt secondary structures that lead to aggregation.[13]
Mass corresponding to incomplete removal of a side-chain protecting group. Inefficient final cleavage/deprotection.- Increase cleavage time with the TFA cocktail.- Ensure the use of appropriate scavengers (e.g., triisopropylsilane, water) to quench reactive cations generated during deprotection.

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a standard manual Fmoc-SPPS approach.

  • Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.

  • First Amino Acid Loading (Alanine):

    • Dissolve Fmoc-Ala-OH (2 eq.) and diisopropylethylamine (DIPEA) (4 eq.) in anhydrous DCM.

    • Add the solution to the swollen resin and agitate for 2 hours.

    • Wash the resin with DCM (3x) and dimethylformamide (DMF) (3x).

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Second Amino Acid Coupling (Valine):

    • Dissolve Fmoc-Val-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

    • Perform a Kaiser test to ensure complete coupling.

  • Fmoc Deprotection: Repeat step 3.

  • 4-Pentynoic Acid Coupling:

    • Dissolve 4-pentynoic acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2 hours.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge, decant the ether, and dry the peptide pellet.

Protocol 2: Analysis of Crude this compound by RP-HPLC-MS
  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 5-95% B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at 220 nm.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Mass Range: m/z 100-1000.

    • Analyze the resulting chromatogram and mass spectra to identify the main product and any impurities.

Visualizations

logical_relationship cluster_problems Common Problems cluster_side_products Resulting Side Products cluster_solutions Troubleshooting Solutions Incomplete Coupling Incomplete Coupling Deletion Sequences Deletion Sequences Incomplete Coupling->Deletion Sequences Incomplete Deprotection Incomplete Deprotection Insertion Sequences Insertion Sequences Incomplete Deprotection->Insertion Sequences Racemization Racemization Diastereomers Diastereomers Racemization->Diastereomers Diketopiperazine Formation Diketopiperazine Formation Truncated Dipeptide Truncated Dipeptide Diketopiperazine Formation->Truncated Dipeptide Optimize Coupling/Deprotection Time Optimize Coupling/Deprotection Time Deletion Sequences->Optimize Coupling/Deprotection Time Use Efficient Reagents Use Efficient Reagents Deletion Sequences->Use Efficient Reagents Insertion Sequences->Optimize Coupling/Deprotection Time Employ Additives (HOBt) Employ Additives (HOBt) Diastereomers->Employ Additives (HOBt) Use 2-Cl-Trt Resin Use 2-Cl-Trt Resin Truncated Dipeptide->Use 2-Cl-Trt Resin

References

Technical Support Center: Purification of 4-Pentynoyl-Val-Ala-PAB Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 4-Pentynoyl-Val-Ala-PAB (4-pentynoyl-valine-alanine-p-aminobenzyl alcohol) conjugates. This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Troubleshooting Guide

The purification of peptide conjugates can present several challenges, from poor solubility to low recovery. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Poor Solubility of the Conjugate The 4-pentynoyl group increases the hydrophobicity of the peptide conjugate.[1]- Dissolve the crude conjugate in a minimal amount of a strong organic solvent like DMSO, DMF, or NMP before diluting with the initial mobile phase.[] - Try using a solvent mixture, such as n-propanol or isopropanol in the mobile phase, to improve solubility.[1] - For initial dissolution, add the pure organic solvent first, followed by any buffer components, and finally the aqueous portion.[1]
Low Recovery After Purification - The conjugate is irreversibly binding to the chromatography column due to strong hydrophobic interactions. - The conjugate may be aggregating and precipitating on the column.- Switch to a less hydrophobic column, such as a C8 or C4 stationary phase, instead of a C18 column.[3] - Increase the column temperature (e.g., to 40-60°C) to improve solubility and reduce strong interactions. - Ensure the injection solvent has a lower organic content than the initial mobile phase to prevent precipitation upon injection.
Poor Peak Shape (Broad or Tailing Peaks) - Secondary interactions between the conjugate and the silica backbone of the column. - Aggregation of the conjugate on the column. - Slow kinetics of desorption from the stationary phase.- Optimize the concentration of the ion-pairing agent, typically 0.1% trifluoroacetic acid (TFA), to improve peak shape.[4] - A shallower gradient during HPLC elution can improve peak resolution and shape. - Increase the column temperature to enhance solubility and reduce mobile phase viscosity.
Co-elution of Impurities - Similar hydrophobicity of the desired conjugate and impurities (e.g., truncated or deletion peptide sequences).- Develop a multi-step purification strategy. Consider using an orthogonal technique like size-exclusion chromatography (SEC) as an initial clean-up step before a final high-resolution RP-HPLC purification. - Experiment with different mobile phase modifiers or pH to alter the selectivity of the separation.[5]
Inconsistent Retention Times - Changes in the mobile phase composition or column temperature. - Column degradation.- Ensure consistent mobile phase preparation and degassing. - Use a column oven to maintain a stable temperature. - Regularly check the performance of the HPLC column with a standard sample.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound conjugates?

A1: The most common and effective method for purifying peptide conjugates like this compound is reversed-phase high-performance liquid chromatography (RP-HPLC).[4] This technique separates molecules based on their hydrophobicity, which is ideal for separating the target conjugate from more polar or less hydrophobic impurities.

Q2: Why is trifluoroacetic acid (TFA) used in the mobile phase for RP-HPLC purification of these conjugates?

A2: TFA serves as an ion-pairing agent.[] It pairs with the charged groups on the peptide, neutralizing their charge and increasing their hydrophobicity. This enhances the interaction with the hydrophobic stationary phase of the column, leading to better retention and improved peak shape during separation.

Q3: My this compound conjugate is very hydrophobic and difficult to dissolve. What solvents can I use?

A3: For highly hydrophobic peptides, it is often necessary to first dissolve the sample in a small amount of a strong organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or isopropanol.[1][] Once dissolved, you can carefully dilute the sample with the initial mobile phase of your HPLC method.

Q4: I am observing low purity of my conjugate after a single RP-HPLC step. What can I do?

A4: If a single RP-HPLC step is insufficient, consider a two-step purification strategy. An initial purification using size-exclusion chromatography (SEC) can remove impurities that are significantly different in size. The fractions containing your conjugate can then be pooled and subjected to a final polishing step using high-resolution RP-HPLC.

Q5: What type of HPLC column is best suited for purifying this conjugate?

A5: A C18 column is a common starting point for peptide purification.[4] However, due to the hydrophobicity of the 4-pentynoyl group, a less hydrophobic column, such as a C8 or C4, may provide better recovery and peak shape by reducing the strong hydrophobic interactions.[3]

Q6: How can I monitor the purity of my collected fractions?

A6: The purity of the collected fractions should be analyzed by analytical RP-HPLC.[6] A mass spectrometer (MS) coupled with the HPLC can be used to confirm the identity of the desired conjugate by verifying its molecular weight.[7]

Experimental Protocols

Reverse-Phase HPLC (RP-HPLC) Purification of this compound Conjugate

This protocol provides a general method for the purification of a this compound conjugate. Optimization may be required based on the specific properties of the conjugated molecule.

1. Materials and Reagents:

  • Crude this compound conjugate

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Dimethyl sulfoxide (DMSO)

  • RP-HPLC system with a preparative column (e.g., C18, 5 µm, 100 Å, 21.2 x 250 mm)

  • Analytical RP-HPLC system for fraction analysis

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) TFA in water

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile

  • Degas both mobile phases before use.

3. Sample Preparation:

  • Dissolve the crude conjugate in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL).

  • Dilute the stock solution with Mobile Phase A to a final concentration suitable for injection (e.g., 5-10 mg/mL). Ensure the final percentage of DMSO is low to avoid peak distortion.

4. HPLC Method:

  • Flow Rate: 20 mL/min

  • Detection: UV at 220 nm and 280 nm

  • Column Temperature: 30°C

  • Gradient:

    • 0-5 min: 20% B (isocratic)

    • 5-45 min: 20% to 60% B (linear gradient)

    • 45-50 min: 60% to 90% B (wash)

    • 50-55 min: 90% B (hold)

    • 55-60 min: 90% to 20% B (re-equilibration)

    • 60-70 min: 20% B (hold)

5. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peak(s) observed in the chromatogram.

  • Analyze the purity of each fraction using analytical RP-HPLC.

  • Confirm the identity of the purified conjugate using LC-MS.

  • Pool the fractions with the desired purity (e.g., >95%).

6. Post-Purification:

  • Lyophilize the pooled fractions to obtain the purified conjugate as a solid.

Quantitative Data Summary

The following table presents representative data for the purification of a peptide conjugate using RP-HPLC. Actual results may vary depending on the specific conjugate and experimental conditions.

Parameter Value Reference
Crude Purity 40-60%General observation for synthetic peptides
Final Purity >95%[5]
Typical Recovery 70-90%[6]
Column Type C18 or C8 Reversed-Phase[3][4]
Mobile Phase Water/Acetonitrile with 0.1% TFA[4]

Visualizations

Purification Workflow

Purification_Workflow cluster_prep Sample Preparation cluster_purification Purification cluster_analysis Analysis & Final Product Crude Crude Conjugate Dissolve Dissolve in DMSO Crude->Dissolve Dilute Dilute with Mobile Phase A Dissolve->Dilute HPLC Preparative RP-HPLC Dilute->HPLC SEC Optional: Size-Exclusion Chromatography (SEC) Dilute->SEC for complex mixtures Fractions Collect Fractions HPLC->Fractions SEC->HPLC Analysis Purity Check (Analytical HPLC/LC-MS) Fractions->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilize Lyophilization Pooling->Lyophilize Final Purified Conjugate (>95%) Lyophilize->Final

Caption: General workflow for the purification of this compound conjugates.

Logical Relationship of Troubleshooting Steps

Troubleshooting_Logic cluster_solubility Solubility Issues cluster_chromatography Chromatographic Conditions cluster_strategy Purification Strategy Problem Purification Issue (e.g., Low Yield, Poor Purity) Solvent Optimize Dissolution Solvent (e.g., DMSO, n-propanol) Problem->Solvent Temp Increase Column Temperature Problem->Temp Column Change Column (e.g., C18 to C8/C4) Problem->Column Gradient Adjust Gradient Slope Problem->Gradient Modifier Optimize Mobile Phase Modifier (e.g., TFA concentration) Problem->Modifier Orthogonal Implement Orthogonal Method (e.g., SEC pre-purification) Problem->Orthogonal

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Scaling Up the Production of 4-Pentynoyl-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 4-Pentynoyl-Val-Ala-PAB, a critical linker used in the development of Antibody-Drug Conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this vital component at a larger scale. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to ensure a robust, reproducible, and efficient manufacturing process.

Troubleshooting Guides

Scaling up the solid-phase peptide synthesis (SPPS) of this compound from the lab bench to production scale can introduce a unique set of challenges. This guide addresses common issues encountered during the manufacturing process in a question-and-answer format.

Issue 1: Low Yield of the Crude Peptide-Linker

  • Question: We are experiencing a significant drop in the overall yield of this compound after scaling up our synthesis. What are the potential causes and solutions?

  • Answer: Low yield during scale-up can stem from several factors. Incomplete coupling reactions, peptide aggregation on the resin, and issues with the cleavage process are common culprits.

    • Incomplete Coupling: The Val-Ala dipeptide sequence can present steric hindrance.[1][2] At a larger scale, mixing dynamics can be less efficient, leading to incomplete reactions.

      • Solution: Consider "double coupling," where the amino acid is activated and coupled to the resin a second time before proceeding to the next step.[3] Using more powerful coupling reagents like COMU or HATU can also improve efficiency for hindered amino acids.[1][4] It is also crucial to ensure the quality of raw materials, as impurities can interfere with the reaction.[5]

    • Peptide Aggregation: As the peptide chain grows on the resin, intermolecular hydrogen bonding can lead to aggregation, making the reactive sites inaccessible.

      • Solution: Using high-swelling resins can reduce the density of peptide chains and minimize aggregation.[1] Incorporating solubilizing linkers or tags, such as polyethylene glycol (PEG), can also be beneficial.[1]

    • Inefficient Cleavage: The final step of cleaving the synthesized molecule from the resin is critical. Incomplete cleavage directly impacts the final yield.

      • Solution: Ensure a sufficient volume of the cleavage cocktail (e.g., TFA-based) is used relative to the amount of resin.[6] For peptides that are difficult to cleave, extending the reaction time or re-treating the resin with a fresh cocktail can improve the yield.[7][8]

Issue 2: High Levels of Impurities in the Crude Product

  • Question: Our HPLC analysis of the crude this compound shows multiple impurity peaks that are difficult to separate. How can we minimize their formation?

  • Answer: The presence of impurities is a common challenge in peptide synthesis, often exacerbated at scale. Key impurities include deletion sequences and byproducts from side reactions.

    • Deletion Sequences: These are peptides missing one or more amino acids due to incomplete coupling.

      • Solution: After each coupling step, "cap" any unreacted amino groups using a reagent like acetic anhydride. This terminates the unreacted chains, preventing them from forming deletion sequences and simplifying the final purification.[1]

    • Side Reactions: Premature removal of protecting groups or modifications to amino acid side chains can occur.

      • Solution: Ensure the use of a robust and orthogonal protecting group strategy.[1] During the cleavage step, use appropriate scavengers in the TFA cocktail to quench reactive species that can cause side reactions.[7]

    • Racemization: The chirality of the amino acids can be affected during activation, leading to diastereomeric impurities.

      • Solution: Using additives like HOBt or Oxyma Pure with carbodiimide coupling reagents can suppress racemization.[4][9] Coupling reagents like HATU are also known to cause less epimerization.[10]

Issue 3: Difficulties in Purification of the Final Product

  • Question: We are struggling to achieve the desired purity of this compound with our current preparative HPLC method. What can we do to improve the separation?

  • Answer: The purification of peptide-based linkers can be challenging due to their complex nature and the presence of closely related impurities.[11]

    • Poor Solubility: The crude product may have poor solubility in the initial mobile phase, leading to precipitation on the column.

      • Solution: Test different solvent systems to find one that effectively dissolves the crude material.[1] Sometimes, dissolving the peptide in a small amount of a strong solvent like DMSO before dilution with the mobile phase can help.

    • Suboptimal HPLC Method: The chosen gradient and stationary phase may not be ideal for separating the target molecule from its impurities.

      • Solution: Method development is key. Experiment with different C18 columns from various manufacturers, as they have different selectivities. Optimize the gradient slope; a shallower gradient often provides better resolution. Adding an orthogonal purification step, such as ion-exchange chromatography, before the final reversed-phase HPLC can also be highly effective.[12]

Frequently Asked Questions (FAQs)

Synthesis and Scale-Up

  • Q1: What are the critical quality attributes for the raw materials (amino acids, resin, solvents) when scaling up production?

    • A1: For successful and reproducible scale-up, it is essential to have strict quality control specifications for all incoming raw materials.[1] This includes high purity of Fmoc-Val-OH and Fmoc-Ala-OH (typically >99%), a well-defined and uniform resin (e.g., 2-chlorotrityl chloride resin) with a specified loading capacity, and high-purity solvents with low water content.[3][13] Variations in raw material quality can significantly impact reaction efficiency and impurity profiles.[5]

  • Q2: What are the potential side reactions associated with the attachment of the 4-pentynoyl group?

    • A2: While specific literature on side reactions of 4-pentynoic acid in SPPS is limited, general side reactions related to carboxylic acid activation can occur. Over-activation can lead to the formation of symmetric anhydrides or other reactive species that can cause unwanted modifications.[14] It is important to use optimized coupling conditions and avoid prolonged activation times.

  • Q3: How does the choice of coupling reagent impact the synthesis of the Val-Ala dipeptide?

    • A3: The coupling of valine, a sterically hindered amino acid, can be challenging.[1] Reagents like HBTU and HATU are generally more effective than standard carbodiimides for such couplings, leading to higher yields and less racemization.[2][10] COMU is another powerful reagent with good solubility and safety profile.[4]

Purification and Characterization

  • Q4: What are the recommended storage conditions for the final lyophilized this compound?

    • A4: this compound should be stored at -20°C in tightly sealed containers under dry conditions.[] Exposure to moisture or elevated temperatures can compromise its chemical stability.[]

  • Q5: Which analytical techniques are essential for the quality control of the final product?

    • A5: A combination of analytical methods is crucial. Reversed-phase HPLC (RP-HPLC) is used to determine purity.[16] Mass spectrometry (MS) is used to confirm the identity and molecular weight of the product.[17] NMR spectroscopy can be used for structural elucidation and to confirm the presence of the terminal alkyne group.

Data Presentation

The following tables summarize key data points relevant to the production of this compound.

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentKey AdvantagesPotential Issues
HBTU/TBTU Widely used, efficient, water-soluble byproducts.[4]Can react with unprotected N-terminus if used in excess.[10]
HATU Faster reaction rates and less epimerization compared to HBTU.[10]Higher cost.
COMU Comparable efficiency to HATU, safer (non-explosive), good solubility.[4]Newer reagent, may have less literature support for specific applications.
DIC/HOBt Cost-effective, minimizes racemization with HOBt.[10]DIC can be difficult to remove; HOBt has safety concerns.

Table 2: Typical Quality Control Specifications for Final Product

ParameterSpecificationAnalytical Method
Appearance White to off-white lyophilized powderVisual Inspection
Identity Conforms to the expected molecular weightMass Spectrometry
Purity ≥ 95%RP-HPLC
Single Impurity ≤ 1.0%RP-HPLC
Residual Solvents To be defined based on processGas Chromatography
Water Content ≤ 5%Karl Fischer Titration

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol outlines a general procedure for the manual solid-phase synthesis of the title compound using Fmoc chemistry.

  • Resin Preparation: Start with a 2-chlorotrityl chloride resin. Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washes with dimethylformamide (DMF).

  • Loading of the First Amino Acid (Alanine): Dissolve Fmoc-Ala-OH (2 equivalents) and diisopropylethylamine (DIEA) (4 equivalents) in DCM. Add the solution to the swollen resin and agitate for 2 hours. Wash the resin with DCM and DMF.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10-15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

  • Coupling of the Second Amino Acid (Valine): In a separate vessel, dissolve Fmoc-Val-OH (3 equivalents), a coupling reagent (e.g., HATU, 3 equivalents), and DIEA (6 equivalents) in DMF. Pre-activate for a few minutes and then add to the resin. Agitate for 1-2 hours. Wash the resin with DMF.

  • Fmoc Deprotection: Repeat step 3.

  • Attachment of the 4-Pentynoyl Group: Dissolve 4-pentynoic acid (3 equivalents), a coupling reagent (e.g., HATU, 3 equivalents), and DIEA (6 equivalents) in DMF. Add to the resin and agitate for 2 hours. Wash the resin with DMF and then DCM.

  • Cleavage from Resin: Treat the dried resin with a cleavage cocktail of TFA/Triisopropylsilane/Water (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.

  • Precipitation and Isolation: Filter the resin and collect the filtrate. Precipitate the crude product by adding the filtrate to cold diethyl ether. Centrifuge to collect the pellet, wash with cold ether, and dry under vacuum.

Protocol 2: Preparative HPLC Purification

  • Column: A C18 reversed-phase preparative column (e.g., 10 µm particle size, 250 x 21.2 mm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% to 60% B over 40 minutes at a flow rate of 15 mL/min is a good starting point. The gradient should be optimized based on the crude purity profile.

  • Detection: Monitor the elution at 220 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product as a white powder.

Protocol 3: Cathepsin B Cleavage Assay

This assay is used to confirm the enzymatic cleavability of the Val-Ala linker.

  • Reagents: Prepare a stock solution of this compound in DMSO. Reconstitute purified human cathepsin B in an assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, the substrate stock solution (final concentration ~10 µM), and initiate the reaction by adding the cathepsin B solution (final concentration ~20 nM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), quench the reaction by adding an equal volume of acetonitrile.

  • Analysis: Analyze the samples by LC-MS to monitor the disappearance of the parent compound and the appearance of the cleaved product.

Mandatory Visualization

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_downstream Downstream Processing Resin 1. Resin Swelling Load_Ala 2. Load Fmoc-Ala-OH Resin->Load_Ala Deprotect1 3. Fmoc Deprotection Load_Ala->Deprotect1 Couple_Val 4. Couple Fmoc-Val-OH Deprotect1->Couple_Val Deprotect2 5. Fmoc Deprotection Couple_Val->Deprotect2 Couple_Pentynoyl 6. Couple 4-Pentynoic Acid Deprotect2->Couple_Pentynoyl Cleavage 7. Cleavage from Resin Couple_Pentynoyl->Cleavage Precipitation 8. Precipitation Cleavage->Precipitation Purification 9. Preparative HPLC Precipitation->Purification Lyophilization 10. Lyophilization Purification->Lyophilization QC 11. Quality Control Lyophilization->QC Final_Product Final Product QC->Final_Product

Caption: Experimental workflow for the production of this compound.

troubleshooting_logic cluster_yield Low Yield Solutions cluster_impurities High Impurity Solutions cluster_purification Purification Solutions Start Scale-Up Issue Identified Low_Yield Low Yield? Start->Low_Yield High_Impurities High Impurities? Low_Yield->High_Impurities No Double_Couple Double Couple Hindered AA Low_Yield->Double_Couple Yes Purification_Problem Purification Difficulty? High_Impurities->Purification_Problem No Capping Use Capping Step High_Impurities->Capping Yes Solubility_Test Test Different Solvents Purification_Problem->Solubility_Test Yes Stronger_Reagent Use Stronger Coupling Reagent Optimize_Cleavage Optimize Cleavage Conditions Scavengers Optimize Scavengers Protecting_Groups Verify Protecting Group Strategy Optimize_HPLC Optimize HPLC Method Orthogonal_Step Add Orthogonal Purification Step

Caption: Logical workflow for troubleshooting common scale-up issues.

signaling_pathway ADC Antibody-Drug Conjugate (with this compound linker) Target_Cell Target Cancer Cell ADC->Target_Cell Binding Cleavage Linker Cleavage ADC->Cleavage substrate Endocytosis Receptor-Mediated Endocytosis Target_Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Low pH) Endosome->Lysosome Fusion CathepsinB Cathepsin B Lysosome->CathepsinB contains CathepsinB->Cleavage catalyzes Payload_Release Payload Release Cleavage->Payload_Release Cell_Death Apoptosis / Cell Death Payload_Release->Cell_Death induces

Caption: Mechanism of action for an ADC utilizing a cathepsin B-cleavable linker.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 4-Pentynoyl-Val-Ala-PAB Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Antibody-Drug Conjugates (ADCs) featuring the 4-Pentynoyl-Val-Ala-PAB linker system. While specific efficacy data for ADCs utilizing the precise this compound linker is not extensively available in peer-reviewed literature, this guide draws upon data from ADCs with the closely related and well-studied Val-Ala-PAB linker. The 4-pentynoyl modification is primarily incorporated to facilitate site-specific conjugation via click chemistry, a method that allows for precise control over the drug-to-antibody ratio (DAR) and results in a more homogeneous ADC product. This guide will, therefore, focus on the efficacy of Val-Ala-PAB ADCs as a surrogate, comparing their performance with other common linker technologies and providing detailed experimental context.

The Val-Ala dipeptide within the linker is designed for selective cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This targeted release mechanism aims to concentrate the cytotoxic payload within cancer cells, thereby minimizing systemic toxicity. This guide will delve into the in vitro and in vivo efficacy of ADCs employing this linker, detail the experimental protocols used to generate such data, and visualize the key mechanistic pathways.

Mechanism of Action: Val-Ala-PAB Linker Cleavage and Payload Delivery

The this compound linker is a cleavable linker system. The Valine-Alanine (Val-Ala) dipeptide is the specific substrate for Cathepsin B, a lysosomal protease. Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome. The acidic environment and the presence of enzymes like Cathepsin B lead to the cleavage of the Val-Ala bond. This initiates a self-immolative cascade of the p-aminobenzyl (PAB) spacer, ultimately releasing the active cytotoxic payload into the cytoplasm of the cancer cell. The 4-pentynoyl group is an alkyne handle used for conjugation to an azide-modified antibody via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click chemistry), which is not directly involved in the cleavage mechanism.

ADC Mechanism of Action Mechanism of this compound ADC Action cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome (Low pH) cluster_cytoplasm Cytoplasm ADC ADC in Circulation (this compound Linker) ADC_Endosome Internalized ADC ADC->ADC_Endosome Binding & Internalization Cleavage Cathepsin B Cleavage of Val-Ala ADC_Endosome->Cleavage Trafficking to Lysosome Payload_Release Payload Release Cleavage->Payload_Release Payload Active Payload (e.g., MMAE, PBD) Payload_Release->Payload Target Cellular Target (e.g., Tubulin, DNA) Payload->Target Binds to Apoptosis Apoptosis Target->Apoptosis Induces

Mechanism of action for a this compound ADC.

Comparative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy data for ADCs with Val-Ala linkers and compare them with other linker technologies. It is important to note that direct comparative studies for the 4-Pentynoyl variant are limited.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
ADC Linker-PayloadCell LineTarget AntigenIC50 (nM)Reference
Val-Ala-PAB -MMAESKBR3 (Breast Cancer)HER2~0.1 - 10[1]
Val-Ala-PAB -PBDVariousVariouspM to low nM range[2]
Val-Cit-PAB -MMAEVariousVariousSub-nM to low nM[3][4]
Non-cleavable (SMCC)-DM1SK-BR-3 (Breast Cancer)HER2~0.03[5]
Non-cleavable (MC)-MMAFVariousVariousLow nM range[6]

Note: IC50 values can vary significantly based on the antibody, payload, DAR, and specific experimental conditions.

Table 2: In Vivo Efficacy of ADCs in Xenograft Models
ADC Linker-PayloadXenograft ModelEfficacy MetricReference
Val-Ala-PAB -PBDWSU-DLCL2 (Lymphoma)Significant tumor regression[]
Val-Ala-PAB -MMAENCI-N87 (Gastric)Tumor growth inhibition[8]
Val-Cit-PAB -MMAEVariousTumor growth inhibition/regression[4]
Non-cleavable (SMCC)-DM1NCI-N87 (Gastric)Tumor growth inhibition[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy studies. Below are generalized protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

MTT Assay Workflow Workflow for In Vitro Cytotoxicity (MTT) Assay A 1. Cell Seeding (96-well plate) B 2. ADC Treatment (Serial Dilutions) A->B C 3. Incubation (e.g., 72-120 hours) B->C D 4. MTT Reagent Addition C->D E 5. Incubation (2-4 hours) D->E F 6. Solubilization (e.g., DMSO) E->F G 7. Absorbance Reading (570 nm) F->G H 8. IC50 Calculation G->H

General workflow for an in vitro cytotoxicity MTT assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC in culture medium and add to the respective wells. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (typically 72 to 120 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours to allow viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance values against the ADC concentrations and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

In Vivo Xenograft Efficacy Study

This study evaluates the anti-tumor activity of an ADC in a living organism, typically mice bearing human tumor xenografts.

Xenograft Study Workflow Workflow for In Vivo Xenograft Study A 1. Tumor Cell Implantation (Subcutaneous) B 2. Tumor Growth (to palpable size) A->B C 3. Randomization (into treatment groups) B->C D 4. ADC Administration (e.g., intravenous) C->D E 5. Monitoring (Tumor volume, body weight) D->E F 6. Data Analysis (Tumor Growth Inhibition) E->F

General workflow for an in vivo xenograft study.

Protocol:

  • Tumor Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, ADC, unconjugated antibody).

  • ADC Administration: Administer the ADC, typically via intravenous injection, at a specified dose and schedule.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week) to assess efficacy and toxicity.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis is performed to determine the significance of the observed anti-tumor effects.

Bystander Killing Assay (Co-culture Method)

This assay assesses the ability of the released payload to kill neighboring antigen-negative cells.

Protocol:

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP).

  • Co-culture: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio.

  • ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal effect on the antigen-negative cells in monoculture.

  • Incubation: Incubate the plate for a defined period (e.g., 72-120 hours).

  • Analysis: Quantify the viability of the fluorescently labeled antigen-negative cells using flow cytometry or fluorescence microscopy. A significant reduction in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.[11][]

Signaling Pathways

The cytotoxic payloads delivered by ADCs induce cell death through various mechanisms. Below are diagrams illustrating the signaling pathways for two common payloads used with Val-Ala linkers: MMAE (a microtubule inhibitor) and PBD (a DNA cross-linking agent).

MMAE-Induced Apoptosis

Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

MMAE Signaling Pathway MMAE-Induced Apoptosis Pathway MMAE MMAE Tubulin Tubulin MMAE->Tubulin Inhibits polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis PBD Signaling Pathway PBD-Induced Apoptosis Pathway PBD PBD Dimer DNA DNA PBD->DNA Binds to minor groove DNA_Crosslink DNA Interstrand Cross-linking DNA->DNA_Crosslink Replication_Stall Replication Fork Stall DNA_Crosslink->Replication_Stall DSB Double-Strand Breaks Replication_Stall->DSB DDR DNA Damage Response (e.g., ATM/ATR) DSB->DDR Cell_Cycle_Arrest Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

References

In Vivo Stability of 4-Pentynoyl-Val-Ala-PAB Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker connecting a cytotoxic payload to a monoclonal antibody is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. Premature payload release in systemic circulation can lead to off-target toxicity, while an overly stable linker may hinder efficacy at the tumor site. This guide provides a comparative analysis of the 4-Pentynoyl-Val-Ala-PAB linker, focusing on its in vivo stability, supported by experimental data from related linker technologies.

The this compound linker is a cleavable linker system designed for precise drug delivery. It consists of three key components:

  • 4-Pentynoyl Group: This terminal alkyne serves as a bioorthogonal handle for "click chemistry" conjugation, allowing for site-specific attachment of the linker to an antibody.

  • Val-Ala Dipeptide: This peptide sequence is designed to be selectively cleaved by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[]

  • PAB (p-aminobenzyl) Spacer: A self-immolative spacer that, upon cleavage of the Val-Ala dipeptide, releases the unmodified cytotoxic payload.

Comparative Performance and Stability

The Val-Ala dipeptide is a key component influencing the stability and efficacy of the conjugate. It is often compared to the more extensively studied Val-Cit (valine-citrulline) linker.

Key Performance Characteristics:

  • Enzymatic Cleavage: Both Val-Ala and Val-Cit are effective substrates for Cathepsin B, ensuring payload release upon ADC internalization into target tumor cells.[]

  • Hydrophilicity and Aggregation: The Val-Ala linker has been shown to be more hydrophilic than the Val-Cit linker. This property can be advantageous, particularly for ADCs with a high drug-to-antibody ratio (DAR), as it may reduce the tendency for aggregation.[2][] In studies comparing anti-HER2 ADCs with high DAR, the Val-Ala construct showed less aggregation than its Val-Cit counterpart.[]

  • Plasma Stability: While vendors claim high plasma stability for the this compound linker, specific in vivo data for this exact conjugate is limited in peer-reviewed literature.[] However, comparative studies on related dipeptide linkers provide valuable insights. In one study, an ADC with a Val-Ala linker was hydrolyzed within one hour in mouse plasma, whereas a sulfatase-cleavable linker showed high stability for over seven days.[2] This underscores the importance of empirical validation for each specific ADC construct. The stability of the linker can also be influenced by the conjugation site on the antibody.[5]

Quantitative Data Summary

The following table summarizes comparative data for Val-Ala and Val-Cit linkers from various studies. Note that direct quantitative in vivo stability data for the this compound linker is not extensively published; the data below is for the core dipeptide sequence.

Linker TypeKey FeatureFindingSpeciesReference
Val-Ala AggregationShowed less aggregation in high DAR constructs compared to Val-Cit.In vitro[]
Val-Ala In vitro CytotoxicityExhibited potent cytotoxicity (IC50 = 92 pmol/L) with HER2+ cells.In vitro[2]
Val-Ala Plasma StabilityConjugate was hydrolyzed within 1 hour.Mouse[2]
Val-Cit Enzymatic CleavageConsidered the benchmark for efficient Cathepsin B cleavage.In vitro[6]
Val-Cit Plasma StabilityUnstable in mouse plasma due to susceptibility to carboxylesterase 1c (Ces1c).Mouse[7]

Experimental Protocols

In Vivo Stability and Pharmacokinetics Assessment

This protocol outlines a general procedure for evaluating the in vivo stability of an ADC, such as one containing the this compound linker, in a rodent model.

Objective: To determine the pharmacokinetic profile and stability of the ADC in vivo by measuring the concentration of total antibody, intact ADC, and released payload in plasma over time.

Animal Model: Female BALB/c mice bearing tumor xenografts (e.g., NCI-N87).[8]

Procedure:

  • Dosing: Administer the ADC to the mice via a single intravenous (IV) injection at a specified dose (e.g., 10 mg/kg).[8]

  • Sample Collection: Collect blood samples via cardiac puncture or another appropriate method at predetermined time points (e.g., 10 minutes, 1, 6, 24, 72, and 168 hours post-injection).[8] Collect the blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma at -80°C until analysis.

  • Analyte Quantification:

    • Total Antibody: Use a standard ligand-binding assay (e.g., ELISA) to quantify the concentration of the antibody component, regardless of whether it is conjugated.

    • Intact ADC (Conjugated Antibody): Employ an affinity capture method followed by liquid chromatography-mass spectrometry (LC-MS) to measure the concentration of the ADC with the payload still attached.[9][10][11] This provides a direct measure of linker stability in circulation.

    • Released Payload: Use LC-MS/MS to quantify the concentration of the free, unconjugated cytotoxic payload in the plasma.[12] This indicates the extent of premature linker cleavage.

  • Data Analysis: Plot the concentration of each analyte versus time to determine pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).

In Vitro Cathepsin B Cleavage Assay

Objective: To confirm that the Val-Ala linker is susceptible to cleavage by its target enzyme, Cathepsin B.

Procedure:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5) containing a reducing agent like dithiothreitol (DTT).

    • Reconstitute and activate recombinant human Cathepsin B according to the manufacturer's instructions.

  • Reaction Setup:

    • In a microcentrifuge tube, incubate the ADC (e.g., at 1 µM) with activated Cathepsin B (e.g., at 20 nM) in the assay buffer.[6]

    • Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a protease inhibitor or by acidifying the sample.[6]

  • Analysis: Analyze the samples using reverse-phase HPLC or LC-MS to quantify the amount of released payload over time. The rate of release indicates the linker's susceptibility to enzymatic cleavage.

Visualizations

Experimental Workflow for In Vivo Stability Assessment

G cluster_0 Animal Dosing and Sampling cluster_1 Sample Analysis cluster_2 Data Interpretation A Administer ADC via IV Injection to Tumor-Bearing Mice B Collect Blood Samples at Multiple Time Points A->B C Centrifuge Blood to Isolate Plasma B->C D Quantify Total Antibody (ELISA) C->D E Quantify Intact ADC (Affinity Capture LC-MS) C->E F Quantify Released Payload (LC-MS/MS) C->F G Determine Pharmacokinetic Parameters (t½, AUC, Clearance) D->G E->G F->G

Caption: Workflow for assessing the in vivo stability and pharmacokinetics of an ADC.

Mechanism of Action: Intracellular Payload Release and Action

G cluster_0 Systemic Circulation (Stable) cluster_1 Tumor Cell A Intact ADC in Bloodstream (this compound-Payload) B ADC Binds to Tumor Antigen A->B C Internalization via Endocytosis B->C D Trafficking to Lysosome C->D E Cathepsin B Cleaves Val-Ala Linker D->E F Self-Immolation of PAB Spacer E->F G Payload Release (e.g., Tubulin Inhibitor) F->G H Disruption of Microtubule Dynamics G->H I Cell Cycle Arrest & Apoptosis H->I

Caption: Mechanism of ADC action from internalization to apoptosis.

References

comparative analysis of different click chemistry handles for ADCs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Click Chemistry Handles for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has revolutionized the field of antibody-drug conjugates (ADCs), providing a powerful toolkit for the precise and efficient conjugation of cytotoxic payloads to monoclonal antibodies. The choice of a specific click chemistry handle is a critical decision in ADC design, directly impacting reaction kinetics, conjugate stability, and ultimately, the therapeutic index of the ADC. This guide provides an objective comparison of the performance of different click chemistry handles, supported by experimental data, to aid researchers in selecting the optimal conjugation strategy for their ADC development programs.

Introduction to Click Chemistry in ADCs

Click chemistry refers to a class of biocompatible, high-yielding, and specific reactions that are ideal for bioconjugation.[1][] In the context of ADCs, these reactions enable the formation of a stable covalent bond between an antibody and a drug-linker complex, offering superior control over the drug-to-antibody ratio (DAR) and the site of conjugation compared to traditional methods.[3][4] The most prominent click chemistry reactions employed for ADC development are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.[5][6]

Overview of Key Click Chemistry Handles

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that occurs between a strained cyclooctyne and an azide to form a stable triazole linkage.[6][7] This bioorthogonal reaction is widely used due to its high selectivity and the stability of the resulting triazole ring.[7] Commonly used strained alkynes include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and difluorinated cyclooctyne (DIFO).[5]

Inverse-Electron-Demand Diels-Alder (IEDDA)

The IEDDA reaction is an exceptionally fast bioorthogonal reaction between a tetrazine (Tz) and a strained alkene, such as a trans-cyclooctene (TCO), to form a dihydropyridazine which can subsequently aromatize to a pyridazine.[5][6] The remarkable speed of this reaction makes it highly suitable for in vivo applications and situations where low reactant concentrations are necessary.[5][8]

Data Presentation: A Comparative Look at Performance

The selection of a click chemistry handle should be guided by quantitative data. The following tables summarize key performance parameters for commonly used SPAAC and IEDDA handles.

Table 1: Reaction Kinetics of Common Click Chemistry Handles

Click ChemistryHandle 1Handle 2Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
SPAAC BCNBenzyl Azide0.15[7]
DBCOBenzyl Azide~0.1 - 1.0[9]
DIBACPhenyl Azide0.3[10]
BCNFluoroalkyl Azide1.76[10]
IEDDA TCOTetrazine>1,000[5][8]
sTCOTetrazineup to 10⁶[11]
NorborneneTetrazine1.9[6]

Table 2: Stability of Click Chemistry Linkages

Linkage TypeFormation ReactionStability ConditionHalf-life (t₁/₂)Reference
Triazole SPAACMouse PlasmaHighly Stable[12]
Thioether (from Maleimide) Michael AdditionMouse Plasma~7 days (can be reversible)[12]
Dihydropyridazine/Pyridazine IEDDAIn vivoGood Stability[13]
Valine-Citrulline Linker Enzymatic CleavageMouse Plasma~6 days[14]
Disulfide Linker Disulfide ExchangeMouse PlasmaVariable (prone to reduction)[15]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are protocols for key experiments used to evaluate click chemistry handles for ADCs.

Protocol 1: Determination of Second-Order Reaction Kinetics

This protocol outlines a method for determining the second-order rate constant of a click reaction using UV-Vis spectrophotometry.

Materials:

  • Antibody functionalized with one click handle (e.g., azide-modified antibody)

  • Drug-linker functionalized with the complementary click handle (e.g., DBCO-payload)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

Procedure:

  • Prepare stock solutions of the functionalized antibody and drug-linker in PBS.

  • Determine the molar extinction coefficient of the chromophoric click handle (e.g., DBCO) at a specific wavelength.

  • Mix the antibody and drug-linker solutions in a cuvette at known concentrations.

  • Monitor the decrease in absorbance of the chromophoric handle over time at the specific wavelength.

  • Plot the natural logarithm of the concentration of the chromophoric handle versus time. The slope of the resulting linear fit will be the pseudo-first-order rate constant (k_obs).

  • The second-order rate constant (k₂) can be calculated using the equation: k₂ = k_obs / [reactant in excess].

Protocol 2: Assessment of ADC Stability in Plasma

This protocol describes an ELISA-based method to quantify the stability of an ADC in plasma.[14][16]

Materials:

  • ADC construct

  • Human or mouse plasma

  • 96-well microtiter plates

  • Antigen specific to the ADC's monoclonal antibody

  • Enzyme-conjugated secondary antibody that binds to the cytotoxic payload

  • Chromogenic or fluorogenic substrate

  • Plate reader

Procedure:

  • Incubate the ADC in plasma at 37°C.

  • At various time points, collect aliquots of the plasma containing the ADC.

  • Coat a 96-well plate with the target antigen.

  • Block the plate to prevent non-specific binding.

  • Add the plasma samples to the wells, allowing the intact ADC to bind to the antigen.

  • Wash the wells to remove unbound components.

  • Add the enzyme-conjugated secondary antibody that detects the payload.

  • Wash the wells to remove the unbound secondary antibody.

  • Add the substrate and measure the signal, which is proportional to the amount of intact ADC.

  • Calculate the percentage of intact ADC remaining at each time point to determine the plasma stability.

Visualization of Key Processes

Diagrams illustrating the chemical reactions and biological pathways are essential for a comprehensive understanding.

Click Chemistry Reactions for ADC Synthesis

G cluster_SPAAC Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_IEDDA Inverse-Electron-Demand Diels-Alder (IEDDA) Antibody-Azide Antibody-N₃ ADC_SPAAC Antibody-Triazole-Payload Antibody-Azide->ADC_SPAAC Cyclooctyne-Payload Cyclooctyne-Payload Cyclooctyne-Payload->ADC_SPAAC Antibody-TCO Antibody-TCO ADC_IEDDA Antibody-Pyridazine-Payload Antibody-TCO->ADC_IEDDA Tetrazine-Payload Tetrazine-Payload Tetrazine-Payload->ADC_IEDDA G A Antibody Functionalization (e.g., with Azide or TCO) C Click Chemistry Conjugation A->C B Payload-Linker Synthesis (e.g., with Cyclooctyne or Tetrazine) B->C D Purification of ADC C->D E Characterization (DAR, Purity) D->E F In Vitro Evaluation (Cytotoxicity, Stability) E->F G In Vivo Evaluation (Efficacy, PK, Toxicity) F->G G cluster_cell Target Cancer Cell ADC ADC Receptor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Binding Apoptosis Apoptosis Target->Apoptosis Cell Death

References

Mass Spectrometry Analysis of 4-Pentynoyl-Val-Ala-PAB Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with the linker component playing a pivotal role in the efficacy and safety of these targeted therapies. The 4-Pentynoyl-Val-Ala-PAB (4-Pentynoyl-L-valyl-L-alaninyl-p-aminobenzyl) linker is a cleavable linker system designed for the targeted release of cytotoxic payloads. This guide provides a comparative analysis of the mass spectrometry evaluation of ADCs featuring this linker, offering insights into its characterization and performance relative to other linker technologies.

Performance Comparison: this compound vs. Alternative Linkers

The Val-Ala dipeptide sequence in the this compound linker is engineered for selective cleavage by intracellular proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[] This targeted release mechanism is a key advantage over non-cleavable linkers.

In comparison to the widely used Val-Cit (valine-citrulline) linker, the Val-Ala linker has demonstrated distinct physicochemical properties that can be advantageous in ADC development. Mass spectrometric analysis has revealed differences in the in vivo stability and cleavage sites between Val-Ala and Val-Cit linkers, highlighting the impact of even a single amino acid substitution.[2][3]

One of the notable advantages of the Val-Ala linker is its potential to enable higher drug-to-antibody ratios (DAR) with a reduced tendency for aggregation, particularly when conjugated with hydrophobic payloads. This is a critical consideration in ADC manufacturing and formulation, as aggregation can negatively impact stability and efficacy.

While specific quantitative mass spectrometry data for this compound conjugates is not extensively published in publicly available literature, the principles of its analysis are well-established within the broader context of ADC characterization. The following sections detail the typical experimental protocols and expected fragmentation patterns based on the known chemistry of the linker.

Mass Spectrometry Data Summary

The following table summarizes the expected mass spectrometry characteristics of a this compound conjugate, exemplified by a hypothetical conjugation to a payload such as MMAE (Monomethyl auristatin E). For comparison, data for a Val-Cit-PAB-MMAE conjugate is also included, based on available information.

ParameterThis compound-PayloadVal-Cit-PAB-Payload (Alternative)
Parent Ion (m/z) Dependent on payload and charge state. Calculated based on the sum of the antibody, linker, and payload masses.Dependent on payload and charge state. Calculated based on the sum of the antibody, linker, and payload masses.
Key Fragment Ions Cleavage of the amide bond between Alanine and PAB is the primary fragmentation site for payload release. This would generate a fragment corresponding to the payload attached to the PAB moiety and a separate fragment of the antibody with the 4-Pentynoyl-Val-Ala remnant.Cleavage of the amide bond between Citrulline and PAB is the primary fragmentation site. This generates a fragment of the payload attached to the PAB moiety.
Expected Mass Shift upon Cleavage Loss of the 4-Pentynoyl-Val-Ala portion from the antibody.Loss of the Val-Cit portion from the antibody.

Experimental Protocols

The mass spectrometric analysis of this compound conjugates typically involves a multi-step workflow to assess various critical quality attributes, including DAR, conjugation site, and linker stability.

Sample Preparation
  • Intact Mass Analysis: The ADC is analyzed in its intact form or after deglycosylation to reduce heterogeneity. This is often performed under denaturing or native conditions.

  • Subunit Analysis (Middle-Up/Middle-Down): The ADC is subjected to reduction to separate the light and heavy chains. This allows for a more detailed analysis of the DAR on each chain.

  • Peptide Mapping (Bottom-Up): The ADC is digested with a protease (e.g., trypsin) to generate smaller peptides. This is used to identify the specific amino acid residues where the linker-payload is conjugated.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Liquid Chromatography (LC): Reversed-phase high-performance liquid chromatography (RP-HPLC) is commonly used to separate the different ADC species based on their hydrophobicity. Size-exclusion chromatography (SEC) can be employed for analysis under native conditions.

  • Mass Spectrometry (MS): High-resolution mass spectrometers, such as quadrupole time-of-flight (Q-TOF) or Orbitrap instruments, are used to accurately measure the mass of the intact ADC, its subunits, and peptide fragments.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation of selected ions is performed to confirm the sequence of peptides and to pinpoint the exact site of conjugation. Collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are common fragmentation techniques.

Visualizing the Workflow and Linker Cleavage

The following diagrams illustrate the typical experimental workflow for ADC analysis and the expected cleavage mechanism of the this compound linker.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_output Data Output intact Intact ADC lc LC Separation (RP-HPLC or SEC) intact->lc subunits Reduced Subunits (Light & Heavy Chains) subunits->lc peptides Digested Peptides peptides->lc ms High-Resolution MS lc->ms msms Tandem MS (MS/MS) ms->msms dar DAR Determination msms->dar site Conjugation Site Identification msms->site stability Linker Stability Assessment msms->stability

Caption: Experimental workflow for the mass spectrometry analysis of ADCs.

linker_cleavage ADC Antibody-Cys-4-Pentynoyl-Val-Ala-PAB-Payload Cleavage Protease Cleavage (e.g., Cathepsin B) ADC->Cleavage Internalization into target cell Fragments Released Payload-PAB + Antibody-Cys-4-Pentynoyl-Val-Ala Cleavage->Fragments Amide bond hydrolysis

Caption: Proposed cleavage mechanism of the this compound linker.

References

A Comparative Guide to HPLC and Alternative Methods for Purity Validation of 4-Pentynoyl-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods and alternative analytical techniques for determining the purity of the antibody-drug conjugate (ADC) linker, 4-Pentynoyl-Val-Ala-PAB. The selection of a suitable analytical method is critical for ensuring the quality, consistency, and efficacy of ADCs in research and drug development.

Comparison of Analytical Methods for Purity Determination

The purity of synthetic peptides and their conjugates is paramount for reliable experimental outcomes.[1] While Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most prevalent technique for purity assessment, several other methods offer complementary information and can be crucial for a comprehensive analysis.[2][3][4][5] The choice of method depends on the specific impurity profile and the desired level of characterization.

Method Principle Key Performance Parameters Primary Application for this compound Purity
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[1][6]High resolution, high sensitivity, quantitative.Primary method for purity assessment and quantification of hydrophobic impurities.
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) High-resolution separation coupled with mass identification.[7]Very high resolution, high sensitivity, provides molecular weight information.Purity confirmation, impurity identification, and detection of low-level impurities.
Ion-Exchange Chromatography (IEX) Separation based on net charge.[3][4][8][9]Orthogonal to RP-HPLC, good for charged impurities.Separation of impurities with different charge states (e.g., deamidation products).
Capillary Electrophoresis (CE) Separation based on charge-to-mass ratio in a capillary.[2][10][11]High efficiency, minimal sample consumption.Orthogonal separation technique, useful for resolving isomers and charged variants.
Amino Acid Analysis (AAA) Hydrolysis of the peptide followed by quantification of constituent amino acids.[12][13][14]Provides absolute peptide quantification (net peptide content).Determination of peptide content and confirmation of amino acid composition.

Experimental Protocols

Proposed Reverse-Phase HPLC Method for this compound Purity

This proposed method is based on common practices for the analysis of hydrophobically modified dipeptides. The 4-pentynoyl group increases the hydrophobicity of the Val-Ala-PAB moiety, which will influence its retention behavior.

1. Sample Preparation:

  • Dissolve the this compound sample in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of approximately 1 mg/mL.[15]

  • If the sample is dissolved in a high concentration of an organic solvent or strong acid (e.g., 5% TFA), it should be diluted with water to reduce the concentration of the organic solvent and acid to avoid peak distortion.[16]

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[17]

2. HPLC Instrumentation and Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size, 100-120 Å pore size).[4][18]
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[15]
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.[15]
Flow Rate 1.0 mL/min.[15]
Detection Wavelength 210-220 nm (for peptide bond absorbance).[6][12][19][20]
Column Temperature 30-40 °C.[15]
Injection Volume 10-20 µL.[15]
Gradient A starting gradient of 10-90% Mobile Phase B over 30 minutes can be used for initial method development.[16] A shallower gradient will likely be needed for optimal resolution of impurities.

3. Data Analysis:

  • The purity of this compound is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Overview of Alternative Method Protocols
  • UPLC-MS: Similar mobile phases to HPLC can be used, often with formic acid instead of TFA for better MS compatibility. The UPLC system utilizes columns with smaller particle sizes (<2 µm) for higher resolution and faster analysis times.[7]

  • Ion-Exchange Chromatography (IEX): The sample is loaded onto the column in a low ionic strength buffer. Elution is achieved by a gradient of increasing salt concentration or a change in pH.[9]

  • Capillary Electrophoresis (CE): The sample is injected into a capillary filled with a background electrolyte. A high voltage is applied across the capillary to achieve separation.

  • Amino Acid Analysis (AAA): The peptide is hydrolyzed to its constituent amino acids using strong acid. The amino acids are then separated by ion-exchange chromatography or reverse-phase HPLC after derivatization and quantified.[12][14]

Potential Impurities in Synthetic this compound

Understanding the potential impurities is crucial for developing a robust analytical method. Common impurities from solid-phase peptide synthesis (SPPS) include:

  • Deletion sequences: Peptides missing one or more amino acids.[1][17]

  • Truncated sequences: Peptides that are shorter than the target sequence.[12]

  • Incompletely deprotected peptides: Peptides still containing protecting groups on the side chains.[1][12][17]

  • Diastereomers: Epimerization of amino acids during synthesis.[1]

  • Oxidation products: Particularly of sensitive amino acids if present.[1][17]

  • Insertion sequences: Peptides with an extra amino acid.[1][17]

The HPLC method should be able to resolve the main this compound peak from these and other potential process-related impurities.

Visualizing the Workflow and Method Relationships

To better illustrate the experimental and logical processes involved in purity validation, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting SamplePrep Dissolve & Filter Sample Injection Inject Sample SamplePrep->Injection MobilePhaseA Prepare Mobile Phase A (e.g., 0.1% TFA in Water) Separation Chromatographic Separation (C18 Column, Gradient Elution) MobilePhaseA->Separation MobilePhaseB Prepare Mobile Phase B (e.g., 0.1% TFA in ACN) MobilePhaseB->Separation Injection->Separation Detection UV Detection (210-220 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report Purity_Methods cluster_primary Primary Purity Assessment cluster_confirmation Confirmation & Impurity ID cluster_orthogonal Orthogonal & Complementary Methods cluster_quantitative Absolute Quantification RP_HPLC RP-HPLC (Hydrophobicity) UPLC_MS UPLC-MS (Mass Confirmation) RP_HPLC->UPLC_MS Confirmation & ID IEX Ion-Exchange (IEX) (Charge) CE Capillary Electrophoresis (CE) (Charge/Size) AAA Amino Acid Analysis (AAA) (Compositional Content) Purity Purity Validation of This compound Purity->RP_HPLC Primary Method Purity->IEX Orthogonal Separation Purity->CE Orthogonal Separation Purity->AAA Content Determination

References

Assessing the Cross-Reactivity of 4-Pentynoyl-Val-Ala-PAB: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the linker component playing a pivotal role in both efficacy and safety. The 4-Pentynoyl-Val-Ala-PAB linker has emerged as a promising tool, incorporating a bioorthogonal handle for payload attachment and a cathepsin B-cleavable dipeptide for controlled drug release. This guide provides a comprehensive comparison of the cross-reactivity and performance of the Val-Ala linker motif, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their ADC development programs.

Performance Comparison of Val-Ala Linker Against Alternatives

The stability of the linker in systemic circulation and its selective cleavage at the target site are critical determinants of an ADC's therapeutic index. The Val-Ala dipeptide has been shown to offer advantages over the more commonly used Val-Cit linker, particularly in terms of hydrophilicity and stability, which can lead to reduced aggregation, especially with hydrophobic payloads.

Below is a summary of the cleavage efficiency of Val-Ala containing linkers in the presence of the target enzyme, Cathepsin B, and potential off-target enzymes like neutrophil elastase.

Linker MotifEnzymeRelative Cleavage Rate/StabilityKey Findings
Val-Ala Cathepsin B Efficient Cleavage The Val-Ala linker is effectively cleaved by Cathepsin B, the target lysosomal protease, facilitating payload release within the tumor cell.[1]
Val-CitCathepsin BHigh Cleavage RateConsidered a benchmark for efficient cleavage by Cathepsin B.[2]
Val-Ala Neutrophil Elastase Potential for Cleavage Studies have shown that neutrophil elastase can cleave the amide bond between the amino acids in dipeptide linkers, indicating a potential for off-target payload release.[3]
Val-CitNeutrophil ElastaseSusceptible to CleavageAlso known to be cleaved by neutrophil elastase, which can contribute to off-target toxicities.[3]
Val-Ala Human Liver Lysosomes Effective Cleavage Demonstrates efficient cleavage within the lysosomal environment, confirming its suitability for intracellular payload release.[4][5]
Val-CitHuman Liver LysosomesEffective CleavageAlso shows effective cleavage in lysosomal preparations.[4][5]
Val-Ala Human Liver S9 Fraction Higher Stability The rate of cleavage in the S9 fraction, which contains cytosolic and microsomal enzymes, is generally lower than in lysosomal extracts, indicating a degree of stability in non-target cellular compartments.[4][5]
Val-CitHuman Liver S9 FractionModerate StabilityCleavage is observed, suggesting some susceptibility to non-lysosomal proteases.[4][5]

Experimental Protocols

Accurate assessment of linker cross-reactivity is paramount for predicting the in vivo performance of an ADC. Below are detailed methodologies for key experiments.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of the ADC and the potential for premature payload release in plasma from different species.

Materials:

  • ADC construct with this compound linker

  • Human, mouse, rat, and cynomolgus monkey plasma (or other species of interest)

  • Phosphate-buffered saline (PBS)

  • Protein A or Protein G affinity chromatography resin

  • Elution buffer (e.g., low pH glycine buffer)

  • Neutralization buffer (e.g., Tris buffer)

  • LC-MS system

Procedure:

  • Incubate the ADC at a final concentration of 1 mg/mL in plasma from each species at 37°C.

  • At designated time points (e.g., 0, 6, 24, 48, 96, and 168 hours), collect aliquots of the plasma-ADC mixture.

  • Immediately stop the reaction by diluting the aliquot in cold PBS.

  • Capture the ADC from the plasma sample using Protein A or Protein G affinity chromatography.

  • Wash the captured ADC to remove non-specifically bound plasma proteins.

  • Elute the ADC from the affinity resin using the elution buffer and immediately neutralize the sample.

  • Analyze the eluted ADC samples by LC-MS to determine the drug-to-antibody ratio (DAR).

  • Quantify the amount of released payload in the plasma supernatant using LC-MS/MS to assess linker stability.[6][7]

Protocol 2: Cathepsin B Cleavage Assay

Objective: To determine the rate of payload release from the ADC specifically due to Cathepsin B activity.

Materials:

  • ADC construct with this compound linker

  • Recombinant human Cathepsin B

  • Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the ADC (e.g., 10 µM) in the assay buffer.

  • Initiate the cleavage reaction by adding a pre-determined concentration of active Cathepsin B (e.g., 100 nM).

  • Incubate the reaction mixture at 37°C.

  • At various time points, withdraw an aliquot of the reaction and quench the enzymatic activity by adding an equal volume of the quenching solution.

  • Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.

  • Plot the concentration of the released payload against time to determine the cleavage kinetics.[8][9]

Protocol 3: Neutrophil Elastase Cross-Reactivity Assay

Objective: To assess the potential for off-target cleavage of the linker by neutrophil elastase.

Materials:

  • ADC construct with this compound linker

  • Human neutrophil elastase

  • Assay buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing the ADC (e.g., 10 µM) in the assay buffer.

  • Initiate the reaction by adding human neutrophil elastase (e.g., 50 nM).

  • Incubate the reaction at 37°C.

  • At various time points, take aliquots and quench the reaction with the quenching solution.

  • Analyze the samples by LC-MS/MS to quantify the amount of released payload.

  • Compare the cleavage rate to that observed with Cathepsin B to determine the degree of cross-reactivity.[10][11][12][13]

Visualizing Key Processes

To further elucidate the mechanisms and workflows involved in assessing this compound, the following diagrams are provided.

ADC_Internalization_and_Payload_Release cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC ADC in Circulation Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Early Endosome Lysosome Lysosome Endosome->Lysosome 2. Trafficking Payload_Release Payload Release Lysosome->Payload_Release 3. Cathepsin B Cleavage Target Intracellular Target (e.g., Microtubules, DNA) Payload_Release->Target 4. Cytotoxic Effect Experimental_Workflow Start ADC with this compound Incubation Incubate with Enzyme/Plasma Start->Incubation Time_Points Collect Aliquots at Time Points Incubation->Time_Points Quench Quench Reaction Time_Points->Quench Analysis LC-MS/MS Analysis Quench->Analysis Data Quantify Released Payload & Determine Cleavage Rate Analysis->Data Linker_Cleavage_Logic ADC Intact ADC Lysosome Target Environment (Lysosome) ADC->Lysosome Internalization Off_Target Off-Target Environment (e.g., Plasma) ADC->Off_Target Circulation Cleavage Linker Cleavage Lysosome->Cleavage Cathepsin B No_Cleavage Linker Stability Off_Target->No_Cleavage Ideal Premature_Release Premature Release (Adverse Outcome) Off_Target->Premature_Release e.g., Neutrophil Elastase Payload_Release Payload Release (Desired Outcome) Cleavage->Payload_Release

References

Benchmarking 4-Pentynoyl-Val-Ala-PAB: A Comparative Guide to ADC Linker Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic index. An ideal linker must remain stable in systemic circulation to prevent premature drug release and associated off-target toxicity, yet efficiently cleave to release its potent payload within the target tumor cell. This guide provides a comparative analysis of the 4-Pentynoyl-Val-Ala-PAB linker, benchmarking its performance against other widely used linkers in ADC development.

The this compound linker is a protease-cleavable linker system. Its design incorporates three key elements: a Valine-Alanine (Val-Ala) dipeptide sequence recognized and cleaved by lysosomal proteases such as Cathepsin B, a p-aminobenzyl carbamate (PAB) self-immolative spacer that releases the payload upon cleavage, and a 4-pentynoyl group for bioorthogonal conjugation to the antibody via "click chemistry". This system is designed to offer a balance of stability and controlled, targeted drug release.

Comparative Performance Data

The following tables summarize quantitative data comparing the performance of ADCs constructed with Val-Ala-containing linkers against other common linker technologies. While direct, comprehensive head-to-head data for the this compound linker is limited in publicly available literature, the data for Val-Ala dipeptide linkers provides a strong surrogate for performance expectations.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Various Linkers
Target AntigenCell LinePayloadVal-Ala Linker IC50 (pM)Val-Cit Linker IC50 (pM)Non-Cleavable Linker IC50 (pM)Sulfatase-Cleavable Linker IC50 (pM)
HER2HER2+MMAE92~14.360961-111

Data synthesized from multiple sources. Note: Direct comparison is challenging due to variations in experimental conditions.[1]

Table 2: In Vivo Stability and Efficacy
Linker TypeAnimal ModelPlasma StabilityTumor Growth InhibitionKey Findings
Val-Ala Mouse XenograftModerate to HighHighBetter performance compared to Val-Cit, Val-Lys, and Val-Arg in non-internalizing ADC models.[2]
Val-Cit Mouse XenograftModerate to HighHighGenerally stable, but can be susceptible to premature cleavage by mouse carboxylesterase Ces1C.[3]
Sulfatase-Cleavable Mouse XenograftHigh (t1/2 > 7 days)HighShowed high plasma stability compared to Val-Ala and Val-Cit linkers which were hydrolyzed within 1 hour in mouse plasma.[1]
Non-Cleavable Mouse XenograftHighVariableGenerally more stable in plasma, but efficacy is highly dependent on complete lysosomal degradation of the antibody.[4]
Table 3: Physicochemical Properties
Linker FeatureObservationImplication
Val-Ala vs. Val-Cit Val-Ala linkers can lead to less aggregation in ADCs with high drug-to-antibody ratios (DAR).[][6]Improved manufacturability and potentially better pharmacokinetic profiles for high-DAR ADCs.
4-Pentynoyl Group Allows for site-specific, bioorthogonal "click chemistry" conjugation.Potentially leads to more homogeneous ADC products with defined DARs compared to stochastic cysteine or lysine conjugation.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of ADC performance. Below are outlines for key experiments cited in comparative studies.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Protocol Outline:

  • Cell Seeding: Plate target cancer cells (e.g., SK-BR-3 for HER2-positive ADCs) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and control antibodies. Add the diluted ADCs to the cells and incubate for a period of 72 to 120 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Plasma Stability Assay

This experiment measures the stability of the ADC and the extent of premature payload release in circulation.

Protocol Outline:

  • Animal Dosing: Administer the ADC intravenously to a cohort of mice or rats at a specified dose.

  • Blood Collection: Collect blood samples at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours) post-injection into tubes containing an anticoagulant.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Quantification of Intact ADC (ELISA-based):

    • Coat a 96-well plate with the target antigen.

    • Add diluted plasma samples to the wells. The intact ADC will bind to the antigen.

    • Use a secondary antibody that detects the antibody portion of the ADC, conjugated to an enzyme (e.g., HRP).

    • Add a substrate to generate a colorimetric signal and measure the absorbance.

    • Quantify the concentration of intact ADC based on a standard curve.

  • Quantification of Free Payload (LC-MS/MS-based):

    • Extract the small molecule payload from the plasma samples, typically by protein precipitation with an organic solvent.

    • Analyze the extracted samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of the released payload.

  • Data Analysis: Plot the concentration of intact ADC over time to determine its pharmacokinetic profile and half-life. The concentration of free payload over time indicates the rate of premature cleavage.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADC in a living organism.

Protocol Outline:

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunodeficient mice.

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, unconjugated antibody, and ADC treatment groups).

  • ADC Administration: Administer the ADC and control articles to the mice, typically via intravenous injection, according to a specified dosing schedule.

  • Tumor Measurement: Measure tumor volume and body weight of the mice regularly (e.g., twice a week) throughout the study.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate tumor growth inhibition (TGI) to determine the efficacy of the ADC.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in ADC function and evaluation.

ADC Mechanism of Action

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor_cell Tumor Cell ADC Intact ADC (this compound-Payload) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Cleavage of Val-Ala Linker Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

Caption: General mechanism of action for a protease-cleavable ADC.

In Vivo Stability Assay Workflow

Stability_Workflow cluster_analysis Analysis Dosing 1. ADC Administration (IV to mice/rats) Collection 2. Blood Sample Collection (Time points) Dosing->Collection Separation 3. Plasma Separation (Centrifugation) Collection->Separation ELISA 4a. Intact ADC Quantification (ELISA) Separation->ELISA LCMS 4b. Free Payload Quantification (LC-MS/MS) Separation->LCMS Data 5. Data Analysis (PK Profile & Stability) ELISA->Data LCMS->Data

Caption: Workflow for determining the in vivo stability of an ADC.

Payload-Induced Signaling Pathway (MMAE Example)

Monomethyl auristatin E (MMAE) is a common payload used with cleavable linkers. Upon release, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

MMAE_Pathway MMAE Released MMAE Tubulin Tubulin Dimers MMAE->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest G2/M Cell Cycle Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway initiated by the cytotoxic payload MMAE.[7]

Payload-Induced Signaling Pathway (PBD Dimer Example)

Pyrrolobenzodiazepine (PBD) dimers are potent DNA-crosslinking agents. Their release inside the cell leads to activation of the DNA damage response pathway.

PBD_Pathway PBD Released PBD Dimer DNA DNA Minor Groove PBD->DNA Binds to Crosslink DNA Interstrand Crosslink DNA->Crosslink Forms DDR DNA Damage Response Activation (ATM/ATR, Chk1/Chk2) Crosslink->DDR Arrest G2 Cell Cycle Arrest DDR->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: DNA damage response pathway activated by PBD dimer payloads.[8]

Conclusion

The this compound linker represents a refined approach to cleavable linker design for ADCs. The Val-Ala dipeptide offers a favorable balance of stability and efficient cleavage by lysosomal proteases, with evidence suggesting advantages over the more common Val-Cit linker in terms of reduced aggregation, particularly at higher drug-to-antibody ratios.[][6] The incorporation of a 4-pentynoyl group facilitates the use of bioorthogonal click chemistry, enabling the construction of more homogeneous, site-specific ADCs. While further direct comparative studies are needed to fully elucidate its performance profile against a broader array of linker technologies, the existing data on Val-Ala-based linkers indicates that this compound is a highly promising component for the development of next-generation antibody-drug conjugates with an improved therapeutic window.

References

Evaluating the Therapeutic Index of 4-Pentynoyl-Val-Ala-PAB-based ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic index—a measure of a drug's safety and efficacy—is a critical parameter in the development of Antibody-Drug Conjugates (ADCs). The choice of linker technology plays a pivotal role in defining this window. This guide provides a comparative evaluation of ADCs based on the 4-Pentynoyl-Val-Ala-PAB linker, a cleavable linker system designed for precise payload delivery. We will delve into its mechanism of action, compare its performance with alternative linkers, and provide supporting experimental data and protocols to aid in the rational design of next-generation ADCs.

Mechanism of Action and Advantages

The this compound linker is a protease-sensitive linker that connects a cytotoxic payload to a monoclonal antibody. Its design incorporates several key features:

  • Click Chemistry Conjugation: The 4-pentynoyl group provides a terminal alkyne handle for bioorthogonal "click" chemistry, allowing for a stable and specific conjugation to an azide-modified antibody. This method offers excellent control over the drug-to-antibody ratio (DAR).

  • Protease-Cleavable Dipeptide: The Valine-Alanine (Val-Ala) dipeptide sequence is designed to be selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. This ensures that the cytotoxic payload is released preferentially inside the target cancer cells, minimizing systemic toxicity.

  • Self-Immolative Spacer: The p-aminobenzyl alcohol (PAB) acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB group spontaneously decomposes, releasing the unmodified, active payload into the cytoplasm of the cancer cell.

Compared to the more traditional Valine-Citrulline (Val-Cit) linker, the Val-Ala linker has been reported to offer certain advantages. Some studies suggest that Val-Ala linkers can lead to ADCs with improved hydrophilicity and reduced aggregation, particularly in conjugates with a high drug-to-antibody ratio (DAR).[1][] This can translate to better manufacturing processes and potentially improved pharmacokinetics.

Performance Comparison

To objectively evaluate the therapeutic index of this compound-based ADCs, a direct comparison with other linker technologies is essential. The following tables summarize key performance indicators, drawing from preclinical studies on Val-Ala-containing ADCs as a proxy where specific data for the 4-Pentynoyl variant is not available.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.

ADC Linker TypePayloadTarget Cell LineIC50 (ng/mL)Reference
Val-Ala-PAB (representative) MMAEHER2+ (SK-BR-3)~10-50[3]
Val-Ala-PAB (representative) MMAEHER2+ (NCI-N87)~10-50[3]
Val-Cit-PAB MMAEHER2+ (SK-BR-3)~10-50[3]
Val-Cit-PAB MMAEHER2+ (NCI-N87)~10-50[3]
Non-cleavable (e.g., SMCC) DM1HER2+ (SK-BR-3)~5-20[1]

Note: Data for Val-Ala-PAB are representative of Val-Ala linkers with auristatin payloads and may not be specific to the 4-Pentynoyl modification.

In Vivo Efficacy & Toxicity

Maximum Tolerated Dose (MTD) and tumor growth inhibition are key indicators of an ADC's therapeutic window in preclinical models.

ADC Linker TypePayloadAnimal ModelMTD (mg/kg)Tumor Growth Inhibition (%)Reference
Val-Ala-PAB (representative) MMAEHER2+ Xenograft>10High[3][4]
Val-Cit-PAB MMAEHER2+ Xenograft~10High[4]
Non-cleavable (e.g., SMCC) DM1HER2+ Xenograft~20Moderate-High[1]

Note: Data for Val-Ala-PAB are representative of Val-Ala linkers with auristatin payloads and may not be specific to the 4-Pentynoyl modification. Tumor growth inhibition is often dose-dependent.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are foundational protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

Materials:

  • Target cancer cell lines (e.g., SK-BR-3 for HER2-positive breast cancer)

  • Complete cell culture medium

  • 96-well plates

  • ADC constructs and control antibodies

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the ADC and control antibodies in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the ADC dilutions.

  • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting a dose-response curve.[5]

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC payload to kill neighboring antigen-negative cells after being released from the target antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines (the Ag- line should express a fluorescent protein like GFP for easy identification).

  • Complete cell culture medium

  • 96-well plates

  • ADC constructs

  • Fluorescence microscope or plate reader

Procedure:

  • Seed a co-culture of Ag+ and Ag- cells at a defined ratio (e.g., 1:1) in a 96-well plate.

  • Allow the cells to adhere overnight.

  • Treat the co-culture with serial dilutions of the ADC.

  • Incubate for 72-96 hours.

  • Measure the viability of the Ag- (GFP-positive) cells using fluorescence microscopy or a plate reader.

  • Compare the viability of the Ag- cells in the co-culture to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.[5]

In Vivo Efficacy Study (Xenograft Model)

This study assesses the anti-tumor activity of the ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Tumor cells for implantation (e.g., HER2-positive NCI-N87)

  • ADC constructs and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant tumor cells into the flank of the mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer the ADC (e.g., intravenously) at various doses and schedules. The control group receives a vehicle solution.

  • Measure tumor volume with calipers two to three times per week.

  • Monitor animal body weight and general health as indicators of toxicity.

  • At the end of the study, calculate the tumor growth inhibition for each treatment group compared to the control group.[6]

Visualizing Key Processes

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (this compound) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Payload (e.g., Auristatin) Lysosome->Payload 4. Linker Cleavage Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxicity

Caption: Mechanism of action for a this compound-based ADC.

In_Vitro_Cytotoxicity_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Add Serial Dilutions of ADC A->B C 3. Incubate for 72-96h B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Conclusion

The this compound linker represents a promising platform for the development of next-generation ADCs. Its design leverages the specificity of click chemistry for conjugation and the selectivity of protease-mediated cleavage for payload release within the tumor microenvironment. While direct comparative data for this specific linker is still emerging, preclinical studies on ADCs utilizing the Val-Ala dipeptide suggest a favorable therapeutic index, potentially offering advantages in terms of reduced aggregation and improved stability over traditional Val-Cit linkers. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate further research and a more comprehensive evaluation of this and other novel ADC technologies, ultimately contributing to the development of safer and more effective cancer therapies.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 4-Pentynoyl-Val-Ala-PAB

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of 4-Pentynoyl-Val-Ala-PAB, a cleavable ADC linker used in the synthesis of peptide-drug conjugates.[1][2] Given that this molecule is intended for conjugation with cytotoxic agents, it is imperative to handle it with the utmost care, following protocols established for potent compounds.

Core Safety Principles

This compound is a component of Antibody-Drug Conjugates (ADCs), which are designed to deliver cytotoxic payloads to target cells.[2][3][4] While the linker itself is not the cytotoxic component, it is crucial to handle it with precautions appropriate for highly potent or cytotoxic compounds to minimize any potential risk and to establish a strong safety culture in the laboratory. Occupational exposure can occur through skin contact, inhalation of aerosols or particles, and accidental ingestion.[5][6]

Personal Protective Equipment (PPE)

The primary line of defense against exposure is the consistent and correct use of Personal Protective Equipment. The following table outlines the minimum PPE requirements for handling this compound.

PPE Component Specification Purpose
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination.
Lab Coat/Gown Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.[6]
Eye Protection Safety goggles or a full-face shield.[5][7]Protects eyes from splashes or aerosols.
Respiratory Protection A NIOSH-approved N95 respirator or higher.[8]Recommended when handling the lyophilized powder outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[9][10]
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the designated handling area.[7]

Experimental Protocols: Safe Handling, Storage, and Disposal

Preparation and Handling
  • Designated Handling Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a Class II Biosafety Cabinet, to minimize exposure.[8]

  • Pre-Handling Checklist:

    • Ensure the designated handling area is clean and uncluttered.

    • Verify that a cytotoxic spill kit is readily accessible.

    • Don all required PPE as specified in the table above.

  • Handling Lyophilized Powder:

    • Before opening, allow the vial of lyophilized peptide to warm to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the product.[10][11]

    • Carefully open the vial inside the chemical fume hood to avoid generating airborne particles.

    • Weigh the required amount of powder using a tared, disposable weigh boat.

  • Dissolution:

    • Dissolve the peptide in a suitable solvent (e.g., DMSO, DMF) as recommended by the supplier or based on experimental requirements.[12]

    • Add the solvent slowly and cap the vial securely before vortexing or sonicating to ensure complete dissolution.

  • Post-Handling:

    • Wipe down all surfaces in the designated handling area with an appropriate deactivating agent (e.g., 10% bleach solution followed by 70% ethanol), followed by a final rinse with distilled water.

    • Dispose of all contaminated disposable materials as cytotoxic waste.

Storage
  • Lyophilized Product: For maximum stability, store the lyophilized this compound at -20°C or -80°C in a tightly sealed container, protected from light and moisture.[12][13]

  • In Solution: It is not recommended to store peptides in solution for extended periods due to lower stability.[10] If necessary, store aliquots of the stock solution at -20°C or -80°C to avoid repeated freeze-thaw cycles.[11][12]

Spill Management
  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill location.

  • Don PPE: If not already wearing it, don the full recommended PPE, including respiratory protection.[6]

  • Containment: Use a cytotoxic spill kit to absorb and contain the spill.

  • Cleanup: Carefully collect all contaminated materials and place them in a designated cytotoxic waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution.

  • Reporting: Report the spill to the laboratory supervisor and follow institutional reporting procedures.

Disposal Plan

All waste generated from the handling of this compound and its subsequent conjugates must be treated as cytotoxic waste.

  • Solid Waste: This includes gloves, gowns, weigh boats, pipette tips, and any other contaminated disposable items. Place these items in a clearly labeled, leak-proof, and puncture-resistant cytotoxic waste container.

  • Liquid Waste: Collect all liquid waste containing the peptide-linker in a sealed, shatter-resistant container that is clearly labeled as "Cytotoxic Waste."

  • Final Disposal: All cytotoxic waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations. Do not mix with regular laboratory trash or pour down the drain.

Workflow Visualization

The following diagram illustrates the key steps in the safe handling and disposal workflow for this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase A 1. Designate Handling Area (Fume Hood / BSC) B 2. Assemble PPE and Spill Kit A->B C 3. Don Full PPE (Double Gloves, Gown, Eye Protection) B->C D 4. Equilibrate Lyophilized Product to Room Temperature C->D E 5. Weigh Powder in Hood D->E F 6. Dissolve in Appropriate Solvent E->F G 7. Perform Experimental Work F->G H 8. Decontaminate Work Surfaces G->H I 9. Segregate Waste H->I J 10. Dispose of Solid Waste in Cytotoxic Container I->J K 11. Dispose of Liquid Waste in Cytotoxic Container I->K L 12. Doff PPE and Dispose as Waste J->L K->L M 13. Wash Hands Thoroughly L->M

Caption: Workflow for safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pentynoyl-Val-Ala-PAB
Reactant of Route 2
4-Pentynoyl-Val-Ala-PAB

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。